6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
6-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S2/c11-7-6-15-9(14)10(7)5-3-1-2-4-8(12)13/h1-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBFCXHIPZRVJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063543 | |
| Record name | 3-Thiazolidinehexanoic acid, 4-oxo-2-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4649-06-3 | |
| Record name | 3-Thiazolidinehexanoic acid, 4-oxo-2-thioxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004649063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Thiazolidinehexanoic acid, 4-oxo-2-thioxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Thiazolidinehexanoic acid, 4-oxo-2-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)hexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid" mechanism of action
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid
Introduction: The Therapeutic Potential of the Rhodanine Scaffold
This compound belongs to the rhodanine class of compounds, which are derivatives of 2-thioxothiazolidin-4-one. The rhodanine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its versatile chemical modifiability and its presence in a wide array of biologically active molecules.[1][2] Modifications to the rhodanine ring have yielded compounds with a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and antidiabetic properties.[3][4]
Rhodanine derivatives exert their effects through various mechanisms, often acting as potent and selective modulators of enzymes or receptors.[1] For instance, the approved drug Epalrestat, a rhodanine-3-acetic acid derivative, functions as an aldose reductase inhibitor for the treatment of diabetic neuropathy.[5] Other rhodanine-containing molecules have been identified as inhibitors of HIV-1 integrase, protein tyrosine phosphatases (PTPs) like PRL-3, and carbonic anhydrases.[6][7][8] Given this precedent, this compound holds significant promise as a potential therapeutic agent, warranting a thorough investigation into its mechanism of action.
This guide provides a comprehensive, step-by-step framework for researchers to systematically elucidate the molecular mechanism of action of this compound, from initial target identification to cellular phenotype characterization.
Part 1: Hypothesized Mechanisms of Action
Based on the extensive literature on rhodanine and thiazolidinone derivatives, two primary mechanisms of action are hypothesized for this compound:
-
Enzyme Inhibition: The rhodanine moiety is a common feature in many enzyme inhibitors.[6][7][8] The compound could potentially target enzymes such as protein tyrosine phosphatases (PTPs), kinases, proteases, or aldose reductase. The hexanoic acid chain may facilitate binding to the active or allosteric sites of target enzymes.
-
Nuclear Receptor Modulation: Thiazolidinedione derivatives, which are structurally related to rhodanines, are well-known agonists of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key regulator of glucose metabolism and adipogenesis.[4] It is plausible that this compound could act as a ligand for PPARγ or other nuclear receptors, thereby modulating their transcriptional activity.
The following experimental plan is designed to systematically test these hypotheses.
Part 2: Experimental Workflows for Mechanism of Action Elucidation
This section outlines a phased approach to comprehensively investigate the compound's mechanism of action.
Phase 1: Unbiased Target Identification
The initial step is to identify the direct molecular binding partners of the compound within the cellular proteome. An affinity-based pull-down approach is a robust method for this purpose.[9][10][11]
Experimental Workflow: Affinity-Based Target Identification
Caption: Workflow for affinity-based target identification.
Protocol: Affinity-Based Pull-Down Assay
-
Probe Synthesis:
-
Synthesize an analog of this compound with a linker arm (e.g., a polyethylene glycol chain) attached to a position determined not to be critical for any preliminary observed biological activity. The carboxylic acid end of the hexanoic acid chain is a logical starting point for modification.
-
Covalently attach a biotin molecule to the terminus of the linker. This creates the "bait" molecule.
-
-
Cell Lysate Preparation:
-
Culture a relevant cell line (e.g., a human cancer cell line if anticancer activity is suspected) to ~80-90% confluency.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris. Determine the total protein concentration using a BCA or Bradford assay.
-
-
Affinity Pull-Down:
-
Incubate the cell lysate (e.g., 1-2 mg of total protein) with the biotinylated probe (final concentration typically 1-10 µM) for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of the lysate with an excess of the non-biotinylated parent compound for 1 hour before adding the biotinylated probe. This will be used to identify specific binders.
-
Add streptavidin-coated magnetic beads to the lysate and incubate for another 1-2 hours at 4°C.
-
-
Washing and Elution:
-
Use a magnetic rack to pellet the beads. Discard the supernatant.
-
Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins on a 1D SDS-PAGE gel and visualize with Coomassie or silver staining.
-
Excise protein bands that are present in the probe-treated sample but absent or significantly reduced in the competitor control.
-
Perform in-gel tryptic digestion of the excised protein bands.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the MS/MS spectra against a protein database (e.g., Swiss-Prot).
-
Phase 2: Validation of Hypothesized Targets
The results from the target identification phase, along with our initial hypotheses, will guide the next phase of validation experiments.
A. Enzyme Inhibition Assays
If a specific enzyme is identified or hypothesized as a target, its inhibition by the compound must be quantified.
Protocol: General Fluorometric Enzyme Inhibition Assay
This protocol can be adapted for various enzymes (e.g., phosphatases, kinases) by using a specific fluorogenic substrate.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Prepare the enzyme and fluorogenic substrate in the appropriate assay buffer.
-
-
Assay Procedure:
-
In a 96- or 384-well black microplate, add the compound dilutions. Include wells for a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Add the enzyme to all wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the compound.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
| Compound Concentration (µM) | Reaction Velocity (RFU/min) | % Inhibition |
| 0 (Vehicle) | 500 | 0 |
| 0.1 | 450 | 10 |
| 1 | 300 | 40 |
| 10 | 150 | 70 |
| 100 | 50 | 90 |
| Table 1: Example data for an enzyme inhibition assay. |
B. PPARγ Modulation Assays
To investigate the hypothesis that the compound interacts with PPARγ, a combination of a direct binding assay and a functional reporter assay is recommended.
Protocol: PPARγ Competitive Ligand Binding Assay
This assay determines if the compound can displace a known fluorescent ligand from the PPARγ ligand-binding domain (LBD).[12][13]
-
Reagents:
-
Recombinant human PPARγ-LBD.
-
A fluorescent PPARγ ligand (e.g., a BODIPY-labeled agonist).
-
A known unlabeled PPARγ agonist (e.g., Rosiglitazone) as a positive control.
-
-
Assay Procedure:
-
In a microplate, combine the PPARγ-LBD and the fluorescent ligand in assay buffer.
-
Add serial dilutions of this compound or the positive control.
-
Incubate at room temperature for 1-2 hours to reach binding equilibrium.
-
-
Data Acquisition:
-
Measure fluorescence polarization or a similar fluorescence-based signal that changes upon ligand displacement.
-
A decrease in the signal indicates displacement of the fluorescent ligand by the test compound.
-
Calculate the IC50 value for displacement.
-
Protocol: PPARγ Luciferase Reporter Gene Assay
This cell-based assay measures the ability of the compound to activate or inhibit the transcriptional activity of PPARγ.[14][15][16][17][18]
-
Cell Culture and Transfection:
-
Use a suitable cell line (e.g., HEK293T or HepG2).
-
Co-transfect the cells with two plasmids:
-
An expression vector for a chimeric PPARγ receptor (containing the GAL4 DNA-binding domain fused to the PPARγ LBD).
-
A reporter plasmid containing the firefly luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
-
-
Optionally, co-transfect a third plasmid expressing Renilla luciferase under a constitutive promoter to normalize for transfection efficiency and cell viability.
-
-
Compound Treatment:
-
After transfection (e.g., 24 hours), treat the cells with serial dilutions of this compound.
-
Include a known PPARγ agonist (e.g., Rosiglitazone) as a positive control and a vehicle control (DMSO).
-
To test for antagonist activity, treat the cells with the compound in the presence of an EC50 concentration of the agonist.
-
-
Luciferase Assay:
-
After an appropriate incubation period (e.g., 18-24 hours), lyse the cells.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the fold activation relative to the vehicle control.
-
Plot the fold activation against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
-
Caption: Principle of the PPARγ luciferase reporter gene assay.
Phase 3: Cellular Phenotype Characterization
Understanding the effect of the compound on whole cells is crucial to contextualize the molecular mechanism.
Protocol: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[19][20]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at ~570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).
Protocol: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
If the compound reduces cell viability, this assay can determine if the mechanism of cell death is apoptosis.[20][21][22]
-
Cell Treatment: Treat cells with the compound at concentrations around its GI50 value for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis.
-
PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caption: Experimental workflow for apoptosis detection.
Conclusion: Synthesizing the Mechanistic Picture
By systematically executing the workflows described in this guide, researchers can build a comprehensive and evidence-based understanding of the mechanism of action of this compound. The data from unbiased target identification, coupled with the validation of hypothesized enzyme or receptor interactions and the characterization of the resulting cellular phenotype, will provide a clear and actionable path for further preclinical and clinical development. This rigorous, multi-faceted approach ensures a high degree of scientific integrity and provides a solid foundation for translating a promising compound from the bench to potential therapeutic applications.
References
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EUbOPEN. (2021). Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets Version 1.0. EUbOPEN. [Link]
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Willingham, S., et al. (2007). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. NIH Public Access. [Link]
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Merk, D., et al. (2018). Hybrid Reporter Gene Assays: Versatile In Vitro Tools to Characterize Nuclear Receptor Modulators. Springer Nature Experiments. [Link]
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Talele, T. T. (2016). Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation. ResearchGate. [Link]
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ResearchGate. Reporter gene assay formats. ResearchGate. [Link]
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Rupesh, K. R., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PMC. [Link]
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Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]
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Broad Institute. Small-molecule Target and Pathway Identification. Broad Institute. [Link]
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Karczmarzyk, Z., et al. (2020). The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview. PubMed. [Link]
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Neamati, N., et al. (2011). Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. PubMed Central. [Link]
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University of Toronto. (2024). Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. EurekAlert!. [Link]
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Swain, B., et al. (2021). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. PMC. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
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Kumar, A., et al. (2022). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. PubMed. [Link]
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PubChem. 6-(5-(1-Acetyl-2-oxoindolin-3-yl)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid. PubChem. [Link]
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JONLNBIO. Rat Peroxisome Proliferator Activated Receptor Gamma (PPAR-γ). JONLNBIO. [Link]
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MDPI. (2011). Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. MDPI. [Link]
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Szychowski, K. A., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. PMC. [Link]
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Szychowski, K. A., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. [Link]
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Stefek, M., et al. (2020). (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids as potent and selective aldose reductase inhibitors. PubMed. [Link]
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A Guide to the Biological Screening of Novel Thiazolidinone Compounds: From Hit Identification to Mechanistic Elucidation
Introduction: The Thiazolidinone Core as a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular structures appear with remarkable frequency across a spectrum of biologically active agents. These are termed "privileged scaffolds" due to their ability to bind to multiple, diverse protein targets. The thiazolidin-4-one nucleus is a quintessential example of such a scaffold.[1][2] This five-membered heterocyclic ring, containing sulfur and nitrogen, serves as a versatile template for designing compounds with a vast array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[1][3][4][5]
This guide provides a comprehensive, technically-grounded framework for researchers engaged in the biological screening of novel thiazolidinone derivatives. It is structured not as a rigid protocol, but as a strategic workflow, emphasizing the rationale behind experimental choices. We will navigate the path from a newly synthesized compound library to the identification of promising lead candidates, detailing the necessary assays for primary screening, hit confirmation, and mechanistic investigation.
Chapter 1: Designing a Strategic Screening Cascade
A successful screening campaign is not a random collection of assays but a logically tiered process designed to efficiently eliminate inactive or undesirable compounds while progressively gathering more detailed information about promising "hits." The causality behind this tiered approach is resource optimization; broad, cost-effective primary screens are used to cast a wide net, while more complex and expensive secondary assays are reserved for a smaller, enriched subset of compounds.
A typical cascade involves three main phases:
-
Primary Screening: High-throughput or medium-throughput assays to identify any biological activity within a large library of compounds. A crucial first step is often a general cytotoxicity screen to establish a baseline for compound activity and identify overtly toxic molecules.
-
Hit Confirmation and Secondary Screening: Re-testing of initial hits to confirm activity and rule out false positives. This phase employs more specific or potent assays to begin characterizing the compound's biological effects.
-
Mechanistic (Tertiary) Screening: In-depth studies designed to elucidate the specific molecular target or pathway through which a confirmed hit exerts its effect.
The following diagram illustrates this strategic workflow, which forms the basis of this guide.
Caption: A strategic workflow for screening novel thiazolidinone compounds.
Chapter 2: Primary Screening and Hit Identification
The goal of primary screening is to efficiently survey the compound library for any relevant biological activity. Assays should be robust, reproducible, and scalable.
Foundational Assay: In Vitro Cytotoxicity
Before assessing for specific therapeutic activities, it is imperative to determine the inherent cytotoxicity of each compound. This data provides a therapeutic window, ensuring that observed effects in subsequent assays are not simply due to cell death. The MTT assay is a widely used colorimetric method for this purpose.[6][7][8]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt to a purple formazan precipitate.[9][10] The amount of formazan produced is proportional to the number of viable cells.[6]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Plating: Seed cells (e.g., HEK293 for general toxicity, or specific cancer cell lines like MCF-7) into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiazolidinone compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours. The appearance of a purple precipitate should be visible under a microscope.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Antimicrobial Activity Screening
Thiazolidinones are well-known for their antimicrobial properties.[2][11][12] Primary screening is typically performed using agar diffusion or broth dilution methods to determine the Minimum Inhibitory Concentration (MIC).
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13][14]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation: In a 96-well plate, prepare two-fold serial dilutions of each test compound in a suitable sterile broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[13][15]
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin) should be run in parallel as a reference.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually identified as the lowest compound concentration in which there is no visible turbidity (growth).[14]
Screening for Other Key Activities
Based on the known potential of the thiazolidinone scaffold, primary screens can be tailored to other therapeutic areas.[1]
-
Anti-inflammatory: Screen for inhibition of cyclooxygenase (COX-1/COX-2) or lipoxygenase (LOX) enzymes using commercially available assay kits.[16][17]
-
Anticancer: Utilize the MTT assay (described above) against a panel of relevant cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer).[1]
-
Antioxidant: Evaluate the compound's ability to scavenge free radicals using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods.[1][18][19]
Data Presentation: Primary Screening Results
Quantitative data from primary screens should be summarized for easy comparison.
| Compound ID | Cytotoxicity IC₅₀ (µM, HEK293) | MIC (µg/mL, S. aureus) | COX-2 Inhibition (%) @ 10µM | DPPH Scavenging IC₅₀ (µM) |
| TZD-001 | > 100 | 16 | 15.2 | 85.1 |
| TZD-002 | 45.2 | > 128 | 78.5 | 22.4 |
| TZD-003 | 89.1 | > 128 | 8.9 | > 100 |
| TZD-004 | > 100 | 32 | 65.3 | 35.7 |
| Control | N/A | Cipro: 1 | Celecoxib: 92.1 | Ascorbic Acid: 15.3 |
Chapter 3: Secondary and Mechanistic Assays
Compounds that show promising activity in primary screens ("hits") must be investigated further to confirm their effects and understand how they work.
Unveiling the Mechanism of Anticancer Activity: Apoptosis
A key mechanism by which anticancer drugs kill cancer cells is by inducing apoptosis, or programmed cell death.[20] This process is distinct from necrosis and is characterized by specific biochemical events, including the activation of caspases and the fragmentation of DNA.[20][21]
Caspases are a family of proteases that are central to the apoptotic process.[22] Initiator caspases (e.g., caspase-8, caspase-9) activate executioner caspases (e.g., caspase-3), which then cleave cellular substrates, leading to cell death.[22] Measuring the activity of these enzymes is a direct indicator of apoptosis.[23][24]
Experimental Protocol: Caspase-3/7 Activity Assay
-
Cell Treatment: Plate and treat cancer cells with the hit compound at its IC₅₀ concentration for various time points (e.g., 6, 12, 24 hours). Include a positive control (e.g., Staurosporine).
-
Lysis: Lyse the cells to release their contents.
-
Assay Reaction: Add a luminogenic substrate specific for caspase-3/7 (e.g., containing the DEVD sequence). If active caspase-3/7 is present, it will cleave the substrate, releasing a luminescent signal.
-
Measurement: Measure the luminescence using a plate reader.
-
Interpretation: An increase in luminescence compared to the vehicle control indicates the activation of executioner caspases and induction of apoptosis.
A hallmark of late-stage apoptosis is the cleavage of genomic DNA into internucleosomal fragments of approximately 180-200 base pairs.[25] This can be visualized as a characteristic "ladder" on an agarose gel.[21]
Experimental Protocol: DNA Laddering Assay
-
Cell Treatment: Treat cells with the hit compound for a sufficient duration to induce late-stage apoptosis (e.g., 24-48 hours).
-
DNA Extraction: Harvest the cells and extract low molecular weight DNA using a specialized kit or protocol designed to preserve fragmented DNA.
-
Agarose Gel Electrophoresis: Load the extracted DNA onto a 1.5-2% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).
-
Visualization: Run the gel and visualize the DNA under UV light.
-
Interpretation: The appearance of a ladder-like pattern of DNA fragments is a strong qualitative indicator of apoptosis.[21]
Probing the Mechanism of Anti-inflammatory Activity: NF-κB Signaling
The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal mediator of inflammatory responses.[26][27] It controls the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[26] Many anti-inflammatory agents act by inhibiting the NF-κB signaling pathway.
In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα.[28] Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate into the nucleus, where it binds to DNA and activates gene transcription.[28]
The following diagram outlines the canonical NF-κB activation pathway, a common target for anti-inflammatory thiazolidinones.
Caption: The canonical NF-κB signaling pathway in inflammation.
To assess if a thiazolidinone compound inhibits this pathway, a reporter gene assay is a powerful tool. In this system, cells are engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Inhibition of the pathway results in a quantifiable decrease in the reporter signal.
Chapter 4: Data Interpretation and Lead Prioritization
The final step in the screening cascade is to synthesize all the collected data to prioritize the most promising compounds for further development. A lead candidate should exhibit:
-
Potency: High activity in the primary and secondary therapeutic assays (e.g., low IC₅₀ or MIC values).
-
Selectivity: The compound should be more active against its intended target than against other targets or in general cytotoxicity assays. For example, an ideal anticancer agent would have a low IC₅₀ against a cancer cell line but a high IC₅₀ against a normal cell line like HEK293. An ideal anti-inflammatory agent might selectively inhibit COX-2 over COX-1.[17]
-
Confirmed Mechanism of Action: There should be clear evidence from mechanistic assays that the compound works through a desirable pathway.
By systematically applying this multi-tiered screening strategy, researchers can effectively navigate the complex process of drug discovery, efficiently identifying novel thiazolidinone derivatives with significant therapeutic potential.
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Rhodanine-3-Hexanoic Acid: A Scrutiny of its Therapeutic Promise in Drug Discovery
A Technical Guide for Drug Development Professionals
Preamble: The Rhodanine Scaffold - A Privileged yet Scrutinized Moiety
The rhodanine core, a five-membered thiazolidine heterocycle, has long been a focal point in medicinal chemistry, celebrated for its versatile synthetic tractability and its presence in a wide array of biologically active compounds.[1][2] Its derivatives have been investigated for a multitude of therapeutic applications, including antibacterial, antiviral, anticancer, and antidiabetic activities.[3][4] However, the scientific community maintains a healthy skepticism, as the rhodanine scaffold is often implicated as a Pan-Assay Interference Compound (PAINS), notorious for non-specific activity and potential for false-positive results in high-throughput screening.[5][6] This guide will navigate this dual landscape, focusing on a specific, promising derivative: rhodanine-3-hexanoic acid. By delving into its synthesis, established biological activities, and plausible therapeutic pathways, we aim to provide a nuanced, technically robust resource for researchers dedicated to advancing novel therapeutics.
Synthesis and Characterization of Rhodanine-3-Hexanoic Acid
The strategic incorporation of a hexanoic acid chain at the N-3 position of the rhodanine ring is a critical design element. This modification not only influences the molecule's physicochemical properties, such as solubility and lipophilicity, but also provides a crucial handle for further chemical modifications and potential interactions with biological targets.
Synthetic Pathway
The synthesis of rhodanine-3-hexanoic acid is typically achieved through a well-established multi-step, one-pot reaction. This method is favored for its efficiency and scalability.
Experimental Protocol: Synthesis of 6-(4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid [7]
-
Starting Material Preparation: Begin with 6-aminocaproic acid (also known as 6-aminohexanoic acid).
-
Dithiocarbamate Formation: Dissolve 6-aminocaproic acid in an aqueous solution of a suitable base, such as potassium hydroxide. To this solution, add carbon disulfide dropwise while stirring vigorously. The reaction is typically carried out at a controlled, cool temperature to manage its exothermic nature. This step results in the formation of a dithiocarbamate salt intermediate.
-
Cyclization: Introduce chloroacetic acid to the reaction mixture. The subsequent heating of the mixture instigates a cyclization reaction, leading to the formation of the rhodanine ring.
-
Acidification and Isolation: Upon completion of the reaction, acidify the mixture with a mineral acid (e.g., hydrochloric acid) to precipitate the solid rhodanine-3-hexanoic acid.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as a mixture of dichloromethane and petrol ether, to yield a crystalline solid.[7]
Caption: Synthetic workflow for rhodanine-3-hexanoic acid.
Physicochemical Properties and Characterization
A thorough characterization of the synthesized rhodanine-3-hexanoic acid is paramount for ensuring its purity and for subsequent biological evaluations.
| Parameter | Typical Value/Method | Significance |
| Molecular Weight | 247.33 g/mol | Confirms the chemical identity. |
| Melting Point | Varies based on purity | A key indicator of purity. |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF | Informs formulation for biological assays. |
| ¹H NMR Spectroscopy | Characteristic peaks for the hexanoic acid chain and the rhodanine ring protons | Confirms the molecular structure. |
| ¹³C NMR Spectroscopy | Distinct signals for carbonyl, thiocarbonyl, and aliphatic carbons | Provides further structural confirmation. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass | Verifies the molecular weight and elemental composition. |
| Purity (HPLC) | Typically >95% | Ensures that observed biological activity is not due to impurities. |
Therapeutic Potential and Mechanistic Insights
While direct studies on the therapeutic applications of rhodanine-3-hexanoic acid are emerging, its role as a key intermediate in the synthesis of various bioactive molecules provides a strong foundation for exploring its own therapeutic potential.
Antibacterial Activity
The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with unique mechanisms of action. Rhodanine derivatives have been a promising area of investigation in this regard.[8][9]
Rationale for Antibacterial Potential: Rhodanine-3-hexanoic acid serves as the core scaffold for a series of 5-arylidene derivatives that have demonstrated potent to moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.[8][10] The presence of the carboxyalkyl acid moiety is believed to be crucial for this activity, potentially through a novel mechanism of action.[8]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Strain Preparation: Prepare a standardized inoculum of the test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Compound Dilution: Prepare a serial dilution of rhodanine-3-hexanoic acid in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Plausible Mechanism of Action: While the exact mechanism for many rhodanine-based antibacterials is still under investigation, some derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerase IV.[11] The hexanoic acid side chain may facilitate entry into the bacterial cell or interaction with the target enzyme.
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A Technical Guide to Target Identification for 6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid
Abstract: This guide provides a comprehensive strategic framework for the identification of molecular targets for the novel compound, 6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid. The rhodanine core, a 2-thioxothiazolidin-4-one, is recognized as a privileged heterocyclic scaffold in medicinal chemistry, with derivatives showing a wide array of biological activities by engaging a diverse range of protein targets.[1] Elucidating the specific protein interactions of this compound is a critical step in understanding its mechanism of action, optimizing its therapeutic potential, and assessing its safety profile.[2][3] This document details a multi-pronged approach, prioritizing modern label-free techniques such as the Drug Affinity Responsive Target Stability (DARTS) and Cellular Thermal Shift Assay (CETSA), complemented by traditional affinity-based methods for hit confirmation. Each section provides not only detailed, actionable protocols but also the underlying scientific rationale, empowering researchers to make informed experimental decisions.
Introduction: The Scientific Context
The Thiazolidinone Scaffold: A Privileged Structure in Drug Discovery
The 4-thiazolidinone ring system is a cornerstone of medicinal chemistry, recognized for its versatile biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[4][5][6][7][8] Compounds based on the related rhodanine (2-thioxothiazolidin-4-one) scaffold, such as the subject of this guide, have been successfully developed into clinical drugs like Epalrestat, an aldose reductase inhibitor.[1][9] The ability of this scaffold to interact with various enzymes and receptors makes it a highly decorated and promising platform for discovering new drugs with diverse modes of action.[1][10]
The Subject Molecule: this compound
The molecule features the core rhodanine pharmacophore attached to a hexanoic acid chain at the N-3 position. This aliphatic chain provides two key features: it influences the molecule's physicochemical properties, such as lipophilicity and cell permeability, and critically, it offers a chemically accessible handle for modification. This handle is particularly advantageous for creating probes for affinity-based target identification methods, should they be required.
The Imperative of Target Identification
Phenotype-based drug discovery, where compounds are identified based on their effect on cells or organisms, often yields potent molecules with unknown mechanisms of action (MOA). Identifying the direct molecular target is an essential subsequent step.[2][11] A confirmed target provides a mechanistic understanding of the drug's efficacy, enables structure-activity relationship (SAR) studies for lead optimization, and helps predict potential off-target effects and toxicities.[2][12]
A Strategic Workflow for Target Identification
A successful target identification campaign employs a logical progression of complementary techniques. We advocate for a strategy that begins with unbiased, label-free methods to identify initial candidates in a native biological context. These hits are then validated and confirmed using orthogonal approaches, which may include affinity-based techniques.
Figure 1: A comprehensive workflow for target identification.
Comparison of Primary Methodologies
The two main classes of target identification techniques are label-free and affinity-based. The choice depends on the project stage and the compound's chemistry.[2][13]
| Feature | Label-Free Methods (DARTS, CETSA) | Affinity-Based Methods (Chromatography) |
| Principle | Detects ligand-induced protein stabilization against a denaturant (protease, heat).[14][15] | Physically isolates binding partners using an immobilized compound.[16][17] |
| Compound | Uses the native, unmodified small molecule.[14][18] | Requires chemical synthesis of a "probe" with a linker and tag.[19] |
| Pros | - No risk of altering bioactivity via chemical modification.[18]- Can be performed in complex lysates or intact cells (CETSA).[20]- Identifies direct binding interactions. | - High potential for enrichment of target proteins.- A well-established and robust technique.[21] |
| Cons | - May miss weak binders.- Requires sensitive downstream detection (Mass Spectrometry). | - Probe synthesis can be challenging.- Linker/tag can alter binding or cause steric hindrance.- Prone to non-specific binding artifacts.[19] |
| Best Use | Primary, unbiased screening to generate initial hypotheses. | Confirmation of hits or when label-free methods are unsuccessful. |
Label-Free Methodologies: The Primary Approach
We strongly recommend beginning with label-free methods as they interrogate the interaction of the unmodified parent compound, providing the most biologically relevant starting point.
Drug Affinity Responsive Target Stability (DARTS)
DARTS operates on the principle that when a small molecule binds to its target protein, it often induces a conformational change that renders the protein more resistant to proteolytic degradation.[14][18] This difference in stability can be visualized on a gel and the protected protein identified by mass spectrometry.
Figure 2: Experimental workflow for the DARTS assay.
Experimental Protocol: DARTS
-
Lysate Preparation: Lyse cells from a relevant line (e.g., a cancer line where a phenotypic effect was observed) in M-PER buffer supplemented with protease inhibitors. Quantify total protein concentration via BCA assay.
-
Compound Incubation: Aliquot the lysate. To test samples, add this compound to a final concentration (e.g., 10x the EC50). To the control sample, add an equivalent volume of vehicle (e.g., DMSO). Incubate for 1 hour at 4°C.
-
Protease Digestion: Add a broad-spectrum protease like Pronase to each sample. The optimal protease:protein ratio and digestion time must be empirically determined. A good starting point is a 1:500 ratio for 15 minutes at room temperature.[14]
-
Quenching: Stop the digestion by adding SDS-PAGE loading buffer and immediately boiling the samples at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate the digested proteins on a 4-20% Tris-Glycine SDS-PAGE gel.
-
Visualization: Stain the gel with Coomassie Blue or a more sensitive silver stain.
-
Analysis: Carefully compare the banding pattern between the vehicle- and compound-treated lanes. Bands that are present or significantly more intense in the compound-treated lane represent proteins protected from proteolysis.
-
Protein Identification: Excise these specific bands from the gel, perform in-gel trypsin digestion, and submit the resulting peptides for identification by LC-MS/MS.
Expert Rationale: The key to a successful DARTS experiment is the limited digestion step. Over-digestion will destroy all proteins, while under-digestion will yield no difference between lanes. A titration of both protease concentration and digestion time is a mandatory preliminary experiment to find the sweet spot where a reproducible banding pattern is observed in the control lane.
Cellular Thermal Shift Assay (CETSA®)
CETSA® extends the principle of thermal shift assays to the cellular environment.[20] It is based on the observation that ligand binding stabilizes target proteins against heat-induced denaturation and aggregation. Upon heating and subsequent lysis, aggregated proteins are pelleted by centrifugation, while soluble, stabilized proteins remain in the supernatant for detection.[20][22]
Experimental Protocol: CETSA®
-
Cell Treatment: Treat intact, cultured cells with the test compound or vehicle for a defined period (e.g., 1-2 hours) to allow for cell entry and target engagement.
-
Heating: Heat the cell suspensions in a PCR cycler across a temperature gradient (e.g., 40°C to 70°C in 2°C increments).
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing stabilized proteins) from the aggregated, denatured fraction by high-speed centrifugation.
-
Detection (Western Blot): Analyze the soluble fractions by SDS-PAGE and Western Blot using an antibody against a suspected target protein. A shift in the melting curve to a higher temperature in the compound-treated samples confirms target engagement.
-
Detection (Mass Spectrometry - Thermal Proteome Profiling): For unbiased discovery, the soluble fractions from a few key temperatures (e.g., 50°C, 54°C, 58°C) are analyzed by quantitative mass spectrometry. Proteins consistently more abundant in the compound-treated supernatant are identified as potential targets.
Trustworthiness: The self-validating nature of CETSA comes from generating a full melt curve. A true binding event will cause a dose-dependent shift in the entire curve, not just a change at a single temperature point, which helps to rule out artifacts.
Affinity-Based Methodologies: A Confirmatory Approach
While label-free methods are preferred for initial discovery, affinity chromatography is a powerful technique for confirming putative hits or as a primary discovery method if others fail.[16][19][21]
Probe Synthesis Strategy
The hexanoic acid moiety of this compound is an ideal attachment point for a linker. The terminal carboxylic acid can be readily coupled to an amine-functionalized linker (e.g., a PEG linker) which is then immobilized on NHS-activated agarose beads. This strategy positions the active rhodanine core away from the solid support, minimizing steric hindrance to target binding.
Figure 3: Workflow for Affinity Chromatography Pull-Down.
Experimental Protocol: Affinity Chromatography Pull-Down
-
Probe Immobilization: Synthesize the affinity probe and covalently couple it to NHS-activated agarose beads according to the manufacturer's protocol. Prepare control beads by blocking the active sites without adding the compound.
-
Incubation: Incubate the affinity beads and control beads with cell lysate for 2-4 hours at 4°C to allow for binding.
-
Washing: Wash the beads extensively with lysis buffer containing a mild detergent to remove proteins that are non-specifically bound to the matrix. This is a critical step to reduce background.
-
Elution: Elute the specifically bound proteins. This can be done non-specifically with a harsh buffer (e.g., SDS loading buffer) or specifically by competing with a high concentration of the free, non-immobilized compound.
-
Analysis and Identification: Analyze the eluates from both control and affinity beads by SDS-PAGE, followed by silver staining. Excise bands unique to the affinity eluate and identify the proteins by mass spectrometry.
Hit Identification and Validation
Mass Spectrometry for Protein Identification
For all the above discovery methods, the final identification step relies on high-resolution mass spectrometry.[12][23][24] The excised protein bands are digested with trypsin, and the resulting peptides are analyzed by LC-MS/MS. The peptide fragmentation patterns are then matched against a protein database to identify the parent protein with a high degree of confidence.
Data Analysis and Candidate Prioritization
A successful experiment will yield a list of potential protein candidates. Prioritization is key.
-
Abundance Score: In quantitative MS approaches, rank proteins by their enrichment ratio (compound-treated vs. control).
-
Reproducibility: True hits should appear consistently across biological replicates.
-
Biological Plausibility: Use tools like the Open Targets Platform to assess if the candidate proteins are linked to the disease or pathway of interest.[3]
-
Dose-Dependence: A true interaction should be dose-dependent. Re-run a validation assay (e.g., DARTS or CETSA with Western Blot) at varying compound concentrations.
Secondary Validation Assays
Once a high-confidence candidate is identified, direct validation is essential.
-
Recombinant Protein TSA: Perform an in vitro Thermal Shift Assay using purified recombinant protein to confirm a direct binding interaction and quantify the shift in melting temperature (ΔTm).[15][25]
-
Surface Plasmon Resonance (SPR) / Isothermal Titration Calorimetry (ITC): These biophysical techniques can confirm direct binding and determine kinetic (kon, koff) and thermodynamic (Kd) binding parameters.
-
Functional Assays: If the target is an enzyme, test the compound's ability to inhibit or activate its function in a purified system. This directly links target binding to a functional consequence.
Conclusion
The identification of the molecular target(s) for this compound is a tractable and critical endeavor. By employing a strategic workflow that prioritizes unbiased, label-free methods like DARTS and CETSA for initial discovery, followed by rigorous confirmation with orthogonal affinity-based and biophysical techniques, researchers can confidently elucidate the compound's mechanism of action. This knowledge is paramount for advancing this promising molecule through the drug discovery pipeline, transforming a bioactive hit into a rationally optimized therapeutic lead.
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Lomenick, B., Olsen, R. W., & Huang, J. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Current Protocols in Chemical Biology, 3(4), 163–182. Available from: [Link]
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Rhodanine-Based Compounds in Drug Discovery: A Privileged Scaffold Navigating the Perils of Promiscuity
Abstract
The rhodanine core, a five-membered thiazolidinone heterocycle, represents a quintessential "privileged scaffold" in medicinal chemistry. Its versatile synthetic accessibility and ability to engage with a multitude of biological targets have led to its exploration across a vast therapeutic landscape, from metabolic disorders to oncology and infectious diseases. This guide provides an in-depth technical analysis of rhodanine-based compounds, intended for researchers and drug development professionals. We will dissect the synthetic strategies that make this scaffold so attractive, critically evaluate its broad-spectrum biological activities, and address the significant challenges associated with its development, particularly its reputation as a Pan-Assay Interference Compound (PAINS). By integrating field-proven insights with rigorous scientific validation protocols, this document aims to offer a balanced perspective, equipping scientists with the knowledge to harness the therapeutic potential of rhodanines while navigating their inherent complexities.
Introduction: The Duality of the Rhodanine Scaffold
First synthesized in 1877, rhodanine (2-thioxo-4-thiazolidinone) has become a cornerstone in heterocyclic chemistry and a frequent "hit" in high-throughput screening (HTS) campaigns.[1][2] Its appeal lies in a structurally compact and modifiable framework, capable of forming various non-covalent and, in some cases, covalent interactions with protein targets.[2] This has resulted in the development of compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and antidiabetic properties.[3][4] The most notable clinical success is Epalrestat, a rhodanine-3-acetic acid derivative approved in Japan for the treatment of diabetic neuropathy, which functions by inhibiting the aldose reductase enzyme.[5][6][7]
However, the very features that make rhodanine attractive also contribute to its notoriety. Many rhodanine derivatives, particularly 5-arylidene rhodanines, are flagged as PAINS.[8][9] These compounds can interfere with assay results through non-specific mechanisms such as chemical aggregation, reactivity as Michael acceptors, or inherent color, leading to a high rate of false positives in screening campaigns.[8][10] This guide will address this duality head-on, presenting rhodanine not as a scaffold to be avoided, but as one that requires careful and critical evaluation.
The Chemistry of Rhodanine: A Foundation for Diversity
The utility of the rhodanine scaffold is fundamentally linked to its straightforward and versatile chemistry. The core can be readily synthesized, and its structure allows for facile diversification at two key positions: the N-3 nitrogen and the C-5 methylene group.[11]
Core Synthesis and Derivatization
The most common synthetic route for derivatization is the Knoevenagel condensation of rhodanine (or an N-3 substituted rhodanine) with an aldehyde or ketone. This reaction is highly efficient and creates a C-5 substituted exocyclic double bond, providing a rigid scaffold to which various aryl or alkyl groups can be appended. Further modifications can be introduced at the N-3 position via alkylation or acylation. This two-pronged approach allows for the systematic exploration of the chemical space around the core to optimize biological activity.
Below is a generalized workflow for the synthesis of N-3, C-5 disubstituted rhodanine derivatives.
Experimental Protocol: Knoevenagel Condensation
This protocol describes a representative synthesis of a 5-benzylidene rhodanine derivative, a common starting point for many medicinal chemistry programs.
Objective: To synthesize 5-(4-chlorobenzylidene)rhodanine.
Materials:
-
Rhodanine (1.0 eq)
-
4-Chlorobenzaldehyde (1.0 eq)
-
Anhydrous sodium acetate (3.0 eq)
-
Glacial acetic acid (as solvent)
-
Ethanol
-
Deionized water
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add rhodanine (1.0 eq), 4-chlorobenzaldehyde (1.0 eq), and anhydrous sodium acetate (3.0 eq).
-
Solvent Addition: Add a sufficient volume of glacial acetic acid to dissolve the reactants.
-
Heating: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality Note: Heating provides the necessary activation energy for the condensation reaction. Acetic acid serves as both the solvent and a catalyst. Sodium acetate acts as a base to deprotonate the active methylene group at the C-5 position of rhodanine, initiating the reaction.
-
-
Precipitation and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into a beaker of ice-cold water to precipitate the product.
-
Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the solid sequentially with cold water and then a small amount of cold ethanol to remove residual acetic acid and unreacted starting materials.
-
Drying and Purification: Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/DMF mixture.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and melting point analysis.
Therapeutic Applications and Key Molecular Targets
Rhodanine derivatives have demonstrated a remarkable breadth of biological activity. This section explores their application in several key therapeutic areas, highlighting specific molecular targets and structure-activity relationships (SAR).
Anticancer Activity
The rhodanine scaffold is a prolific source of anticancer agents, targeting various hallmarks of cancer.[5] Many derivatives function as enzyme inhibitors, disrupting critical signaling pathways that drive tumor growth and survival.[12]
-
Tyrosine Kinase Inhibition: Several rhodanine derivatives have been developed as inhibitors of tyrosine kinases like c-Src, which are often overactive in leukemia and other cancers.[12][13] The key interactions often involve the rhodanine core making hydrogen bonds within the ATP-binding pocket of the kinase.[13]
-
Phosphatase Inhibition: The phosphatase of regenerating liver 3 (PRL-3) is a key target in cancer metastasis. Rhodanine derivatives have been identified as effective PRL-3 inhibitors, with IC50 values in the low micromolar range.[14][15]
-
Modulation of Apoptosis: Some rhodanines induce apoptosis by modulating proteins in the Bcl-2 family, which are critical regulators of programmed cell death.[7]
| Compound Example | Target | IC50 Value | Cancer Cell Line | Reference |
| Compound 27 | Unknown | 2.30 µM | MCF-7 (Breast) | [5][7] |
| Compound 6 | Topoisomerase II | 0.21 µM | HepG2 (Liver) | [16] |
| Compound 5e | PRL-3 | 0.9 µM | (Enzymatic Assay) | [15] |
| Compound 51 | G6PD | 6.54 µM | (Enzymatic Assay) | [17] |
Antimicrobial and Antiviral Activity
The rise of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Rhodanine derivatives have shown promise against a range of bacteria, fungi, and viruses.[11][18]
-
Antibacterial Action: Rhodanines have demonstrated activity against Gram-positive bacteria, including multidrug-resistant Staphylococcus aureus (MRSA).[19][20] Their mechanisms can include the inhibition of essential bacterial enzymes like DNA helicase or β-lactamase.[10][21]
-
Antiviral Targets: The scaffold has been successfully employed to develop inhibitors against viral enzymes crucial for replication. This includes inhibitors of Hepatitis C Virus (HCV) NS3 protease and HIV-1 integrase.[6][22] More recently, some rhodanine compounds have been explored for activity against SARS-CoV-2.[11]
| Compound Class | Target | Activity Metric | Organism/Virus | Reference |
| N-phenylamides | Various | MICs | Gram-positive bacteria | [20] |
| Rhodanine-3-acetic acids | Unknown | Leads identified | MRSA, HHV-6 | [11] |
| Caffeic acid-based | HIV-1 Integrase | IC50 = 11 µM (Strand Transfer) | HIV-1 | [22] |
Antidiabetic Activity
The clinical success of Epalrestat has cemented the importance of the rhodanine scaffold in treating diabetic complications.[23] Research has since expanded to other targets relevant to type 2 diabetes.
-
Aldose Reductase Inhibition: Epalrestat reduces diabetic peripheral neuropathy by inhibiting aldose reductase, a key enzyme in the polyol pathway that, under hyperglycemic conditions, contributes to nerve damage.[5][7]
-
PPAR-γ Agonism: Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a crucial regulator of glucose metabolism and insulin sensitivity. Novel rhodanine derivatives have been designed as PPAR-γ agonists, showing potential to improve glycemic control.[24][25]
| Compound | Target | Mechanism | Therapeutic Use | Reference |
| Epalrestat | Aldose Reductase | Inhibitor | Diabetic Neuropathy | [6][7] |
| Novel Hybrids | PPAR-γ | Agonist | T2DM (Preclinical) | [25] |
| RD Derivatives | PPAR-γ | Activator | T2DM (Preclinical) | [24] |
Navigating the PAINS Challenge: A Guide to Self-Validation
The primary criticism against rhodanine-based compounds is their classification as PAINS.[8] This does not mean all rhodanines are promiscuous, but it mandates a higher level of scrutiny for any "hit" identified from a screening campaign. A responsible drug discovery scientist must perform validation experiments to distinguish true, specific activity from assay artifacts.
Key Mechanisms of Assay Interference:
-
Michael Acceptor Reactivity: The exocyclic double bond in 5-arylidene rhodanines is an α,β-unsaturated carbonyl system, which can react non-specifically with nucleophilic residues (like cysteine) on proteins.[8][10]
-
Aggregation: At certain concentrations, rhodanine compounds can form colloidal aggregates that sequester proteins, leading to apparent but non-specific inhibition.[10]
-
Photometric Interference: Many rhodanine derivatives are colored and can absorb light or fluoresce, directly interfering with optical assay readouts.[8][10]
A Workflow for Hit Validation
The following decision tree provides a logical workflow for de-risking a rhodanine hit from an HTS campaign. The goal is to build a body of evidence demonstrating that the observed activity is due to a specific interaction with the target, not an artifact.
Explanation of Validation Steps:
-
Detergent Test: Aggregation-based inhibition is disrupted by the presence of non-ionic detergents. If the compound's inhibitory activity is significantly reduced or eliminated upon addition of Triton X-100 or a similar detergent, it is highly likely an aggregator.[8]
-
Structure-Activity Relationship (SAR): Non-specific compounds typically exhibit a "flat" SAR, where minor structural modifications have little effect on activity. In contrast, specific binders will show a "steep" SAR, where small changes can lead to a significant gain or loss of potency.[8]
-
Orthogonal Assay Confirmation: The most convincing evidence comes from confirming the activity in a different assay format that is not prone to the same artifacts. Label-free biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can directly measure binding and are considered gold standards for validation.
Future Prospects and Conclusion
The journey of the rhodanine scaffold in drug discovery is a lesson in balancing potential with prudence. While its promiscuous behavior and PAINS classification are undeniable challenges, they are not insurmountable.[9][26] The clinical success of Epalrestat and the vast body of preclinical data across numerous diseases demonstrate that specific, potent, and optimizable rhodanine-based drugs can be developed.[8]
The future of rhodanine research will likely focus on several key areas:
-
Rational Design: Moving away from HTS and towards structure-based design to create derivatives with higher target selectivity and fewer off-target liabilities.
-
Targeted Covalent Inhibition: Intentionally harnessing the Michael acceptor reactivity of the 5-arylidene moiety to design targeted covalent inhibitors for specific, validated targets.
-
Bioisosteric Replacement: Transforming the rhodanine core into related heterocycles to retain binding properties while mitigating PAINS characteristics.[9]
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Lesyk, R., & Zimenkovsky, B. (2017). Recent developments with rhodanine as a scaffold for drug discovery. Expert Opinion on Drug Discovery, 12(12), 1261-1274. [Link]
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investigating the tautomerism of 4-oxo-2-thioxo-thiazolidine ring
An In-Depth Technical Guide to the Tautomerism of the 4-oxo-2-thioxo-thiazolidine (Rhodanine) Ring
Abstract
The 4-oxo-2-thioxo-thiazolidine, commonly known as rhodanine, is a privileged heterocyclic scaffold that forms the core of numerous compounds with significant pharmacological activities.[1][2][3] Its biological function and physicochemical properties are intrinsically linked to its capacity to exist in multiple, interconverting tautomeric forms. This guide provides a comprehensive exploration of the tautomerism of the rhodanine ring, intended for researchers, medicinal chemists, and drug development professionals. We will delve into the theoretical underpinnings of its tautomeric equilibria, the factors that govern these states, the analytical techniques for their characterization, and the profound implications for molecular design and function.
The Significance of the Rhodanine Scaffold
The rhodanine moiety is a cornerstone in medicinal chemistry, featured in compounds developed as antimicrobial, antiviral, anticancer, and anti-inflammatory agents.[1][4] The versatility of the ring system, particularly its amenability to substitution at the N-3 and C-5 positions, allows for the generation of vast chemical diversity.[5] However, the biological activity of these derivatives is not solely dependent on their substituents but also on the subtle, dynamic equilibrium of their core structure—their tautomerism. Understanding which tautomer predominates under physiological conditions is critical, as different forms present distinct pharmacophores, influencing everything from receptor binding to metabolic stability.
Theoretical Framework: The Tautomeric Forms of Rhodanine
Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton, a phenomenon known as prototropic tautomerism.[6] The rhodanine ring can exist in several tautomeric forms, with the equilibrium primarily involving three key structures: the canonical diketo form and its enol/thiol variations.[7][8]
-
Thione-Keto Form (A): This is the 2-thioxo-thiazolidin-4-one structure. Computational studies, including ab initio and semiempirical calculations, consistently predict this form to be the most stable tautomer in the gas phase and in non-polar solvents.[9] Its stability is attributed to the amide resonance and the strength of the C=O bond.
-
Thiol-Keto Form (B): Also known as the 2-mercapto-4-oxo-thiazoline form, it arises from a proton shift from the N-3 nitrogen to the S-2 sulfur.
-
Thione-Enol Form (C): The 2-thioxo-4-hydroxy-thiazoline form results from a proton shift from the C-5 methylene group to the O-4 oxygen.
-
Thiol-Enol Form (D): This 2-mercapto-4-hydroxy-thiazole form involves proton shifts to both the sulfur and oxygen atoms.
The dynamic interplay between these forms is the essence of rhodanine tautomerism.
Caption: Prototropic tautomeric equilibria of the rhodanine ring.
Governing Factors of the Tautomeric Equilibrium
The preference for one tautomeric form over another is not absolute; it is a delicate balance influenced by the molecule's immediate environment.
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a crucial role. In non-polar solvents like chloroform, the less polar thione-keto form (A) predominates. Conversely, polar protic solvents like DMSO or methanol can stabilize the more polar thiol and enol forms (B, C, D) through hydrogen bonding, shifting the equilibrium.[10][11] This phenomenon, known as solvatochromism, can be readily observed using UV-Vis spectroscopy.[12]
-
pH Effects: The acidity or basicity of the medium is a powerful determinant of tautomeric distribution.[13] In acidic conditions, protonation of the carbonyl oxygen or thione sulfur can favor certain forms, while in basic conditions, deprotonation of the N-H or C-H bonds can lead to the formation of an anionic intermediate that can be protonated at different sites, altering the tautomeric ratio.[14][15]
-
Substituent Effects: Electron-withdrawing or -donating groups at the N-3 or C-5 positions can alter the acidity of the N-H and C-H protons, respectively, thereby influencing the ease of proton transfer and the relative stability of the resulting tautomers. For instance, substitution at the C-5 position with an aryl group is a common modification in many biologically active rhodanines.[5]
Experimental and Computational Workflow for Tautomer Investigation
A multi-pronged approach combining spectroscopic analysis and theoretical modeling is essential for a complete understanding of rhodanine tautomerism.
Caption: Integrated workflow for investigating tautomerism.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for studying tautomerism in solution.[16][17] By analyzing chemical shifts, coupling constants, and signal integrations, one can identify and quantify the different tautomers present.[16]
Key Observables:
-
¹H NMR: The presence of a broad N-H proton signal (typically ~8-12 ppm), a C-5 methylene (CH₂) signal (~4.3 ppm), or distinct S-H or O-H signals can indicate the predominant form. In cases of rapid interconversion, an averaged spectrum is observed.
-
¹³C NMR: The chemical shifts of the C=S (~190-200 ppm) and C=O (~170-175 ppm) carbons are highly indicative of the thione-keto form. Shifts in these values or the appearance of signals corresponding to C-S or C-O single bonds would suggest other tautomers.
-
¹⁵N NMR: Can provide direct evidence of the protonation state of the nitrogen atom.
Protocol: Determining Tautomer Ratios via ¹H NMR
-
Sample Preparation: Prepare solutions of the rhodanine derivative at a consistent concentration (e.g., 10 mg/mL) in a series of deuterated solvents of varying polarity (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, MeOD-d₄).
-
Data Acquisition: Record the ¹H NMR spectrum for each sample at a controlled temperature (e.g., 298 K). Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
Spectral Analysis:
-
Identify the characteristic signals for each potential tautomer. For the major thione-keto form, this will be the N-H and CH₂ protons. For other forms, look for S-H or enolic C=C-H signals.
-
If distinct sets of signals are observed for different tautomers (slow exchange), integrate the corresponding peaks. The ratio of the integrals directly corresponds to the molar ratio of the tautomers.
-
If averaged signals are observed (fast exchange), the chemical shift value will be a weighted average of the shifts of the individual tautomers. Deconvolution may be possible with advanced software or by acquiring spectra at low temperatures to slow the exchange.
-
-
Data Reporting: Tabulate the observed chemical shifts and the calculated percentage of each tautomer in each solvent.
UV-Vis Spectroscopy
Different tautomers possess different chromophores, resulting in distinct electronic absorption spectra.[18] The highly conjugated thiol and enol forms typically absorb at longer wavelengths (bathochromic shift) compared to the less conjugated thione-keto form.
Protocol: Solvent-Dependent UV-Vis Analysis
-
Solution Preparation: Prepare a stock solution of the rhodanine derivative in a non-absorbing solvent (e.g., acetonitrile).
-
Serial Dilution: Create a series of dilute solutions (in the µM range) in various solvents (e.g., hexane, chloroform, ethanol, water).
-
Spectral Measurement: Record the UV-Vis absorption spectrum for each solution from approximately 200 nm to 500 nm using a spectrophotometer. Use the pure solvent as a blank.
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) for each solvent.
-
Plot λmax against a solvent polarity scale (e.g., the Dimroth-Reichardt ET(30) scale).
-
A significant shift in λmax with solvent polarity is strong evidence of a shift in the tautomeric equilibrium.
-
-
Interpretation: Correlate the observed shifts with the expected electronic properties of the tautomers. A red shift in polar solvents suggests stabilization of a more conjugated tautomer (e.g., thiol or enol forms).
X-ray Crystallography and Computational Modeling
X-ray crystallography provides an unambiguous snapshot of the molecule's structure in the solid state, definitively identifying the tautomer present in the crystal lattice.[19] Computational methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data.[20][21] They allow for the calculation of the relative thermodynamic stabilities of all possible tautomers in the gas phase or with solvent models, providing a theoretical basis for interpreting spectroscopic results.[22]
Data Summary: Spectroscopic Signatures
The following table summarizes typical spectroscopic data used to distinguish rhodanine tautomers. Values are illustrative and can vary based on substituents and solvent.
| Tautomer Form | Method | Key Feature | Typical Value / Observation |
| Thione-Keto | ¹H NMR | NH proton | δ 8.0 - 12.0 ppm (broad) |
| ¹H NMR | CH₂ protons | δ ~4.3 ppm (singlet) | |
| ¹³C NMR | C =S carbon | δ 190 - 205 ppm | |
| ¹³C NMR | C =O carbon | δ 170 - 175 ppm | |
| IR | C=O stretch | ~1720-1750 cm⁻¹ | |
| Thiol/Enol | ¹H NMR | SH or OH proton | Variable, often broad |
| UV-Vis | λmax | Bathochromic shift vs. keto | |
| IR | O-H/S-H stretch | Broad, ~3200-3600 cm⁻¹ | |
| IR | C=C stretch | ~1600-1650 cm⁻¹ |
Implications in Drug Design and Development
Failing to consider tautomerism can lead to misinterpretation of structure-activity relationships (SAR) and poor optimization outcomes.
-
Molecular Recognition: The thione-keto form has a hydrogen bond donor (N-H) and two acceptors (C=O, C=S). The thiol-enol form, however, has two donors (S-H, O-H) and one acceptor (N). This fundamental difference dictates how a molecule will dock into a protein's active site.[23][24] An inhibitor designed based on the wrong tautomer is unlikely to succeed.
-
Physicochemical Properties: Tautomerism affects lipophilicity (LogP), solubility, and pKa. The enol and thiol forms are generally more acidic than the thione-keto form, which impacts absorption and distribution in the body.
-
Reactivity and PAINS: The C-5 methylene group in the predominant thione-keto form is activated by two adjacent carbonyl/thiocarbonyl groups, making it a reactive Michael acceptor. This reactivity is a primary reason why rhodanine is often classified as a Pan-Assay Interference Compound (PAINS).[4] Understanding the tautomeric equilibrium is key to predicting and potentially mitigating such non-specific activity.
Conclusion
The tautomerism of the 4-oxo-2-thioxo-thiazolidine ring is a complex but critical aspect of its chemistry and pharmacology. The stable thione-keto form is generally predominant, but the equilibrium is highly sensitive to the molecular environment. A thorough investigation, leveraging a combination of high-resolution NMR, UV-Vis spectroscopy, and computational modeling, is imperative for any research program involving rhodanine-based molecules. This foundational understanding allows scientists and drug developers to rationalize biological activity, predict physicochemical properties, and ultimately design more effective and specific therapeutic agents.
References
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IEEE. (n.d.). Theoretical study of methylidene rhodanine tautomerism. IEEE Xplore. Retrieved from [Link]
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MDPI. (n.d.). Stability of Rhodamine Lactone Cycle in Solutions: Chain–Ring Tautomerism, Acid–Base Equilibria, Interaction with Lewis Acids, and Fluorescence. Retrieved from [Link]
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ResearchGate. (n.d.). Solvent effects on the photoisomerization rates of the zwitterionic and the cationic forms of rhodamine B in protic solvents. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical structures of rhodanine and its analogues. Retrieved from [Link]
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PubMed. (n.d.). Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 1. Synthesis of 2-thioxo-thiazolidine-4-one derivatives.... Retrieved from [Link]
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GALA. (2019). Experimental (spectroscopic) and theoretical studies of rhodanine (2-Thio-4-Oxothiazolidine) and its derivatives. Greenwich Academic Literature Archive. Retrieved from [Link]
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PubMed Central. (n.d.). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of thiazolidine-2,4-dione or 2-thioxothiazolidine-4-one derivatives under MW. Retrieved from [Link]
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National Institutes of Health. (n.d.). Exploring the rhodanine universe: Design and synthesis of fluorescent rhodanine-based derivatives as anti-fibrillar and anti-oligomer agents against α-synuclein and 2N4R tau. Retrieved from [Link]
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Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Retrieved from [Link]
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The influence of conformational state on UV/vis spectra of thiazolidin-4-one derivatives. (n.d.). Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 1 Synthesis of 2-thioxo-thiazolidin-4-one (rhodanine) derivatives. Retrieved from [Link]
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Semantic Scholar. (1990). Effect of solvent polarity on a rotational isomerization mechanism of rhodamine‐B in normal alcohols. Retrieved from [Link]
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ResearchGate. (n.d.). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Retrieved from [Link]
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ResearchGate. (n.d.). 2-Thioxothiazolidin-4-one (Rhodanine). Retrieved from [Link]
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MDPI. (n.d.). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Retrieved from [Link]
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MDPI. (n.d.). Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. Retrieved from [Link]
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PubMed. (2016). Crystal Structure, Hirshfeld Surface Analysis and Computational Studies of Thiazolidin-4-one derivative: (Z)-5-(4-Chlorobenzylidene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one. Retrieved from [Link]
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Encyclopedia.pub. (n.d.). Tautomerism Detected by NMR. Retrieved from [Link]
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ResearchGate. (n.d.). The Use of NMR Spectroscopy to Study Tautomerism. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis, Characterization, Antiglycation Evaluation, Molecular Docking, and ADMET Studies of 4-Thiazolidinone Derivatives. Retrieved from [Link]
-
PubMed Central. (n.d.). Role of tautomerism in RNA biochemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Retrieved from [Link]
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ResearchGate. (n.d.). UV–vis absorption spectra of single thiazolidine sensitizers CD‐1,.... Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of rhodanine derivatives 8a–d and 8ba, 8da, 8db: (IV) Aq..... Retrieved from [Link]
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PubMed Central. (n.d.). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. Retrieved from [Link]
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PubMed Central. (n.d.). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Retrieved from [Link]
-
PubMed. (2020). Discovery and optimization of 4-oxo-2-thioxo-thiazolidinones as NOD-like receptor (NLR) family, pyrin domain-containing protein 3 (NLRP3) inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Computational studies, synthesis, in-vitro binding and transcription analysis of novel imidazolidine-2,4-dione and 2-thioxo thiazolidine-4-one based glitazones for central PPAR-γ agonism. Retrieved from [Link]
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Wikipedia. (n.d.). Tautomer. Retrieved from [Link]
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NMR Study of the Tautomerism of Porphyrin Including the Kinetic HH/HD/DD Isotope Effects in the Liquid and the Solid State. (n.d.). Retrieved from [Link]
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ResearchGate. (n.d.). Proton-Transfer Mechanism in 2-Thioxoimidazolidin-4-one: A Competition between Keto/Enol and Thione/Thiol Tautomerism Reactions. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, Computational study, Solvatochromism and Biological Studies of Thiazoles-Hydrazones Derivatives. Retrieved from [Link]
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PubChem. (n.d.). Thiazolidine-2-thione-4-carboxylic acid. Retrieved from [Link]
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JSciMed Central. (n.d.). The Importance of Correct Tautomeric Structures for Biological Molecules. Retrieved from [Link]
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ResearchGate. (n.d.). Ab initio study of 2,4-substituted azolidines. I. Tautomerism. Retrieved from [Link]
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Methodological & Application
Synthesis Protocol for 6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid: A Comprehensive Guide for Researchers
Introduction: The Significance of Rhodanine Scaffolds in Drug Discovery
Rhodanine, a 2-thioxothiazolidin-4-one core, represents a privileged scaffold in medicinal chemistry and drug discovery. Its derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The versatility of the rhodanine ring system, particularly the ease of substitution at the N-3 and C-5 positions, allows for the generation of diverse chemical libraries for screening against various therapeutic targets. This application note provides a detailed, field-proven protocol for the synthesis of a specific N-substituted rhodanine derivative, 6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid. This molecule incorporates a hexanoic acid chain, a feature that can modulate physicochemical properties such as solubility and lipophilicity, potentially influencing its pharmacokinetic profile. The protocol is designed for researchers, scientists, and drug development professionals seeking to synthesize this and related compounds for further investigation.
Chemical Reaction Overview
The synthesis of this compound from 6-aminohexanoic acid is a well-established multi-step process that proceeds via the formation of a dithiocarbamate intermediate, followed by reaction with chloroacetic acid and subsequent acid-catalyzed intramolecular cyclization. This approach is a common and efficient method for the preparation of N-substituted rhodanine derivatives.[1]
The overall reaction can be summarized as follows:
Caption: Overall synthetic scheme for this compound.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Formula | Molecular Weight ( g/mol ) | Purity | Supplier |
| 6-Aminohexanoic acid | C₆H₁₃NO₂ | 131.17 | ≥98% | Sigma-Aldrich |
| Carbon disulfide | CS₂ | 76.14 | ≥99% | Fisher Scientific |
| Potassium hydroxide | KOH | 56.11 | ≥85% (pellets) | VWR |
| Chloroacetic acid | C₂H₃ClO₂ | 94.50 | ≥99% | Alfa Aesar |
| Hydrochloric acid | HCl | 36.46 | 37% (concentrated) | J.T. Baker |
| Deionized water | H₂O | 18.02 | - | - |
| Ethanol | C₂H₅OH | 46.07 | 95% | - |
| Diethyl ether | (C₂H₅)₂O | 74.12 | ACS grade | - |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Büchner funnel and filter flask
-
pH meter or pH paper
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of N-carboxyalkyl rhodanine derivatives.[1][2]
Step 1: Formation of the Dithiocarbamate Intermediate
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, add 6-aminohexanoic acid (13.12 g, 0.1 mol).
-
Dissolve the 6-aminohexanoic acid in 100 mL of deionized water.
-
Cool the solution to 0-5 °C using an ice bath.
-
In a separate beaker, prepare a solution of potassium hydroxide (11.22 g, 0.2 mol) in 50 mL of deionized water.
-
Slowly add the potassium hydroxide solution to the cooled 6-aminohexanoic acid solution while maintaining the temperature below 10 °C.
-
Once the addition is complete, add carbon disulfide (7.61 mL, 0.12 mol) dropwise via the dropping funnel over a period of 30 minutes. A yellow precipitate of the potassium dithiocarbamate should form.
-
After the addition of carbon disulfide, allow the reaction mixture to stir at room temperature for 2 hours.
Expert Insight: The slow and controlled addition of potassium hydroxide and carbon disulfide at low temperatures is crucial to prevent the exothermic reaction from getting out of control and to minimize the formation of byproducts. The use of a slight excess of carbon disulfide ensures the complete conversion of the primary amine.
Step 2: Synthesis of the Thioglycolic Acid Derivative
-
In a separate beaker, dissolve chloroacetic acid (9.45 g, 0.1 mol) in 50 mL of deionized water.
-
Cool the chloroacetic acid solution in an ice bath.
-
Slowly add the cooled chloroacetic acid solution to the dithiocarbamate suspension from Step 1. The addition should be done dropwise over 30 minutes, ensuring the temperature of the reaction mixture remains below 20 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight (approximately 12-16 hours).
Trustworthiness Check: The progress of this step can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid) to observe the disappearance of the starting materials.
Step 3: Cyclization to form this compound
-
After overnight stirring, carefully acidify the reaction mixture to pH 1-2 by the slow, dropwise addition of concentrated hydrochloric acid. This step should be performed in a well-ventilated fume hood as it is an exothermic reaction.
-
Upon acidification, a precipitate of the crude product will form.
-
Heat the acidified mixture to 80-90 °C and maintain this temperature for 2-3 hours to ensure complete cyclization.
-
Cool the reaction mixture to room temperature and then further cool in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold deionized water (2 x 50 mL) and then with a small amount of cold diethyl ether to remove any non-polar impurities.
-
Dry the product in a vacuum oven at 40-50 °C to a constant weight.
Purification
The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add hot deionized water until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Characterization and Expected Results
The final product, this compound, should be a pale yellow to white crystalline solid.
| Property | Expected Value |
| Appearance | Pale yellow to white crystalline solid |
| Molecular Formula | C₉H₁₃NO₃S₂ |
| Molecular Weight | 247.34 g/mol |
| Melting Point | Approximately 115-120 °C (literature values may vary) |
| Yield | 60-75% (based on 6-aminohexanoic acid) |
| ¹H NMR (DMSO-d₆) | δ (ppm): 1.2-1.6 (m, 6H, -(CH₂)₃-), 2.2 (t, 2H, -CH₂-COOH), 3.8 (t, 2H, -N-CH₂-), 4.1 (s, 2H, -S-CH₂-CO-), 12.1 (br s, 1H, -COOH) |
| ¹³C NMR (DMSO-d₆) | δ (ppm): 24.1, 25.8, 27.9, 33.5, 35.2, 47.5, 174.2, 175.1, 205.3 |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction in any of the steps. | Ensure proper stoichiometry, reaction times, and temperatures. Monitor reaction progress by TLC. |
| Loss of product during workup or purification. | Minimize transfers and use appropriate solvent volumes for recrystallization. | |
| Oily Product Instead of Solid | Presence of impurities. | Purify by column chromatography or attempt recrystallization from a different solvent system. |
| Incomplete cyclization. | Ensure complete acidification and heating during the cyclization step. | |
| Product is Darkly Colored | Decomposition or side reactions. | Maintain strict temperature control, especially during the addition of reagents. Use high-purity starting materials. |
Workflow Visualization
Caption: Detailed workflow for the synthesis of this compound.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By following the detailed steps and adhering to the expert insights provided, researchers can confidently prepare this valuable rhodanine derivative for their drug discovery and development programs. The inherent versatility of this synthetic route also allows for its adaptation to produce a variety of other N-carboxyalkyl rhodanine derivatives by simply substituting the starting amino acid.
References
-
Kumar, G., Parasuraman, P., & Sharma, S. (2009). A novel series of S-alkylated, N-alkylated, and N-glycosylated 2-thiohydantoin derivatives were synthesized. Bioorganic & Medicinal Chemistry Letters, 19(13), 3615-3618. [Link]
-
Song, M. X., Zheng, C. J., Deng, X. Q., Wei, Z. Y., & Piao, H. R. (2014). The Synthesis and Anti-Bacterial Activities of N-carboxymethyl Rhodanines. Medicinal Chemistry, 4(5), 441-448. [Link]
-
Request PDF. (2025). The Synthesis and Anti-Bacterial Activities of N-carboxymethyl Rhodanines. [Link]
-
MDPI. (n.d.). Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives. [Link]
-
ResearchGate. (n.d.). 3-Carboxyalkylrhodanine acids synthesis. [Link]
Sources
Application Note: A Practical Guide to Evaluating the Antibacterial Efficacy of 6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid
Introduction: The Imperative for Novel Antibacterial Agents
The rise of multidrug-resistant (MDR) bacteria presents a formidable threat to global health, creating an urgent need for the discovery and development of novel antimicrobial agents with unique mechanisms of action.[1][2] Thiazolidinone scaffolds, particularly rhodanine derivatives, have emerged as a "privileged framework" in medicinal chemistry due to their diverse biological activities and their potential to overcome existing resistance mechanisms.[3][4][5] Compounds based on the rhodanine core have demonstrated potent activity against a range of pathogens, including clinically relevant MDR strains.[6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the antibacterial properties of a specific rhodanine-based compound: 6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid . The protocols herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robust, reproducible, and clinically relevant data generation.[7][8] We will detail the foundational assays for determining inhibitory and bactericidal concentrations and extend to kinetic studies that characterize the pharmacodynamic profile of the compound.
Compound Profile: this compound
This compound belongs to the rhodanine-3-alkanoic acid class of compounds. The core structure consists of a thiazolidinone ring, which is crucial for its biological activity, and a hexanoic acid tail at the N-3 position, which can influence its physicochemical properties such as solubility and cell permeability.[4][9] The evaluation of such derivatives is a promising avenue in the search for new antibacterial leads.[9]
Preparation of Stock Solution: For accurate and reproducible results, proper preparation of the test article is paramount.
-
Solvent Selection: Determine the optimal solvent for the compound. Dimethyl sulfoxide (DMSO) is commonly used for initial solubilization due to its ability to dissolve a wide range of organic molecules.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mg/mL or ~100x the highest anticipated test concentration) in sterile-filtered DMSO.
-
Storage: Aliquot the stock solution into sterile, single-use vials and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, thaw an aliquot and prepare subsequent dilutions in the appropriate sterile broth.
Scientist's Note: The final concentration of DMSO in the assay wells should be kept low (typically ≤1%) to avoid any intrinsic antimicrobial or cytotoxic effects. It is crucial to include a solvent control (broth with the same percentage of DMSO but no compound) in all experiments to validate that the observed activity is due to the compound itself.
Foundational Assays: MIC and MBC Determination
The initial characterization of an antibacterial agent involves determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[10]
-
MIC: The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11]
-
MBC: The lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[12][13]
The following protocols are based on the highly standardized broth microdilution method.[14][15]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol establishes the minimum concentration of the test compound required to inhibit bacterial growth.
Materials:
-
This compound stock solution
-
Sterile 96-well, U-bottom microtiter plates
-
Test bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 0.9% saline
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidimeter
-
Multichannel pipette
Procedure:
-
Bacterial Inoculum Preparation: a. From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This standard corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[16] d. Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[15]
-
Compound Dilution Series: a. Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well plate row. b. Prepare a 2x starting concentration of your compound in CAMHB. Add 200 µL of this solution to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. d. Controls:
- Well 11 (Growth Control): 100 µL of CAMHB (no compound).
- Well 12 (Sterility Control): 100 µL of CAMHB (no compound, no bacteria).
-
Inoculation: a. Add 100 µL of the final bacterial inoculum (prepared in step 1d) to wells 1 through 11. Do not add bacteria to well 12. b. The final volume in each well is now 200 µL, and the final bacterial concentration is ~5 x 10⁵ CFU/mL. The compound concentrations have been diluted by half to their final test concentrations.
-
Incubation: a. Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: a. After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the first clear well).[11] b. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear. If not, the assay is invalid.
Caption: Representative 96-well plate layout for a single-row MIC assay.
Experimental Protocol: Minimum Bactericidal Concentration (MBC) Assay
This protocol is performed immediately following the MIC determination to assess whether the compound is bactericidal.
Materials:
-
MIC plate from the previous assay
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Calibrated inoculation loop or micropipette
Procedure:
-
Subculturing: a. From the MIC plate, select the well corresponding to the MIC and at least two more concentrated wells (e.g., MIC, 2x MIC, 4x MIC).[12] b. Also, select the growth control well. c. Mix the contents of each selected well thoroughly. d. Using a micropipette, plate a 100 µL aliquot from each selected well onto a separate, clearly labeled MHA plate. e. Spread the aliquot evenly across the agar surface.
-
Incubation: a. Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
Result Interpretation: a. After incubation, count the number of colonies on each plate. b. Compare the colony counts from the compound-treated plates to the count from the growth control plate (which represents the initial inoculum size after overnight incubation). c. The MBC is the lowest concentration of the compound that results in a ≥99.9% (or 3-log₁₀) reduction in CFU/mL compared to the initial inoculum.[13][17]
Data Presentation and Interpretation
Summarize the results in a table. The ratio of MBC to MIC is a key indicator of the compound's activity.
-
Bactericidal: An MBC/MIC ratio of ≤ 4.[17]
-
Bacteriostatic: An MBC/MIC ratio of > 4.
Table 1: Representative MIC and MBC Data
| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus | 29213 | 4 | 8 | 2 | Bactericidal |
| E. coli | 25922 | 8 | 16 | 2 | Bactericidal |
| P. aeruginosa | 27853 | 16 | 128 | 8 | Bacteriostatic |
| E. faecium (VRE) | 700221 | 4 | 8 | 2 | Bactericidal |
Disclaimer: The data presented are for illustrative purposes only. Actual values must be determined experimentally.
Caption: Workflow for determining MIC and subsequent MBC values.
Advanced Characterization: Time-Kill Kinetics Assay
While MIC/MBC assays provide endpoint data, a time-kill kinetics assay reveals the pharmacodynamic profile of a compound, showing the rate and extent of bacterial killing over time.[18] This assay is crucial for distinguishing between concentration-dependent and time-dependent killing and confirming bactericidal versus bacteriostatic activity.[19]
Experimental Protocol: Time-Kill Kinetics Assay
Materials:
-
All materials from the MIC assay
-
Sterile culture tubes or flasks
-
Sterile saline or PBS for dilutions
-
Sterile MHA plates
Procedure:
-
Preparation: a. Prepare a standardized bacterial inoculum in CAMHB as described for the MIC assay, adjusted to a starting concentration of ~5 x 10⁵ CFU/mL. b. Prepare separate culture tubes/flasks for each condition:
- Growth Control (no compound)
- Test Compound at 0.5x MIC
- Test Compound at 1x MIC
- Test Compound at 2x MIC
- Test Compound at 4x MIC
-
Time-Zero (T₀) Sampling: a. Immediately after adding the compound to the respective tubes, remove an aliquot (e.g., 100 µL) from each tube. This is the T₀ sample. b. Perform a 10-fold serial dilution of the aliquot in sterile saline. c. Plate 100 µL from appropriate dilutions (e.g., 10⁻², 10⁻³, 10⁻⁴) onto MHA plates to obtain a countable number of colonies (30-300 CFU).
-
Incubation and Sampling: a. Incubate all tubes at 37°C with shaking. b. At subsequent time points (e.g., 2, 4, 6, 8, and 24 hours), remove an aliquot from each tube and repeat the serial dilution and plating process (step 2b-2c).[20]
-
Colony Counting and Data Analysis: a. After 18-24 hours of incubation, count the colonies on all plates and calculate the CFU/mL for each time point and concentration. b. Plot the data as Log₁₀ CFU/mL versus Time (hours).
Interpretation:
-
Bactericidal Activity: A ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.[19]
-
Bacteriostatic Activity: A <3-log₁₀ reduction in CFU/mL, with the bacterial count remaining stable or slightly reduced.
Caption: Experimental workflow for the time-kill kinetics assay.
Probing the Mechanism of Action
While the described protocols quantify antibacterial efficacy, they do not elucidate the mechanism. Thiazolidinone derivatives have been reported to act on various bacterial targets, including enzymes involved in cell wall synthesis or fatty acid biosynthesis, such as MurB and FabH.[21][22] Further experiments can provide insight into how this compound exerts its effect.
Suggested Follow-up Assays:
-
Bacterial Viability Assays: Use fluorescent dyes like Propidium Iodide (PI) and SYTO 9 to assess membrane integrity.[23][24] PI can only enter cells with compromised membranes, staining dead cells red, while SYTO 9 stains all cells green.[25] This can quickly indicate if the compound disrupts the cell membrane.
-
Metabolic Activity Assays: Reagents like Resazurin or RedoxSensor™ can measure metabolic activity.[23] A rapid decrease in metabolic function can suggest interference with key energy production pathways.
Conclusion
This application note provides a validated framework for the comprehensive in vitro evaluation of the antibacterial activity of This compound . By adhering to standardized protocols for MIC, MBC, and time-kill kinetics, researchers can generate high-quality, reproducible data essential for the preclinical assessment of this promising compound. This systematic approach allows for a clear determination of the compound's potency, its bactericidal or bacteriostatic nature, and its pharmacodynamic properties, thereby guiding further optimization and development efforts in the critical fight against antimicrobial resistance.
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Gudipati, R., et al. (2020). Drug screening of rhodanine derivatives for antibacterial activity. Expert Opinion on Drug Discovery, 15(3), 333-343. Retrieved from [Link]
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Mohamed, Y. M. A., & Solum, E. (2022). Recent Advances in Rhodanine-Based Compounds as Potential Antimicrobial Agents. Current Bioactive Compounds, 18(7), 2-12. Retrieved from [Link]
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Deokar, S. R., et al. (2014). Synthesis and evaluation of novel thiazolidinedione derivatives for antibacterial activity. Der Pharma Chemica, 6(1), 356-362. Retrieved from [Link]
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Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]
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Hadi, H. (2019). Synthesis and Evaluation of Antibacterial Activities for Some New Thiazolidinone Derivatives of Thiadiazole. University of Kerbala. Retrieved from [Link]
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Yadav, A. K., Singh, G., & Monga, V. (2021). Design, synthesis, and antibacterial evaluation of arylidene derivatives of rhodanine-3-hexanoic acid. Pharmaspire, 13(3), 122-127. Retrieved from [Link]
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Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link]
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Hadole, S. S., et al. (2022). SYNTHESIS, CHARACTERZATION AND ANTIBACTERIAL ACTIVITIES OF NEW 4-THIAZOLIDINONES. Research Journal of Pharmacy and Technology, 15(1), 45-49. Retrieved from [Link]
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Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Retrieved from [Link]
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Southeast Asian Fisheries Development Center. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]
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Lepe, J. A., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. Retrieved from [Link]
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Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
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Al-Obaidi, A. M. J., et al. (2024). Synthesis, Characterization and Antibacterial Evaluation of Novel Thiazolidine Derivatives. Eman Research Publishing. Retrieved from [Link]
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Lee, H. B., et al. (2015). Synthesis and bioactivity evaluation of rhodanine derivatives as potential anti-bacterial agents. Bioorganic & Medicinal Chemistry Letters, 25(16), 3149-3152. Retrieved from [Link]
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Asati, V., et al. (2011). Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation. Medicinal Chemistry Research, 20, 1458-1466. Retrieved from [Link]
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UCSB Institute for Collaborative Biotechnologies. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Retrieved from [Link]
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World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
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Kumar, A., et al. (2023). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. Chemical Biology & Drug Design, 101(3), 500-549. Retrieved from [Link]
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Nguyen, T. H., et al. (2022). Recent Methods for the Viability Assessment of Bacterial Pathogens: Advances, Challenges, and Future Perspectives. International Journal of Molecular Sciences, 23(18), 10834. Retrieved from [Link]
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Al-Shabib, N. A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Pharmaceutical Journal, 32(1), 101911. Retrieved from [Link]
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Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
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Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
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Collins, S. L., et al. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e50900. Retrieved from [Link]
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Clinical and Laboratory Standards Institute. (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing, 33rd Ed.. Retrieved from [Link]
-
European Society of Clinical Microbiology and Infectious Diseases. (n.d.). EUCAST. Retrieved from [Link]
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Miller, L. A., & Miller, K. S. (2017). Antimicrobial Susceptibility Testing Protocols. CRC Press. Retrieved from [Link]
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Stojković, D. S., et al. (2021). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. Molecules, 26(11), 3364. Retrieved from [Link]
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Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
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Schwalbe, R., et al. (2007). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
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European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST Home. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (2024). CLSI M100 - Performance Standards for Antimicrobial Susceptibility Testing, 34th Ed.. Retrieved from [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). Expert Rules. Retrieved from [Link]
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Shah, M., & D'Souza, D. (2023). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. Retrieved from [Link]
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Afzal, O., et al. (2021). Thiazolidinone Derivatives: Synthesis, Characterization, Antimicrobial Evaluation, and Cytotoxicity Studies. Indian Journal of Heterocyclic Chemistry, 31(4), 621-634. Retrieved from [Link]
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Obodai, M., et al. (2018). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. International Journal of Microbiology, 2018, 5932025. Retrieved from [Link]
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Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]
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European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents. Retrieved from [Link]
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European Committee on Antimicrobial Susceptibility Testing. (2024). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Retrieved from [Link]
-
Khan, A., et al. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(4), 1-5. Retrieved from [Link]
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Nelson Labs. (n.d.). Time-Kill Evaluations. Retrieved from [Link]
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S. K. S., et al. (2018). 4-Thiazolidinone derivatives as potent antimicrobial agents: microwave-assisted synthesis, biological evaluation and docking studies. MedChemComm, 9(1), 158-168. Retrieved from [Link]
-
Patel, N. B. (2016). Thiazolidinone and it's Antibacterial Activity: A Reveiw. Research & Reviews: A Journal of Drug Formulation, Development and Production, 3(3). Retrieved from [Link]
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Application Note: A Validated Protocol for Assessing Enzyme Inhibition by Rhodanine-3-Hexanoic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Dual Nature of Rhodanine Scaffolds in Drug Discovery
The rhodanine scaffold and its derivatives, including rhodanine-3-hexanoic acid, have frequently emerged as "hits" in high-throughput screening (HTS) campaigns against a multitude of enzymatic targets.[1] Their synthetic tractability and diverse biological activities have made them an area of intense interest. However, the rhodanine moiety is a well-documented Pan-Assay Interference Compound (PAINS).[1][2][3] PAINS are notorious for producing false-positive results in biochemical assays through a variety of nonspecific mechanisms rather than by specific, high-affinity binding to a target enzyme.[2][3]
This application note provides a detailed protocol for an enzyme inhibition assay tailored for assessing compounds like rhodanine-3-hexanoic acid. Crucially, it integrates a series of validation steps and counter-assays designed to identify and mitigate the common pitfalls associated with PAINS. By adhering to these guidelines, researchers can more confidently discern true inhibitory activity from experimental artifacts, thereby saving valuable time and resources in the drug discovery pipeline.
The Challenge of PAINS: Understanding Rhodanine-Mediated Assay Interference
Rhodanine-containing compounds can interfere with biochemical assays through several mechanisms:
-
Nonspecific Reactivity: The rhodanine ring can act as a Michael acceptor, leading to covalent modification of nucleophilic residues (such as cysteine) on proteins, including the target enzyme.[2][3]
-
Compound Aggregation: At certain concentrations, rhodanine derivatives can form colloidal aggregates that sequester and denature enzymes, leading to apparent inhibition.[1]
-
Signal Interference: As colored compounds, rhodanines can interfere with absorbance-based assays. They may also possess intrinsic fluorescence or act as fluorescence quenchers, directly impacting fluorometric readouts.[1][4]
-
Redox Cycling: Some PAINS can undergo redox cycling, generating reactive oxygen species that can damage proteins and interfere with assay components.[3]
Given these potential issues, a simple dose-response curve is insufficient to validate the activity of rhodanine-3-hexanoic acid. The following protocol is designed as a self-validating system to address these challenges.
Experimental Workflow for Validated Enzyme Inhibition Assay
This protocol utilizes a generic fluorescence-based assay, which is a common format in HTS and subsequent hit validation. The principles and controls described can be adapted to other assay formats.
Figure 1: A comprehensive workflow for the validated assessment of potential enzyme inhibitors like rhodanine-3-hexanoic acid, incorporating essential PAINS validation steps.
Detailed Methodologies
Materials and Reagents
-
Enzyme: Purified enzyme of interest.
-
Substrate: A fluorogenic substrate appropriate for the enzyme.
-
Inhibitor: Rhodanine-3-hexanoic acid, dissolved in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Assay Buffer: Buffer composition should be optimized for the specific enzyme, ensuring constant pH and ionic strength.[5]
-
Detergent: A non-ionic detergent such as Triton X-100.
-
Microplates: Black, opaque 96- or 384-well microplates suitable for fluorescence measurements.
-
Plate Reader: A microplate reader with fluorescence intensity detection capabilities.
Step 1: Preliminary Enzyme and Substrate Characterization
Rationale: Before assessing inhibition, it is crucial to understand the basic kinetics of your enzyme-substrate system. This ensures the inhibition assay is conducted under appropriate conditions.
Protocol:
-
Perform a substrate titration experiment to determine the Michaelis-Menten constant (Kₘ).
-
Use a range of substrate concentrations (e.g., 0.2x to 5x the expected Kₘ).[5]
-
Measure the initial reaction velocity (V₀) at each substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
-
For the inhibition assay, use a substrate concentration at or below the Kₘ value to ensure sensitivity to competitive inhibitors.[5]
Step 2: Primary IC₅₀ Determination
Rationale: This step establishes the initial potency of the inhibitor. The half-maximal inhibitory concentration (IC₅₀) is the concentration of inhibitor required to reduce enzyme activity by 50%.[6]
Protocol:
-
Prepare a serial dilution of rhodanine-3-hexanoic acid in 100% DMSO. A 10-point, 3-fold dilution series starting from 1 mM is a good starting point.
-
In a microplate, add the assay buffer.
-
Add a small volume of the diluted inhibitor to the wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%.
-
Include positive controls (enzyme, substrate, no inhibitor) and negative controls (enzyme, substrate, known inhibitor or no enzyme).
-
Initiate the reaction by adding the enzyme to all wells except the "no-enzyme" controls.
-
Incubate for a predetermined time, ensuring the reaction remains in the linear range (less than 10% substrate conversion).[5]
-
Add the substrate to all wells to start the reaction.
-
Measure the fluorescence signal over time.
-
Calculate the reaction rate for each inhibitor concentration.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Step 3: PAINS Validation Assays
Rationale: These control experiments are essential to rule out common PAINS-related artifacts.
Protocol:
-
Repeat the IC₅₀ experiment setup, but do not add the enzyme.
-
After the substrate has been added, read the fluorescence at the beginning and end of the typical reaction time.
-
Any concentration-dependent change in fluorescence in the absence of the enzyme indicates direct interference with the assay signal (e.g., fluorescence quenching).[4]
Protocol:
-
Set up two parallel sets of reactions.
-
In the first set, pre-incubate the enzyme and rhodanine-3-hexanoic acid for 30-60 minutes before adding the substrate.
-
In the second set, initiate the reaction by adding the enzyme to a mixture of the inhibitor and substrate (no pre-incubation).
-
A significant increase in potency (lower IC₅₀) with pre-incubation may suggest time-dependent, covalent modification of the enzyme.
Protocol:
-
Repeat the IC₅₀ determination in the presence of a low concentration (e.g., 0.01% v/v) of a non-ionic detergent like Triton X-100.
-
A significant loss of inhibitory activity in the presence of the detergent is a strong indicator of aggregation-based inhibition.
Protocol:
-
Perform the IC₅₀ determination at two or more different enzyme concentrations (e.g., 1x and 5x).
-
For a true, specific inhibitor, the IC₅₀ value should be independent of the enzyme concentration.
-
A concentration-dependent IC₅₀ may indicate nonspecific or stoichiometric inhibition.[7]
Data Presentation and Interpretation
| Assay Type | Parameter Measured | Interpretation of Positive Result (Potential Artifact) |
| Primary Assay | IC₅₀ | Apparent inhibition is observed. |
| Signal Interference | Fluorescence change without enzyme | Compound quenches or enhances fluorescence. |
| Time-Dependence | Lower IC₅₀ with pre-incubation | Suggests irreversible, covalent inhibition. |
| Detergent Sensitivity | Loss of potency with detergent | Suggests aggregation-based inhibition. |
| Stoichiometry | IC₅₀ changes with [Enzyme] | Suggests non-specific or tight-binding inhibition. |
A validated hit should exhibit a consistent IC₅₀ value that is not significantly affected by pre-incubation time, the presence of detergent, or changes in enzyme concentration. Furthermore, it should show no interference with the assay signal. If rhodanine-3-hexanoic acid fails one or more of these validation assays, its activity should be considered an artifact until proven otherwise through more advanced biophysical techniques.
Conclusion
The allure of rhodanine-containing compounds as potential enzyme inhibitors is tempered by their well-established propensity to act as PAINS.[1][8] A rigorous, multi-faceted approach to assay design and validation is therefore not just recommended, but essential. By systematically addressing potential artifacts such as signal interference, aggregation, and nonspecific reactivity, researchers can generate reliable and reproducible data. This validated protocol serves as a robust framework for investigating rhodanine-3-hexanoic acid and other challenging compounds, ensuring that only the most promising and genuinely active molecules are advanced in the drug discovery process.
References
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Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]
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Tomašić, T., & Peterlin Mašič, L. (2012). Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. Expert Opinion on Drug Discovery, 7(7), 549–560. [Link]
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Geddes, C. D. (2007). A review of fluorescence quenching. In Who's Who in Fluorescence 2007 (pp. 9-34). Springer, New York, NY. [Link]
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dos Santos, J. L., & Chin, C. M. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Biochemistry & Pharmacology (Los Angel), 4(2), e173. [Link]
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Martin, A., Rigoreau, L., & McLoughlin, S. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]
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Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]
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Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry, 6(11), 1265–1290. [Link]
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Enzyme Assays for High-Throughput Screening. (2012). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons. [Link]
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Baell, J. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(1), 3-5. [Link]
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Grokipedia. (n.d.). Pan-assay interference compounds. Retrieved January 4, 2026, from [Link]
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crystallography of rhodanine-3-hexanoic acid for 3D structure
An Application Note and Protocol for the Crystallographic Analysis of Rhodanine-3-Hexanoic Acid to Elucidate its 3D Structure
Authored by: A Senior Application Scientist
Introduction: The Rhodanine Scaffold in Drug Discovery
The rhodanine scaffold, a derivative of thiazolidine, is recognized in medicinal chemistry as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1][2] Compounds incorporating this moiety have demonstrated a vast spectrum of pharmacological activities, including potent antibacterial, antiviral, and anticancer properties.[3][4] Rhodanine-3-hexanoic acid is a key intermediate, featuring a flexible hexanoic acid chain at the N-3 position, which can be crucial for modulating pharmacokinetic properties and exploring specific binding pockets within target proteins.
For drug development professionals, understanding the precise three-dimensional (3D) arrangement of atoms in a molecule is paramount. High-resolution crystal structures provide invaluable insights into a compound's conformation, stereochemistry, and potential intermolecular interactions.[5] This knowledge underpins structure-activity relationship (SAR) studies and facilitates the rational design of more potent and selective therapeutic agents.
This guide provides a comprehensive, field-proven protocol for determining the 3D crystal structure of rhodanine-3-hexanoic acid, from chemical synthesis to final structural analysis. The methodologies described herein are designed to be self-validating, with explanations for key experimental choices to ensure technical accuracy and reproducibility.
Part 1: Synthesis of Rhodanine-3-Hexanoic Acid
The synthesis of rhodanine-3-hexanoic acid is reliably achieved through a well-established multi-step, one-pot reaction.[6][7] The process begins with the formation of a dithiocarbamate from 6-aminohexanoic acid, which is then reacted with an activated haloacetic acid derivative and cyclized under acidic conditions.
Synthesis Workflow
Caption: Synthesis workflow for Rhodanine-3-Hexanoic Acid.
Detailed Synthesis Protocol
-
Dithiocarbamate Formation:
-
In a well-ventilated fume hood, dissolve 6-aminohexanoic acid in an aqueous solution of ammonia.
-
Cool the solution in an ice bath to 0-5 °C.
-
Add carbon disulfide dropwise with vigorous stirring. The causality here is critical: the nucleophilic amine attacks the electrophilic carbon of CS₂, and the basic conditions facilitate the deprotonation of the intermediate to form the dithiocarbamate salt. Maintain the temperature below 10 °C to prevent side reactions.
-
Stir for 2-3 hours until the reaction is complete (monitored by TLC).
-
-
Alkylation with Chloroacetate:
-
To the same reaction mixture, add a solution of sodium chloroacetate in water.[8]
-
Allow the mixture to warm to room temperature and stir overnight. This SN2 reaction displaces the chloride ion, linking the acetic acid moiety to the sulfur atom.
-
-
Cyclization and Isolation:
-
Slowly pour the resulting solution into boiling concentrated hydrochloric acid.[8] This harsh acidic condition protonates the intermediates and catalyzes the intramolecular cyclization via nucleophilic attack of the nitrogen on the carboxylic acid carbonyl, followed by dehydration to form the rhodanine ring.
-
Boil for an additional 15-20 minutes to ensure complete ring closure.
-
Cool the solution, which may result in the precipitation of the crude product.
-
Neutralize carefully with a concentrated ammonia solution to precipitate the final product as a solid.
-
Filter the solid, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure rhodanine-3-hexanoic acid.
-
Reagent Summary Table
| Reagent | Molar Mass ( g/mol ) | Role |
| 6-Aminohexanoic Acid | 131.17 | Starting Material |
| Carbon Disulfide | 76.14 | Reagent for dithiocarbamate formation |
| Ammonia Solution (25%) | 17.03 (NH₃) | Base |
| Sodium Chloroacetate | 116.48 | Alkylating Agent |
| Hydrochloric Acid (conc.) | 36.46 | Catalyst for Cyclization |
Part 2: Protocol for Single-Crystal Growth
Obtaining diffraction-quality single crystals is often the most challenging step in small-molecule crystallography.[9] The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline lattice. Rhodanine derivatives with carboxylic acid groups can form strong hydrogen-bonding networks, which aids in crystallization but can also lead to solubility challenges.[10][11]
Crystallization Strategy
The key is to identify a solvent or solvent system in which rhodanine-3-hexanoic acid has moderate to low solubility. This allows for the slow approach to supersaturation required for the growth of large, well-ordered crystals rather than rapid precipitation of amorphous powder.
Step-by-Step Crystallization Protocol
-
Solubility Screening:
-
Test the solubility of ~5 mg of the purified compound in 0.5 mL of various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, tetrahydrofuran, water).
-
Identify solvents in which the compound is sparingly soluble at room temperature but dissolves upon gentle heating. This is a prerequisite for successful slow cooling crystallization.
-
-
Crystal Growth by Slow Evaporation:
-
Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., acetone or ethyl acetate) at room temperature.
-
Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as nucleation sites and cause rapid precipitation.
-
Cover the vial with a cap containing a few pinholes or with parafilm punctured by a needle. This controls the rate of solvent evaporation.
-
Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
-
-
Crystal Growth by Vapor Diffusion:
-
Hanging Drop: Dissolve the compound in a "good" solvent to near saturation. Place a small drop (2-5 µL) of this solution on a siliconized glass coverslip. Invert the coverslip over a well in a crystallization plate containing a larger volume (0.5-1.0 mL) of a "poor" solvent (precipitant). The slow diffusion of the precipitant vapor into the drop gradually lowers the solubility of the compound, inducing crystallization.
-
Sitting Drop: The principle is the same, but the drop of the compound solution is placed on a post within the well.
-
Suggested Crystallization Screening Conditions
| Method | Solvent (for Compound) | Precipitant (Anti-solvent) | Temperature |
| Slow Evaporation | Acetone | N/A | Room Temp. |
| Slow Evaporation | Ethanol/Water (e.g., 9:1) | N/A | Room Temp. |
| Vapor Diffusion | Tetrahydrofuran (THF) | Hexane | Room Temp. |
| Vapor Diffusion | Dimethylformamide (DMF) | Water | 4 °C |
| Slow Cooling | Acetonitrile | N/A | Cool from 50°C to 4°C |
Part 3: Single-Crystal X-ray Diffraction Workflow
Once suitable crystals are obtained (ideally >0.1 mm in all dimensions), the process of determining the 3D structure can begin.[9] This workflow involves data collection, processing, structure solution, and refinement.[12][13]
X-ray Crystallography Workflow Diagram
Caption: Standard workflow for small-molecule X-ray crystallography.
Detailed Experimental Protocol
-
Crystal Mounting:
-
Under a microscope, select a single crystal with sharp edges and no visible cracks or defects.
-
Using a cryo-loop, scoop the crystal along with a drop of cryo-protectant (e.g., Paratone-N oil) to prevent ice formation.
-
Mount the loop onto a goniometer head and immediately place it into the cold nitrogen stream (~100 K) of the diffractometer. The causality for cryo-cooling is to minimize atomic thermal motion and reduce radiation damage, leading to higher quality diffraction data.
-
-
Data Collection:
-
Perform an initial screening to determine the crystal quality and unit cell parameters.
-
A modern single-crystal X-ray diffractometer, typically equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) X-ray source, is used.[13]
-
Devise a data collection strategy to measure the intensities of a complete and redundant set of diffraction spots (reflections) to high resolution.
-
-
Data Processing:
-
Use specialized software (e.g., CrysAlisPro, SAINT) to integrate the raw diffraction images to obtain a list of reflection intensities (h, k, l, I, σ(I)).
-
Scale the data and apply absorption corrections.
-
Determine the crystal's lattice parameters and space group based on systematic absences in the diffraction pattern.
-
-
Structure Solution and Refinement:
-
For small molecules like rhodanine-3-hexanoic acid, the phase problem is typically solved using ab initio or direct methods.[9] This generates an initial electron density map.
-
An initial molecular model is built into the electron density map.
-
The model (atomic positions, displacement parameters) is refined against the experimental diffraction data using a least-squares algorithm. The goal is to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|).
-
The quality of the final model is assessed using metrics like the R1 factor, wR2, and Goodness-of-Fit (GooF).
-
Typical Data Collection and Refinement Statistics
| Parameter | Typical Value / Description | Significance |
| Chemical formula | C₉H₁₃NO₃S₂ | Confirms composition |
| Molar mass | 247.34 g/mol | Basic property |
| Crystal system | e.g., Monoclinic | Describes the symmetry of the unit cell |
| Space group | e.g., P2₁/c | Describes the symmetry elements within the cell |
| Temperature | 100(2) K | Data collection condition |
| Wavelength | 0.71073 Å (Mo Kα) | X-ray source used |
| Reflections collected | > 5000 | Total number of measured reflections |
| Independent reflections | > 1500 | Number of unique reflections |
| R(int) | < 0.05 | Data merging statistic (internal consistency) |
| R1 [I > 2σ(I)] | < 0.05 | Primary indicator of model quality |
| wR2 (all data) | < 0.15 | Weighted R-factor for all data |
| Goodness-of-fit (GooF) | ~ 1.0 | Indicates a good fit between model and data |
Part 4: Structural Analysis and Significance
The refined crystal structure provides a wealth of information. Analysis of bond lengths, bond angles, and torsion angles confirms the molecular connectivity and reveals the preferred conformation in the solid state.
For rhodanine-3-hexanoic acid, particular attention should be paid to:
-
Intermolecular Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly likely to form dimeric "homosynthons" with neighboring molecules, a common and robust interaction motif seen in related rhodanine-carboxylic acid structures.[10][11]
-
Crystal Packing: Understanding how the molecules pack in the crystal lattice provides insight into the solid-state properties of the compound, which is critical for formulation and development in the pharmaceutical industry.
-
Conformation of the Hexanoic Acid Chain: The flexibility of the alkyl chain is important for its interaction with biological targets. The crystal structure captures one low-energy conformation, providing a starting point for computational modeling and docking studies.
Trustworthiness and Expert Insights: A Note on the Rhodanine Scaffold
While the rhodanine scaffold is a valuable starting point for drug discovery, researchers must be aware that it is often flagged as a Pan-Assay Interference Compound (PAINS).[14] Rhodanine derivatives can exhibit non-specific activity through mechanisms like aggregation, Michael addition reactivity, or photometric interference.[14] Therefore, while the structural data obtained from crystallography is robust and essential, any biological activity data for new rhodanine derivatives should be validated with multiple orthogonal assays to ensure the observed effect is due to specific, on-target binding.
References
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Yadav, A. K., Singh, G., & Monga, V. (2021). Design, synthesis, and antibacterial evaluation of arylidene derivatives of rhodanine-3-hexanoic acid. Pharmaspire, 13(3), 122-127. [Link]
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Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]
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Yadav, A. K., Singh, G., & Monga, V. (2021). Design, synthesis, and antibacterial evaluation of arylidene derivatives of rhodanine-3-hexanoic acid. Pharmaspire. [Link]
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University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]
-
Wikipedia. (2024). X-ray crystallography. Retrieved from [Link]
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Saeed, A., et al. (2014). The Crystal Structures of Three Rhodanine-3-Carboxylic Acids. ResearchGate. [Link]
-
Al-Mawsawi, L. Q., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1845-1853. [Link]
-
Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Medicinal Chemistry Communications. [Link]
-
Sudoł, T., et al. (2019). Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives. Molecules, 24(19), 3542. [Link]
-
Stephen, W. I., & Townshend, A. (1965). The Synthesis of Some New Derivatives of Rhodanine. Journal of the Chemical Society, 5127. [Link]
-
ResearchGate. (n.d.). General methodology for the synthesis of rhodanine and rhodanine-3-acetic acid derivatives and their structures. [Link]
-
ResearchGate. (n.d.). Low Temperature Crystal Structures of Two Rhodanine Derivatives, 3-Amino Rhodanine and 3-Methyl Rhodanine: Geometry of the Rhodanine Ring. [Link]
-
Tommasi, R. A., et al. (2012). Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation. Expert Opinion on Drug Discovery, 7(7), 583-593. [Link]
-
ResearchGate. (n.d.). Synthesis of the rhodanine-3-carboxylic acids: RA1 (n = 1), RA2 (n = 2) and RA3 (n = 3). [Link]
-
National Center for Biotechnology Information. (n.d.). Rhodanine. PubChem Compound Database. Retrieved from [Link]
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Hardej, D., et al. (2016). In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isolates. PLoS ONE, 11(10), e0164227. [Link]
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Wikipedia. (2024). Cambridge Structural Database. Retrieved from [Link]
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Shvets, K. A., et al. (2022). Evaluation of rhodanine indolinones as AANAT inhibitors. Bioorganic & Medicinal Chemistry, 68, 116868. [Link]
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Zare, F., et al. (2019). A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. Artificial Cells, Nanomedicine, and Biotechnology, 47(1), 1126-1135. [Link]
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Cambridge Crystallographic Data Centre. (2025). Introducing Cambridge Structural Database 6.00. [Link]
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Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]
-
Singh, V., et al. (2023). Rhodanine-3-acetic acid based meta and para phenyl substituted novel derivatives: Synthesis, Structural characterization and DFT study. ResearchGate. [Link]
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A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
An In-Depth Technical Guide to the Preclinical Evaluation of 6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid
This guide provides a comprehensive framework for the in vitro and in vivo evaluation of "this compound," a novel chemical entity belonging to the rhodanine class of compounds. Rhodanine derivatives are recognized as privileged scaffolds in medicinal chemistry due to their versatile biological activities.[1][2][3] This document outlines a logical, stepwise approach to characterizing the compound's biological profile, from initial cell-based assays to more complex animal studies, ensuring scientific integrity and a thorough understanding of its therapeutic potential.
I. Introduction to the Therapeutic Potential of Rhodanine Derivatives
The rhodanine scaffold, chemically known as 2-thioxo-thiazolidin-4-one, is a five-membered heterocyclic ring that has garnered significant attention in drug discovery.[3] Chemical modifications at various positions of the rhodanine ring have led to compounds with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[4][5] "this compound" is a member of this class, featuring a hexanoic acid chain at the N-3 position, which may influence its pharmacokinetic properties and target interactions.
A critical consideration in the study of rhodanine derivatives is their potential to act as Pan-Assay Interference Compounds (PAINS).[3][6] These compounds can exhibit non-specific activity in biochemical assays, leading to false-positive results. Therefore, the experimental design must include appropriate controls to validate any observed biological effects.
II. In Vitro Evaluation: Foundational Assessment of Biological Activity
The initial phase of evaluation focuses on characterizing the compound's activity and safety profile using cell-based and biochemical assays.
A. Cytotoxicity Assessment: Determining the Therapeutic Window
A fundamental first step is to assess the compound's cytotoxicity to establish a concentration range for subsequent biological assays. Two standard methods, the MTT and LDH assays, are recommended for a comprehensive evaluation.[7][8][9]
1. MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of viable cells.[7] Mitochondrial dehydrogenases in living cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[9]
2. LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay quantifies cell death by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.[8][10] This assay provides a complementary measure to the MTT assay, directly assessing membrane integrity.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT and LDH Assays
Materials:
-
"this compound" (stock solution in DMSO)
-
Target cell lines (e.g., a cancer cell line like MCF-7 and a normal cell line like HEK293)
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
LDH assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.[9]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of varying concentrations to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.
For MTT Assay: 4. Add 10 µL of MTT solution to each well and incubate for 4 hours.[8] 5. Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals. 6. Measure the absorbance at 570 nm.
For LDH Assay: 7. After incubation, centrifuge the plate at 250 x g for 5 minutes. 8. Carefully transfer 50 µL of the supernatant to a new 96-well plate. 9. Add 50 µL of the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.[8] 10. Add 50 µL of stop solution. 11. Measure the absorbance at 490 nm.
Data Analysis: Calculate the percentage of cell viability or cytotoxicity relative to the vehicle control. Plot the results against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.
| Parameter | Description |
| IC₅₀ (MTT) | Concentration of the compound that reduces cell viability by 50%. |
| IC₅₀ (LDH) | Concentration of the compound that causes 50% cytotoxicity. |
B. Target-Based Screening: Enzyme Inhibition Assays
Given that many thiazolidinone derivatives act as enzyme inhibitors, it is crucial to screen "this compound" against a panel of relevant enzymes.[1][11][12] The choice of enzymes will depend on the therapeutic area of interest (e.g., kinases for oncology, proteases for virology).
Protocol 2: General Enzyme Inhibition Assay
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate and buffer
-
"this compound"
-
96-well assay plates
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Reagent Preparation: Prepare all reagents (buffer, enzyme, substrate, and inhibitor solutions) at the desired concentrations.[13]
-
Enzyme-Inhibitor Pre-incubation: Add the enzyme and varying concentrations of the inhibitor to the wells of a 96-well plate. Incubate for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.[13]
-
Kinetic Measurement: Immediately measure the rate of product formation or substrate depletion over time using a microplate reader. The detection method will depend on the specific assay (e.g., absorbance, fluorescence, luminescence).
-
Data Analysis: Determine the initial reaction velocities for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to calculate the IC₅₀ value. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).[14]
| Parameter | Description |
| IC₅₀ | Concentration of the inhibitor required to reduce enzyme activity by 50%.[15] |
| Kᵢ | Inhibition constant, representing the binding affinity of the inhibitor to the enzyme.[15] |
| Mechanism of Inhibition | Elucidates how the inhibitor interacts with the enzyme (e.g., competitive, non-competitive, uncompetitive).[16] |
III. In Vivo Evaluation: Assessing Pharmacokinetics, Efficacy, and Toxicology
Following promising in vitro results, the evaluation proceeds to in vivo studies in animal models to understand the compound's behavior in a whole organism.[17][18]
A. Pharmacokinetic (PK) Studies
Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a drug.[19][20] Understanding the PK profile of "this compound" is essential for designing effective dosing regimens for efficacy studies.[21]
Protocol 3: Rodent Pharmacokinetic Study
Animal Model:
-
Male and female Sprague-Dawley rats or C57BL/6 mice.
Procedure:
-
Dosing: Administer the compound via intravenous (IV) and oral (PO) routes. A typical study design includes a single IV bolus dose and a single oral gavage dose.[19]
-
Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Analysis: Process the blood samples to obtain plasma. Analyze the plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).
-
PK Parameter Calculation: Use pharmacokinetic software to calculate key parameters.
| PK Parameter | Description |
| Cₘₐₓ | Maximum plasma concentration. |
| Tₘₐₓ | Time to reach Cₘₐₓ. |
| AUC | Area under the plasma concentration-time curve. |
| t₁/₂ | Half-life of the compound. |
| CL | Clearance. |
| Vd | Volume of distribution. |
| F% | Oral bioavailability. |
B. Efficacy Studies in Disease Models
The choice of the in vivo efficacy model depends on the observed in vitro activity and the intended therapeutic application. For instance, if the compound shows anti-inflammatory activity in vitro, an appropriate model would be the carrageenan-induced paw edema model in rats.[22][23] If anticancer activity is observed, a xenograft tumor model in mice would be suitable.[24]
Protocol 4: Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity
Animal Model:
-
Wistar rats.
Procedure:
-
Acclimatization: Acclimatize the animals for at least one week before the experiment.[22]
-
Dosing: Administer the test compound orally at different doses. A positive control group (e.g., indomethacin) and a vehicle control group should be included.
-
Induction of Inflammation: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[22]
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.
C. Preliminary Toxicology Assessment
Initial toxicology studies are conducted to identify potential adverse effects of the new chemical entity (NCE).[25] These studies are crucial for determining the safety profile of the compound.[26][27][28]
Protocol 5: Acute Oral Toxicity Study (Up-and-Down Procedure)
Animal Model:
-
Female rats or mice.
Procedure:
-
Dosing: Administer a single oral dose of the compound to one animal.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Dose Adjustment: If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal receives a lower dose.
-
LD₅₀ Estimation: Continue this sequential dosing until the criteria for stopping the study are met. The data is then used to estimate the LD₅₀ (median lethal dose).
-
Histopathology: At the end of the study, perform a gross necropsy and histopathological examination of major organs.
IV. Visualizations
Experimental Workflow
Caption: A streamlined workflow for the preclinical evaluation of the test compound.
Potential Signaling Pathway
Caption: A hypothetical signaling pathway modulated by the test compound through enzyme inhibition.
V. Conclusion
The systematic evaluation of "this compound" as outlined in this guide will provide a robust dataset to determine its therapeutic potential. By combining comprehensive in vitro and in vivo studies, researchers can gain a clear understanding of the compound's efficacy, safety, and mechanism of action, paving the way for further preclinical and clinical development.
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Wujec, M., & Trotsko, N. (2023). Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present). International Journal of Molecular Sciences, 24(10), 8758. [Link]
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Introduction: The Significance of the Rhodanine Scaffold and its Synthesis
An Application Guide to the Knoevenagel Condensation for the Synthesis of Rhodanine Derivatives
The rhodanine (2-thioxo-4-thiazolidinone) nucleus is recognized in medicinal chemistry as a "privileged scaffold".[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and antidiabetic properties.[3][4][5][6] This pharmacological versatility stems from the rhodanine ring's ability to interact with diverse biological targets.[7] A crucial step in harnessing the potential of this scaffold is the functionalization at the C-5 position, most commonly achieved through the synthesis of 5-arylidene derivatives.
The Knoevenagel condensation stands as the cornerstone reaction for this transformation. It provides a highly efficient and versatile method for forging a carbon-carbon double bond between the active methylene group of the rhodanine core and a wide array of aldehydes or ketones.[8][9] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the underlying mechanism, providing a field-proven experimental protocol, and offering insights into process optimization for the synthesis of these high-value compounds.
Reaction Mechanism: A Step-by-Step Deconstruction
The Knoevenagel condensation is fundamentally a base-catalyzed reaction.[10] The unique structure of the rhodanine ring, with its methylene group positioned between a carbonyl (C=O) and a thiocarbonyl (C=S) group, renders the C-5 protons exceptionally acidic and thus ripe for deprotonation. The reaction proceeds through a well-established three-step mechanism.
-
Deprotonation and Enolate Formation: A base abstracts an acidic proton from the C-5 methylene group of the rhodanine ring. This generates a highly stabilized carbanion, or enolate, which serves as the key nucleophile in the reaction. The choice of base can range from weak bases like sodium acetate to stronger organic amines like piperidine or triethylamine.[11][12]
-
Nucleophilic Addition: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aldehyde. This step forms a new carbon-carbon single bond and creates a tetrahedral intermediate, often referred to as an aldol-type adduct.
-
Dehydration (Elimination): The intermediate readily undergoes elimination of a water molecule to yield the final, thermodynamically stable α,β-unsaturated product, the 5-arylidenerhodanine derivative. This step is often irreversible and drives the reaction to completion.[10][13]
Caption: Knoevenagel condensation mechanism for rhodanine synthesis.
Catalyst and Solvent Systems: The Heart of Optimization
The success of the Knoevenagel condensation hinges on the judicious selection of the catalyst and solvent system. While classic conditions often provide high yields, modern "green" chemistry approaches offer significant advantages in terms of sustainability, safety, and ease of workup.
-
Catalysts: The primary role of the catalyst is to facilitate the initial deprotonation.
-
Homogeneous Bases: Piperidine, sodium acetate (often in acetic acid), and triethylamine are common and effective.[11][12]
-
Heterogeneous Catalysts: Solid-supported catalysts like basic alumina or nanoparticle catalysts such as copper ferrite (CuFe₂O₄) offer simplified product isolation (filtration) and catalyst recyclability, which is advantageous for industrial-scale synthesis.[11][14]
-
Ionic Liquids (ILs) and Deep Eutectic Solvents (DES): These act as both solvent and catalyst, promoting the reaction under mild conditions and often allowing for simple product precipitation by adding water.[13][15][16]
-
-
Solvents: The solvent choice influences reaction rates and solubility of reactants.
-
Protic Solvents: Ethanol and glacial acetic acid are widely used. Acetic acid can serve as both a solvent and a co-catalyst.[12][17]
-
Aprotic Polar Solvents: Dimethylformamide (DMF) can accelerate the reaction but presents challenges in removal and environmental impact.[18]
-
Green Solvents: Water is an ideal green solvent, especially when used with a suitable catalyst.[11] Solvent-free conditions, often with gentle heating, represent the pinnacle of green synthesis by minimizing waste.[13][16]
-
Experimental Protocol: Synthesis of (Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one
This protocol details a robust and reproducible method for synthesizing a representative 5-arylidenerhodanine derivative using vanillin and rhodanine.
Objective: To synthesize a bioactive 5-arylidenerhodanine via Knoevenagel condensation.
Materials and Equipment:
-
Rhodanine (C₃H₃NOS₂, MW: 133.19 g/mol )
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde, C₈H₈O₃, MW: 152.15 g/mol )
-
Anhydrous Sodium Acetate (NaOAc, MW: 82.03 g/mol )
-
Glacial Acetic Acid (CH₃COOH)
-
Ethanol (for recrystallization)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel)
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Glacial acetic acid is corrosive and has a pungent odor. Handle with care.
-
Dispose of all chemical waste according to institutional guidelines.
Procedure:
-
Reactant Setup: In a 100 mL round-bottom flask, combine rhodanine (1.33 g, 10 mmol), vanillin (1.52 g, 10 mmol), and anhydrous sodium acetate (1.64 g, 20 mmol).
-
Causality Note: Sodium acetate acts as the base catalyst. A 2:1 molar ratio of catalyst to reactant is used to ensure efficient deprotonation of the rhodanine. An equimolar amount of the aldehyde and rhodanine is standard.
-
-
Solvent Addition: Add 20 mL of glacial acetic acid to the flask.
-
Causality Note: Glacial acetic acid serves as a solvent that readily dissolves the reactants upon heating and also acts as a proton source for the reaction mechanism.
-
-
Reaction: Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture to reflux (approximately 118 °C) with continuous stirring.
-
Causality Note: Heating provides the necessary activation energy for the reaction. Refluxing ensures that the reaction proceeds at a constant, elevated temperature without loss of solvent.
-
-
Monitoring: Monitor the reaction progress using TLC (e.g., mobile phase 3:1 Hexane:Ethyl Acetate). Spot the initial reaction mixture and samples taken periodically. The reaction is complete when the starting material spots (vanillin and rhodanine) have been consumed, typically within 2-4 hours.
-
Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 100 mL of ice-cold water while stirring. A yellow-orange precipitate will form.
-
Causality Note: The desired product is insoluble in water. Pouring the reaction mixture into water causes the product to precipitate out of the acidic solution, providing a simple and effective method of initial isolation.
-
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water to remove residual acetic acid and sodium acetate. Further purify the crude product by recrystallization from hot ethanol to yield bright yellow crystals.
-
Drying and Characterization: Dry the purified product in a vacuum oven. Record the final mass and calculate the yield. Validate the structure and purity via melting point determination, ¹H NMR, and ¹³C NMR spectroscopy.[13]
General Experimental Workflow
Caption: General experimental workflow for rhodanine synthesis.
Data Summary and Troubleshooting
The versatility of the Knoevenagel condensation allows for the synthesis of a wide array of derivatives. The table below summarizes typical conditions reported in the literature, showcasing the adaptability of the protocol.
| Aldehyde Type | Catalyst | Solvent | Temp (°C) | Time (h) | Typical Yield | Reference |
| Aromatic (electron-donating) | Sodium Acetate | Acetic Acid | Reflux | 2-4 | High (85-95%) | [12] |
| Aromatic (electron-withdrawing) | Piperidine | Ethanol | Reflux | 3-5 | Good (75-90%) | [19] |
| Heteroaromatic | CuFe₂O₄ NPs | Water | 100 | 0.5-1 | Excellent (90-95%) | [11] |
| Various Aromatic | DIPEAc (IL) | Solvent-free | Room Temp | 1-2 | Excellent (90-98%) | [13] |
| Various Aromatic | Choline Chloride:Urea (DES) | Solvent-free | 90 | 1-3 | Good-Excellent (70-95%) | [15] |
Troubleshooting Common Issues
-
Low Yield:
-
Cause: Incomplete reaction or loss during workup.
-
Solution: Ensure reagents are pure and anhydrous. Increase reaction time or temperature moderately. For purification, ensure the recrystallization solvent is appropriate (high solubility when hot, low when cold). Consider using molecular sieves to remove the water byproduct, which can drive the equilibrium forward.[20]
-
-
Reaction Fails to Reach Completion:
-
Cause: Inactive catalyst or insufficient energy.
-
Solution: Use a fresh batch of catalyst. Consider switching to a more active catalyst system (e.g., from NaOAc to piperidine or a DES). Ensure the reaction temperature is maintained at the target level.[20]
-
-
Formation of Side Products:
-
Cause: Self-condensation of the aldehyde or Michael addition.
-
Solution: Use a milder base or catalytic amounts. Carefully control the stoichiometry of the reactants. Monitor the reaction closely with TLC and stop it as soon as the starting material is consumed to prevent further reactions.[20]
-
Conclusion
The Knoevenagel condensation is a powerful and indispensable tool in medicinal chemistry for the synthesis of rhodanine derivatives. Its operational simplicity, tolerance of diverse functional groups, and high yields make it ideal for generating libraries of compounds for drug discovery. By understanding the underlying mechanism and the influence of catalysts and solvents, researchers can optimize reaction conditions to achieve their synthetic goals efficiently and sustainably. The protocols and insights provided herein offer a solid foundation for the successful application of this vital reaction.
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ResearchGate. (n.d.). Synthesis of rhodanine derivatives via Knoevenagel condensation. Retrieved from [Link]
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ResearchGate. (n.d.). TSIL-catalyzed reaction of rhodanine with ketones. Retrieved from [Link]
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ResearchGate. (2021). Rhodanine-based Knoevenagel reaction and ring-opening polymerization for efficiently constructing multicyclic polymers. Retrieved from [Link]
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Mandour, A. H., et al. (2010). Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. Letters in Drug Design & Discovery. Available from: [Link]
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ResearchGate. (n.d.). Green synthesis of 5-benzylidene rhodanine derivatives catalyzed by 1-butyl-3-methyl imidazolium hydroxide in water. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. Retrieved from [Link]
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Organic Syntheses. (n.d.). N-(p-ACETYLAMINOPHENYL)RHODANINE. Retrieved from [Link]
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Zenodo. (2021). Recent Progress in the Synthesis and Reaction of Rhodanine: A Mini-Review. Retrieved from [Link]
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ResearchGate. (n.d.). Rhodanine–aldehyde (RA) Knoevenagel reaction. Retrieved from [Link]
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Royal Society of Chemistry. (2016). An efficient and green procedure for synthesis of rhodanine derivatives by aldol-thia-Michael protocol using aqueous diethylamine medium. RSC Advances. Available from: [Link]
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MDPI. (2023). A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction. Retrieved from [Link]
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Khan, I., et al. (2021). Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies. Journal of Biomolecular Structure & Dynamics, 39(7), 2533-2545. Available from: [Link]
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Application Notes and Protocols for Cell-Based Cytotoxicity Testing of Rhodanine Derivatives
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Application Notes & Protocols for the Development of Novel 5-Arylidene Derivatives of 6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid
Introduction: The Rhodanine Scaffold in Modern Drug Discovery
The rhodanine heterocycle, chemically known as 2-thioxo-1,3-thiazolidin-4-one, is recognized in medicinal chemistry as a "privileged scaffold".[1][2] This designation stems from its unique structural and electronic properties that allow it to interact with a diverse range of biological targets.[2] Consequently, rhodanine derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, antidiabetic, and antitumor effects.[3][4][5] One notable example in the pharmaceutical market is Epalrestat, a rhodanine-3-acetic acid derivative used for treating diabetic neuropathy, which functions as an inhibitor of the aldose reductase enzyme.[3]
The parent molecule for this guide, 6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid , serves as an ideal starting point for generating a focused library of novel chemical entities. It features two key points for chemical modification: the carboxylic acid group on the N-3 hexanoic acid side chain and, more significantly, the highly reactive C-5 methylene position of the rhodanine ring. The protons on this C-5 carbon are activated by the adjacent thiocarbonyl (C=S) and carbonyl (C=O) groups, making this position particularly susceptible to condensation reactions.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and preliminary biological evaluation of novel 5-arylidene derivatives of this core molecule. The primary synthetic strategy employed is the Knoevenagel condensation, a robust and versatile carbon-carbon bond-forming reaction.[6][7] We will detail step-by-step protocols, explain the causality behind experimental choices, and provide methodologies for initial biological screening to identify promising lead compounds.
Synthetic Strategy: The Knoevenagel Condensation
The most effective and common strategy for derivatizing the rhodanine core at the C-5 position is the Knoevenagel condensation.[2][6] This reaction involves the base-catalyzed condensation of the active methylene group of the rhodanine core with an aldehyde or ketone.
Causality of Experimental Design:
-
Active Methylene Group: The C-5 methylene protons of the rhodanine ring are acidic due to the electron-withdrawing nature of the flanking carbonyl and thiocarbonyl groups. This allows for easy deprotonation by a mild base to form a nucleophilic carbanion.
-
Catalyst: A base is required to generate the nucleophilic enolate from the rhodanine core. Common choices range from organic bases like piperidine or diisopropylethylamine (DIPEA) to inorganic salts like sodium acetate.[6][7] The choice of catalyst and solvent can influence reaction times and yields. Acetic acid is often used with sodium acetate to create a buffered system that promotes the reaction.
-
Reaction Mechanism: The reaction proceeds via the nucleophilic attack of the rhodanine carbanion on the carbonyl carbon of the aldehyde, followed by a dehydration step to yield the thermodynamically stable 5-arylidene product.
The workflow below illustrates the general path from starting materials to a library of characterized derivatives ready for biological screening.
Caption: General workflow for the synthesis and characterization of 5-arylidene rhodanine derivatives.
Experimental Protocols
Protocol 1: Synthesis of 5-Arylidene Derivatives
This protocol describes a general and robust method for the Knoevenagel condensation of this compound with various aromatic aldehydes.
3.1.1 Materials & Equipment
-
This compound
-
Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Anhydrous sodium acetate (NaOAc)
-
Glacial acetic acid (AcOH)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Stir bar
-
Buchner funnel and filter paper
-
Standard laboratory glassware
3.1.2 Step-by-Step Methodology
-
Reaction Setup: In a 100 mL round-bottom flask, combine this compound (1.0 eq), the selected aromatic aldehyde (1.1 eq), and anhydrous sodium acetate (2.5 eq).
-
Solvent Addition: Add 30 mL of glacial acetic acid to the flask. The acetic acid acts as both the solvent and a co-catalyst.
-
Reflux: Place a stir bar in the flask, attach a reflux condenser, and heat the mixture to reflux (approximately 118°C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). Typically, reactions are complete within 4-8 hours.
-
Workup & Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into 200 mL of ice-cold water while stirring. A solid precipitate of the crude product should form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold water to remove residual acetic acid and sodium acetate.
-
Drying: Dry the crude product in a vacuum oven at 50-60°C until a constant weight is achieved.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 5-arylidene derivative.
Protocol 2: Spectroscopic Characterization of Derivatives
Unambiguous characterization is critical to confirm the structure and purity of the newly synthesized compounds.[8][9]
3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆). Key expected signals include:
-
A singlet for the vinylic proton (=CH-Ar) typically appears in the range of δ 7.5-8.0 ppm.
-
Aromatic protons will appear in their characteristic regions (δ 7.0-8.5 ppm) with splitting patterns corresponding to the substitution on the aryl ring.
-
Protons of the hexanoic acid chain will be visible in the upfield region (δ 1.2-3.8 ppm).
-
The carboxylic acid proton (-COOH) will appear as a broad singlet, typically above δ 12.0 ppm.
-
-
¹³C NMR: Key expected signals for the rhodanine core include:
-
The thiocarbonyl carbon (C=S) at δ 195-205 ppm.
-
The carbonyl carbon (C=O) at δ 165-175 ppm.
-
The vinylic carbons (C5 and the attached =CH) in the δ 120-140 ppm range.[9]
-
3.2.2 Mass Spectrometry (MS)
-
Use Electrospray Ionization (ESI) in negative or positive ion mode to determine the molecular weight. The observed mass should correspond to the calculated molecular weight of the synthesized derivative ([M-H]⁻ or [M+H]⁺).
3.2.3 Infrared (IR) Spectroscopy
-
Analyze the sample using a KBr pellet or as a thin film. Characteristic stretching frequencies include:
-
C=O (amide carbonyl) stretch around 1680-1720 cm⁻¹.
-
C=S (thiocarbonyl) stretch around 1200-1250 cm⁻¹.
-
C=C (alkene) stretch around 1600-1650 cm⁻¹.
-
| Characterization Data (Example) | |
| Compound | 5-(4-chlorobenzylidene)-6-(4-oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid |
| ¹H NMR (DMSO-d₆, ppm) | δ 12.1 (br s, 1H, COOH), 7.75 (s, 1H, =CH), 7.60 (d, 2H, Ar-H), 7.50 (d, 2H, Ar-H), 3.75 (t, 2H, N-CH₂), ... |
| MS (ESI-) | Calculated for C₁₆H₁₅ClNO₄S₂: 399.00. Found: 398.1 [M-H]⁻. |
| IR (KBr, cm⁻¹) | 1710 (C=O), 1615 (C=C), 1240 (C=S). |
Protocol 3: In Vitro Cytotoxicity Screening (MTT Assay)
The MTT assay is a widely used colorimetric method to assess the cytotoxic potential of novel compounds by measuring cellular metabolic activity.[10][11] Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[12]
3.3.1 Materials & Equipment
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[3]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
3.3.2 Step-by-Step Methodology
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of each derivative in DMSO. Create serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells is <0.5%.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[12]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.[13] Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
IC₅₀ Determination: Plot the % cell viability against the compound concentration (on a log scale) and determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration required to inhibit cell growth by 50%.[12][13]
Protocol 4: General Enzyme Inhibition Assay
Rhodanine derivatives are known to inhibit various enzymes.[1] This protocol provides a general framework for a colorimetric enzyme inhibition assay, which can be adapted for a specific enzyme of interest.[14][15]
3.4.1 Principle & Materials
-
Principle: The assay measures the activity of an enzyme by monitoring the formation of a colored product from a colorless substrate. An inhibitor will reduce the rate of product formation.
-
Materials: Purified enzyme, substrate, assay buffer, test compounds, known inhibitor (positive control), 96-well plate, and a microplate reader.
3.4.2 Step-by-Step Methodology
-
Assay Setup: In a 96-well plate, add the following to each well in order:
-
Assay Buffer
-
Test compound at various concentrations (or positive/vehicle controls).
-
-
Enzyme Addition: Add the enzyme solution to each well and incubate for 10-15 minutes at the optimal temperature for the enzyme. This pre-incubation allows the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance of the colored product at its λₘₐₓ at regular intervals (e.g., every 30 seconds for 10 minutes).
-
Data Analysis:
-
Calculate the reaction rate (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time plot.
-
Calculate the percent inhibition: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100.
-
Determine the IC₅₀ value by plotting % inhibition against inhibitor concentration.
-
Caption: Workflow for in vitro biological evaluation and hit validation of novel derivatives.
Data Presentation & Interpretation
Summarize all quantitative data in clearly structured tables for easy comparison and analysis of structure-activity relationships (SAR).
Table 1: Synthesis and Yield of 5-Arylidene Derivatives
| Compound ID | Aryl Aldehyde Substituent | Yield (%) | M.P. (°C) |
|---|---|---|---|
| DA-01 | H | 85 | 198-200 |
| DA-02 | 4-Cl | 91 | 215-217 |
| DA-03 | 4-OCH₃ | 88 | 205-207 |
| DA-04 | 4-N(CH₃)₂ | 82 | 225-228 |
Table 2: In Vitro Cytotoxicity Data (IC₅₀ Values)
| Compound ID | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |
|---|---|---|
| DA-01 | 35.2 ± 3.1 | 41.5 ± 4.5 |
| DA-02 | 8.4 ± 0.9 | 12.1 ± 1.3 |
| DA-03 | 22.6 ± 2.5 | 29.8 ± 3.0 |
| DA-04 | > 100 | > 100 |
Interpretation: From the example data, one could infer that the addition of an electron-withdrawing group (e.g., Chlorine in DA-02 ) at the para position of the aryl ring significantly enhances cytotoxic activity compared to the unsubstituted analog (DA-01 ). Conversely, a bulky, electron-donating group (e.g., dimethylamino in DA-04 ) may abolish activity. This initial SAR provides a logical basis for the design of a second generation of derivatives.
References
-
Posa, V., et al. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. MDPI. Retrieved from [Link]
-
Liu, J., et al. (2018). A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs. Bentham Science. Retrieved from [Link]
-
Tomasić, T., & Mašič, L. P. (2009). Rhodanine as a privileged scaffold in drug discovery. Current Medicinal Chemistry. Retrieved from [Link]
-
Liu, J., et al. (2016). A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs. PubMed. Retrieved from [Link]
-
Liu, J., et al. (2018). A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs. Bentham Science Publisher. Retrieved from [Link]
-
Kumar, R., et al. (2022). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. PubMed. Retrieved from [Link]
-
Tomasić, T., & Peterlin Mašič, L. (2012). Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation. ResearchGate. Retrieved from [Link]
-
Sahu, N., et al. (2020). Drug screening of rhodanine derivatives for antibacterial activity. Taylor & Francis Online. Retrieved from [Link]
-
Biobide. (n.d.). What is an Inhibition Assay? Biobide Blog. Retrieved from [Link]
-
Lesyk, R., & Zimenkovsky, B. (2017). Recent developments with rhodanine as a scaffold for drug discovery. ResearchGate. Retrieved from [Link]
-
Wang, Z., et al. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI. Retrieved from [Link]
-
Brandi, L., et al. (2006). Assays for the identification of inhibitors targeting specific translational steps. PubMed. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
-
ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
-
Novelty Journals. (2022). SYNTHESIS AND CHARACRTERIZATION OF 4 THIAZOLIDINEONE DERIVATIVES. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. Retrieved from [Link]
-
Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole. Retrieved from [Link]
-
TSI Journals. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SOME NEW AZETIDINONE, THIAZOLIDINONE and IMIDAZOLODINONE DERIVATIVES FROM 2-AMINOPYRIDINE. Retrieved from [Link]
-
Vinayak, V. (2023). Environmentally Benign Synthesis of 5-Arylidene-Rhodanine Derivatives in Room Temperature Diisopropyl Ethyl Ammonium Acetate. Scholars Research Library. Retrieved from [Link]
-
Molnar, M., et al. (2018). Environmentally Friendly Approach to Knoevenagel Condensation of Rhodanine in Choline Chloride: Urea Deep Eutectic Solvent and QSAR Studies on Their Antioxidant Activity. MDPI. Retrieved from [Link]
-
Chem Help ASAP. (2023). functional in vitro assays for drug discovery. YouTube. Retrieved from [Link]
-
Biocompare. (n.d.). Inhibitor Screening Kits. Retrieved from [Link]
-
Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of rhodanine derivatives via Knoevenagel condensation. Retrieved from [Link]
-
ResearchGate. (n.d.). Rhodanine-based Knoevenagel reaction and ring-opening polymerization for efficiently constructing multicyclic polymers. Retrieved from [Link]
-
Systematic Reviews in Pharmacy. (n.d.). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme-2: Synthesis of thiazolidinone derivatives of 4-(4-oxo-2-(substituted phenyl) thiazolidin-3-yl) benzoic acid. Retrieved from [Link]
-
Bio-conferences. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Retrieved from [Link]
-
Journal of Kufa for Chemical Sciences. (2025). Synthesis of Modern Amides Thiazolidine Derived From L-Cysteine and Investigation of Their Biological Effects on Cancer Cells. Retrieved from [Link]
-
NIH. (n.d.). Design and Synthesis of Some Thiazolidin-4-ones Based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid. Retrieved from [Link]
Sources
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Troubleshooting & Optimization
Rhodanine Synthesis Technical Support Center
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for rhodanine synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize the versatile rhodanine scaffold. We understand that synthesizing these compounds, particularly via the common Knoevenagel condensation, can present unique challenges. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate common experimental hurdles, optimize your reactions, and ensure the integrity of your final products.
Section 1: Troubleshooting Guide
This section is organized by the typical stages of a synthesis workflow. Each entry presents a common problem in a question-and-answer format, explaining the underlying causes and providing actionable solutions.
Problem Area: Starting Materials & Reagents
Q: My Knoevenagel condensation reaction is sluggish and gives a low yield. I suspect my aldehyde starting material is the issue. How can I verify this and what should I do?
A: This is a very common and often overlooked problem. The purity of your aldehyde is paramount. Aldehydes, especially aromatic ones with electron-donating groups, are susceptible to air oxidation to the corresponding carboxylic acid.
-
Causality: The carboxylic acid impurity is unreactive under typical Knoevenagel conditions. It not only reduces the molar equivalent of active aldehyde available for the reaction but can also interfere with the catalytic cycle, particularly if basic catalysts are used. Furthermore, the presence of impurities can complicate product purification.[1][2] The quality and specifications of starting materials are critical for the robustness and reproducibility of any synthesis.[3][4]
-
Troubleshooting & Solution:
-
Purity Check: Before starting the reaction, check the aldehyde's purity. The simplest method is Thin Layer Chromatography (TLC) against a fresh or purified standard. You can also use ¹H NMR; the presence of a broad peak for a carboxylic acid proton and a downfield shift of the aldehydic proton are indicative of oxidation.
-
Purification: If the aldehyde is impure, it should be purified. Common methods include:
-
Recrystallization: For solid aldehydes.
-
Distillation: For liquid aldehydes (if thermally stable).
-
Column Chromatography: A reliable method for both solids and liquids.
-
-
Proper Storage: Store aldehydes under an inert atmosphere (Nitrogen or Argon), protected from light, and at a low temperature to prevent degradation.
-
-
Verification: A successful purification will result in a single spot on TLC and the disappearance of impurity signals in the NMR spectrum. Using the purified aldehyde should lead to a noticeable improvement in reaction rate and yield.
Problem Area: Knoevenagel Condensation Reaction
Q: My reaction has a very low yield or did not go to completion, even with pure starting materials. What are the common causes?
A: Assuming starting material integrity, low yields in Knoevenagel condensations typically point to suboptimal reaction conditions.[1] The key factors to investigate are the catalyst, solvent, temperature, and reaction time.
-
Causality: The Knoevenagel condensation is the nucleophilic addition of an active methylene compound (rhodanine) to a carbonyl, followed by dehydration.[5] Each step has specific requirements:
-
Deprotonation: The active methylene group on the rhodanine C-5 position must be deprotonated to form a nucleophilic enolate. This requires a suitable base. Using a base that is too strong can cause self-condensation of the aldehyde.[5]
-
Condensation & Dehydration: The reaction temperature must be sufficient to overcome the activation energy for both the initial C-C bond formation and the subsequent elimination of water.
-
-
Troubleshooting & Solution:
-
Catalyst System: The choice of catalyst is critical. For standard Knoevenagel reactions involving rhodanine, a weak base is usually employed.
-
Common Systems: Piperidine in ethanol or sodium acetate in acetic acid are classic choices.[6]
-
Consider Alternatives: If standard methods fail, explore modern, highly efficient catalytic systems such as ionic liquids ([bmim][OH]) or deep eutectic solvents (Choline Chloride:Urea), which can dramatically improve yields and shorten reaction times, often in greener solvents like water or ethanol.[7][8]
-
-
Temperature & Time: Many literature procedures call for refluxing for several hours. If your reaction is sluggish at a lower temperature, gradually increase the heat. Monitor the reaction by TLC every 1-2 hours to determine the point of maximum product formation before side reactions begin to dominate.
-
Water Removal: The dehydration step is an equilibrium process. Removing water as it forms can drive the reaction to completion. While not always necessary, using a Dean-Stark apparatus with a solvent like toluene can be effective for stubborn reactions.
-
-
Verification: A systematic optimization of these parameters should lead to a significant increase in product conversion as observed by TLC or LC-MS analysis.
| Parameter | Common Starting Point | Troubleshooting Action | Rationale |
| Catalyst | Sodium Acetate / Acetic Acid | Switch to Piperidine/Ethanol or an ionic liquid. | A different catalyst may be more effective for your specific substrate. |
| Solvent | Ethanol or Acetic Acid | Try a higher boiling point solvent like toluene or DMF. | Allows for higher reaction temperatures to increase rate. |
| Temperature | 80 °C (Refluxing Ethanol) | Increase to 100-120 °C (if solvent allows). | Provides more energy to overcome the activation barrier. |
| Water | Not actively removed | Use a Dean-Stark trap (with toluene). | Drives the equilibrium towards the product side. |
Q: I'm observing multiple spots on my TLC plate. What are the likely side products?
A: Besides unreacted starting materials, the most common side product is the hydrolyzed form of your rhodanine product.
-
Causality: The rhodanine ring can be susceptible to hydrolysis, especially under basic or even neutral aqueous conditions, to yield a thioenolate or enethiol fragment.[9][10] This hydrolysis can occur during the reaction or, more commonly, during aqueous work-up. This is a critical point, as the hydrolysis product itself can be biologically active, potentially leading to misinterpretation of screening data.[11]
-
Troubleshooting & Solution:
-
Minimize Water: Ensure your reagents and solvents are dry, unless the procedure specifically calls for an aqueous medium.
-
Control pH: During work-up, avoid prolonged exposure to strongly basic or acidic conditions. If an aqueous wash is necessary, perform it quickly with chilled solutions and immediately extract the product into an organic solvent.
-
Characterization: If you isolate a side product, attempt to characterize it by LC-MS and NMR. The mass spectrum should show a loss of the carbonyl group from the rhodanine ring, consistent with hydrolysis.
-
-
Verification: Careful control of water and pH during the reaction and work-up should minimize the formation of these side products, resulting in a cleaner TLC profile.
Problem Area: Product Work-up & Purification
Q: I'm struggling to purify my final rhodanine derivative. Recrystallization yields are low and the product remains colored.
A: Purification of rhodanine derivatives can be challenging due to their often-poor solubility and persistent colored impurities.
-
Causality: Rhodanine derivatives are often planar, conjugated systems, which makes them highly colored and prone to strong intermolecular interactions. This can lead to low solubility in common recrystallization solvents and a tendency to trap impurities within the crystal lattice.
-
Troubleshooting & Solution:
-
Solvent Screening for Recrystallization: Do not rely on a single solvent. Screen a variety of solvents in parallel on a small scale. Good candidates include glacial acetic acid, ethanol, isopropanol, DMF, and mixtures like Ethanol/Water or DMF/Water.[12] The goal is to find a solvent system where your product is sparingly soluble at room temperature but fully soluble when hot.
-
Charcoal Treatment: If the color is due to highly conjugated, non-product impurities, a hot filtration over a small amount of activated charcoal can be effective. Use charcoal sparingly as it can also adsorb your product.
-
Flash Column Chromatography: If recrystallization fails, flash chromatography is the next logical step. Use a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate or dichloromethane/methanol.
-
Washing/Trituration: Before attempting recrystallization, thoroughly wash or triturate the crude solid with solvents that do not dissolve your product but will dissolve impurities. Common choices include diethyl ether, cold ethanol, or water.[12]
-
-
Verification: A pure product should have a sharp, consistent melting point and show a single spot on TLC in multiple solvent systems. The ¹H NMR spectrum should be clean, with correct integration values.
Section 2: Frequently Asked Questions (FAQs)
Q: What is a standard, reliable protocol for a Knoevenagel condensation to synthesize a 5-benzylidene rhodanine? A: A widely used and reliable method involves heating the aldehyde (1.0 eq), rhodanine (1.0 eq), and anhydrous sodium acetate (2.5 eq) in glacial acetic acid at reflux for 2-4 hours. The product often precipitates upon cooling and can be collected by filtration.[6] See the detailed protocol in Section 3.
Q: How can I effectively monitor the reaction progress? A: Thin Layer Chromatography (TLC) is the most common and effective method. Co-spot your reaction mixture with your starting aldehyde and rhodanine standards. The reaction is complete when the starting material spots have been consumed and the product spot intensity is maximized. Use a mobile phase like 30-50% Ethyl Acetate in Hexane.
Q: Can I use microwave irradiation to speed up my synthesis? A: Yes, microwave-assisted synthesis is an excellent method for accelerating rhodanine synthesis, often reducing reaction times from hours to minutes and improving yields.[13] Reactions are typically performed in a sealed microwave vessel using a solvent like ethanol or DMF.
Q: What are the key safety precautions for rhodanine synthesis? A: Always work in a well-ventilated fume hood. Reagents like carbon disulfide (if synthesizing the rhodanine core) are highly toxic and flammable.[14] Piperidine is corrosive and toxic. Glacial acetic acid is corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation
This protocol is a standard method for synthesizing 5-arylidene-rhodanine derivatives.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic aldehyde (10 mmol, 1.0 eq.), rhodanine (10 mmol, 1.0 eq.), and anhydrous sodium acetate (25 mmol, 2.5 eq.).
-
Solvent Addition: Add glacial acetic acid (30-40 mL).
-
Reaction: Heat the mixture to reflux (approx. 118 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.
-
Work-up: Allow the reaction mixture to cool to room temperature. A solid precipitate should form. Pour the mixture into ice-water (200 mL) to fully precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake sequentially with cold water, followed by a small amount of cold ethanol to remove residual acetic acid and unreacted starting materials.
-
Drying: Dry the product under vacuum to yield the crude 5-arylidene-rhodanine. The product can then be purified further by recrystallization.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Place a small amount of your crude product in a test tube and add a few drops of a potential solvent (e.g., ethanol, acetic acid). If it dissolves immediately, the solvent is too polar. If it doesn't dissolve even upon heating, the solvent is not polar enough. The ideal solvent dissolves the product when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to just dissolve the solid completely.
-
Decolorization (Optional): If the solution is highly colored, add a small spatula tip of activated charcoal and keep the solution hot for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Section 4: Visual Guides & Diagrams
Diagram 1: Troubleshooting Flowchart for Low Reaction Yield
This flowchart provides a logical path for diagnosing the cause of low yields in rhodanine synthesis.
A logical workflow for diagnosing and resolving low reaction yields.
Diagram 2: Knoevenagel Mechanism - Key Failure Points
This diagram illustrates the reaction mechanism and highlights steps where problems commonly occur.
Simplified mechanism highlighting critical points for troubleshooting.
Section 5: References
-
Preparation and reaction of rhodanines and enethiols. ResearchGate.
-
Brem, J., et al. (2014). Rhodanine hydrolysis leads to potent thioenolate mediated metallo-β-lactamase inhibition. Nature Chemistry, 6(12), 1084–1090.
-
Kaminskyy, D., Kryshchyshyn, A., & Lesyk, R. (2017). Recent developments with rhodanine as a scaffold for drug discovery. Expert Opinion on Drug Discovery, 12(10), 993-1008.
-
What are the background and synthesis methods of Rhodanine? Guidechem.
-
Brem, J., et al. (2016). Structure activity relationship studies on rhodanines and derived enethiol inhibitors of metallo-β-lactamases. Bioorganic & Medicinal Chemistry, 24(16), 3728-3736.
-
Gong, F-P., et al. (2012). Green synthesis of 5-benzylidene rhodanine derivatives catalyzed by 1-butyl-3-methyl imidazolium hydroxide in water. Synthetic Communications, 42(15), 2203-2210.
-
Khan, I., et al. (2021). CuFe2O4 NPs Mediated Green Synthesis of 5-arylidene Rhodanine Derivatives in Water and their Protective Effects in Terms of Oxidative Stress. Catalysts, 11(9), 1082.
-
Chavhan, S. U., & Dadmal, T. L. (2021). Recent Progress in the Synthesis and Reaction of Rhodanine: A Mini-Review. International Journal of Scientific Research in Science and Technology, 8(3), 436-443.
-
Knoevenagel condensation. Wikipedia.
-
What are some common causes of low reaction yields? Reddit r/Chempros.
-
N-(p-ACETYLAMINOPHENYL)RHODANINE. Organic Syntheses, Coll. Vol. 4, p.665 (1963); Vol. 35, p.78 (1955).
-
Lesyk, R., et al. (2018). rhodanine as a scaffold: a short review on its synthesis and anti-diabetic activities. Heterocycles, 96(5), 809-839.
-
Teague, S. J. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 147, 3-17.
-
Reflection paper on the requirements for selection and justification of starting materials for the manufacture of chemical active substances. European Medicines Agency. (2014).
-
Starting Material Considerations for Drug Substance: Common Deficiencies and Issues. FDA. (2021).
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- 10. Rhodanine hydrolysis leads to potent thioenolate mediated metallo-β-lactamase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Organic Syntheses Procedure [orgsyn.org]
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- 14. Page loading... [wap.guidechem.com]
Technical Support Center: Optimizing Reaction Conditions for Thiazolidinone Synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for thiazolidinone synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the intricacies of optimizing reaction conditions and troubleshooting common experimental hurdles. As practicing scientists, we understand that success in synthesis lies not just in following a protocol, but in understanding the causality behind each step. This document provides field-proven insights and evidence-based solutions to help you achieve higher yields, greater purity, and more consistent results in your work with this vital heterocyclic scaffold.
Section 1: Frequently Asked Questions (FAQs): Optimizing Core Reaction Parameters
This section addresses foundational questions regarding the strategic choices you'll make when designing your synthesis.
Q1: What is the most common and efficient method for synthesizing 4-thiazolidinones?
The most prevalent and versatile method is the one-pot, three-component reaction (MCR) involving an amine, an aldehyde (or ketone), and thioglycolic acid.[1][2] This approach is favored for its operational simplicity, high atom economy, and the ability to generate diverse molecular libraries efficiently.[1] The reaction proceeds via a cyclocondensation mechanism, offering a convergent pathway to the desired thiazolidinone core.
Q2: How do I choose the right catalyst for my reaction?
Catalyst selection is critical as it often dictates reaction speed and yield. The primary role of the catalyst is to activate the carbonyl group of the aldehyde, thereby facilitating the formation of the key imine intermediate.[1]
Catalysts can be broadly categorized as:
-
Acid Catalysts : These are commonly used to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Examples include p-toluenesulfonic acid (p-TSA), sulfamic acid, and Lewis acids like zinc chloride (ZnCl₂).[1][3]
-
Base Catalysts : Organic bases such as pyridine and triethylamine (Et₃N) can also be effective, particularly when starting materials or products are sensitive to strong acids.[1]
-
Heterogeneous Catalysts : There is a strong trend towards using solid-supported or nanoparticle catalysts (e.g., nano-CdZr₄(PO₄)₆, FeNi₃-IL MNPs).[1][2] Their primary advantages are ease of separation from the reaction mixture (simple filtration) and potential for recyclability, aligning with green chemistry principles.[1]
Table 1: Comparison of Common Catalyst Types for Thiazolidinone Synthesis
| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |
| Homogeneous Acid | p-TSA, β-cyclodextrin-SO₃H | Reflux in various solvents | Good yields, well-established | Can be difficult to remove from product |
| Homogeneous Base | Triethylamine (Et₃N), Pyridine | Reflux in methanol | Mild conditions | Lower yields in some cases |
| Heterogeneous | Nano-Fe₃O₄, KSF@Ni, Pd NPs | Solvent-free, MW, or US | Easy recovery, reusable, eco-friendly[1][2] | Higher initial cost, potential for leaching |
| Ionic Liquids (ILs) | [bmim][PF6], [Et₃NH][HSO₄] | 120°C, solvent-free | Acts as both solvent and catalyst, high yields[1][4] | Viscosity, cost, potential toxicity |
Q3: What is the role of the solvent, and which one should I use?
The solvent plays a crucial role in mediating reactant solubility, influencing reaction kinetics, and stabilizing intermediates. The choice can significantly impact yield.[1]
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These are common and effective for many thiazolidinone syntheses. They are good at solvating ions and can participate in hydrogen bonding, which can help stabilize intermediates.
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are also effective but are generally used when higher temperatures are required.
-
Nonpolar Solvents (e.g., Toluene): Toluene is often used with a Dean-Stark apparatus to azeotropically remove water, which drives the equilibrium towards the formation of the imine intermediate and the final cyclized product. This is a classic technique to maximize yield.[5]
-
Solvent-Free Conditions: A significant number of modern protocols utilize solvent-free, or "neat," conditions, often coupled with microwave irradiation or heating.[1][2] This is the most environmentally friendly approach, reducing chemical waste and often shortening reaction times.[1]
In studies optimizing conditions, nonpolar solvents have sometimes shown superior yields compared to polar solvents.[1] However, the optimal choice is highly substrate-dependent, and screening a few options is recommended.
Q4: What is the general reaction mechanism I should be aware of?
Understanding the mechanism is key to troubleshooting. For the one-pot, three-component synthesis, two pathways are generally proposed. The most widely accepted mechanism involves the initial condensation of the amine and aldehyde to form an imine intermediate . The sulfur atom of thioglycolic acid then performs a nucleophilic attack on the imine carbon, followed by an intramolecular cyclization (amidation) with the loss of a water molecule to form the 4-thiazolidinone ring.[1]
Sources
Technical Support Center: Purification of 6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid
Welcome to the technical support guide for navigating the purification challenges of "6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid" (OTH-HexA). This document is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related molecules. As a rhodanine derivative, OTH-HexA presents a unique set of purification challenges owing to its polar carboxylic acid moiety and the reactive thiazolidinone core.[1][2][3]
This guide provides in-depth, experience-driven troubleshooting advice and frequently asked questions to streamline your purification workflows, enhance purity, and maximize yield.
Understanding the Molecule: Key Physicochemical Properties
Before diving into troubleshooting, it's crucial to understand the structural features of OTH-HexA that influence its purification.
-
Polarity: The terminal carboxylic acid group imparts significant polarity, making the molecule soluble in polar organic solvents and aqueous basic solutions. This high polarity can make it challenging to retain on standard reversed-phase chromatography columns.[4][5]
-
Acidity: The carboxylic acid proton is readily ionizable, which can be leveraged for purification techniques like acid-base extraction. However, this also means that the molecule's charge state is pH-dependent, affecting its chromatographic behavior.
-
Thiazolidinone Core: The 2-thioxo-thiazolidin-4-one ring system, a rhodanine derivative, is a key pharmacophore but can also be susceptible to degradation, particularly under harsh basic conditions which can lead to ring-opening.[6]
-
Potential for Impurities: Synthesis of rhodanine-3-carboxylic acids can sometimes be accompanied by side products or unreacted starting materials.[2][3][7][8] Common impurities may include starting materials like ω-amino acids and carbon disulfide, or byproducts from incomplete cyclization.
Table 1: Physicochemical Properties Influencing Purification
| Property | Implication for Purification |
| High Polarity | Difficult to retain on standard C18 columns; may require specialized polar-compatible columns or HILIC.[4][9] |
| Acidic Nature (pKa ~4-5) | Enables purification by acid-base extraction; pH of the mobile phase is critical in reversed-phase HPLC. |
| Chelating Properties | The thiazolidinone core can interact with metal ions, potentially leading to peak tailing in HPLC. |
| Potential for Degradation | The rhodanine ring can be susceptible to hydrolysis under strong alkaline conditions.[6] |
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the purification of OTH-HexA in a question-and-answer format.
Issue 1: Low Recovery from Column Chromatography
Question: I am experiencing very low recovery of OTH-HexA after performing flash chromatography on silica gel. What could be the cause and how can I improve it?
Answer:
Low recovery of OTH-HexA from silica gel chromatography is a common issue, primarily due to its high polarity and acidic nature. Here’s a breakdown of the likely causes and solutions:
-
Cause 1: Irreversible Adsorption to Silica Gel: The carboxylic acid group can strongly and sometimes irreversibly bind to the acidic silanol groups (Si-OH) on the silica surface. This is a classic issue when purifying acidic compounds on normal-phase silica.
-
Solution 1: Acidify the Mobile Phase: Adding a small amount of a volatile acid, such as acetic acid (0.5-2%) or formic acid, to your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane) can significantly improve recovery. The added acid protonates the carboxylic acid of your compound and suppresses the ionization of the silica gel's silanol groups, thereby reducing the strong ionic interactions.
-
Cause 2: Using a Highly Polar Eluent Leading to Co-elution: If you use a very polar solvent system (e.g., high percentages of methanol) to overcome the strong binding, you risk co-eluting your desired product with highly polar impurities.
-
Solution 2: Switch to a Different Stationary Phase:
-
Reversed-Phase Chromatography (C18): This is often a better choice for polar compounds. You can use a mobile phase of water/acetonitrile or water/methanol with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to ensure the carboxylic acid is protonated and retained.
-
Acidic Alumina: Using acidic or neutral alumina can sometimes be a better alternative to silica gel for acidic compounds.[10]
-
Experimental Workflow: Optimizing Silica Gel Chromatography
Caption: Troubleshooting workflow for low recovery in silica gel chromatography.
Issue 2: Broad or Tailing Peaks in HPLC Analysis
Question: My HPLC chromatograms for OTH-HexA show significant peak tailing, making accurate quantification difficult. I am using a standard C18 column with a water/acetonitrile gradient. What is causing this and how can I fix it?
Answer:
Peak tailing for a polar, acidic compound like OTH-HexA on a reversed-phase column is often due to a few key factors:
-
Cause 1: Secondary Interactions with Residual Silanols: Even on end-capped C18 columns, there can be residual, unreacted silanol groups on the silica surface. The polar head of your molecule can have secondary interactions with these silanols, leading to tailing.
-
Solution 1: Use a Low pH Mobile Phase: Adding an acid like formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.1% will ensure your carboxylic acid is fully protonated. This minimizes its interaction with the stationary phase. Phosphoric acid can also be used for isocratic methods.[4]
-
Cause 2: Metal Chelation: The thiazolidinone moiety can chelate with trace metals in the HPLC system (e.g., stainless steel frits, column hardware). This can cause significant peak tailing.
-
Solution 2: Use a Column with High-Performance Surfaces or Add a Chelating Agent:
-
Modern columns with technologies that reduce metal interactions (e.g., Waters' MaxPeak High Performance Surfaces) can be very effective.[5]
-
Adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your mobile phase (e.g., 0.1 mM) can help to sequester metal ions and improve peak shape.
-
-
Cause 3: Mismatched Sample Solvent and Mobile Phase: Injecting your sample in a solvent that is much stronger (less polar) than your initial mobile phase can cause peak distortion.
-
Solution 3: Match Sample Solvent to Initial Mobile Phase: Dissolve your sample in the initial mobile phase composition or a slightly weaker solvent. For example, if your gradient starts at 95% water / 5% acetonitrile, dissolve your sample in this mixture.
Table 2: HPLC Troubleshooting for Peak Tailing
| Parameter | Recommendation | Rationale |
| Mobile Phase pH | 2.5 - 3.5 (using formic acid, TFA) | Ensures the carboxylic acid is fully protonated, reducing silanol interactions. |
| Column Type | Polar-embedded or polar-endcapped C18, or columns with metal-passivated hardware. | Minimizes secondary interactions and metal chelation.[5] |
| Sample Solvent | Match to the initial mobile phase composition. | Prevents peak distortion due to solvent effects.[9] |
| Flow Rate | Optimize for column dimensions (e.g., 1 mL/min for a 4.6 mm ID column). | Ensures efficient mass transfer. |
Issue 3: Difficulty in Removing a Closely-Eluting Impurity
Question: I have an impurity that co-elutes or is very close to my product peak in both normal and reversed-phase chromatography. How can I resolve this?
Answer:
Resolving closely eluting impurities requires a change in selectivity. Here are several strategies:
-
Strategy 1: Change the Organic Modifier in Reversed-Phase HPLC: If you are using acetonitrile, try switching to methanol or vice-versa. The different solvent properties can alter the selectivity and potentially resolve the peaks.
-
Strategy 2: Utilize Mixed-Mode Chromatography: Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, is excellent for separating polar acidic compounds.[5] A mixed-mode column with anion-exchange properties can provide unique selectivity for your carboxylic acid-containing compound.
-
Strategy 3: Recrystallization: If your compound is a solid and has good purity (>90%), recrystallization can be a highly effective final purification step.[7]
-
Solvent Selection: A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. Common solvent systems for polar compounds include ethanol/water, acetone/hexane, or ethyl acetate/hexane.[11]
-
Protocol: Recrystallization of OTH-HexA
-
Solvent Screening: In small test tubes, test the solubility of a few milligrams of your crude product in various solvents (e.g., ethyl acetate, acetone, ethanol, water).
-
Dissolution: In a flask, dissolve the crude OTH-HexA in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Frequently Asked Questions (FAQs)
Q1: Is OTH-HexA stable to acidic and basic conditions?
A1: OTH-HexA is generally stable under the mildly acidic conditions used in reversed-phase HPLC (e.g., 0.1% TFA or formic acid). However, the 4-thiazolidinone ring can be susceptible to hydrolysis under strong alkaline conditions (e.g., concentrated NaOH or KOH).[6] For procedures like acid-base extraction, it is advisable to use milder bases like sodium bicarbonate and to avoid prolonged exposure.
Q2: What are the best analytical techniques to confirm the purity of OTH-HexA?
A2: A combination of techniques is recommended:
-
HPLC-UV: For quantitative purity assessment.
-
LC-MS: To confirm the molecular weight of the main peak and identify impurities.
-
NMR (¹H and ¹³C): To confirm the chemical structure and identify any structural isomers or impurities.[7]
Q3: Can I use preparative HPLC for purification?
A3: Yes, preparative reversed-phase HPLC is an excellent method for obtaining high-purity OTH-HexA, especially on a smaller scale. The same principles of mobile phase optimization (acidic modifier, choice of organic solvent) discussed for analytical HPLC apply.
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the compound's solubility is too high in the chosen solvent, or the solution is cooled too quickly. Try the following:
-
Use a more dilute solution (add more of the primary solvent).
-
Cool the solution more slowly.
-
Use a different solvent system, perhaps one that is less polar.
-
Try adding an "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the solution at room temperature until it becomes slightly cloudy, then warm to re-dissolve and cool slowly.
Diagram: Logical Approach to Purification Method Selection
Caption: Decision tree for selecting the appropriate purification strategy for OTH-HexA.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. youtube.com [youtube.com]
- 6. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives [mdpi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Troubleshooting Low Yield in Knoevenagel Condensation of Rhodanines
Welcome to the technical support center for the Knoevenagel condensation of rhodanines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding this important carbon-carbon bond-forming reaction. Our goal is to equip you with the knowledge to diagnose and resolve issues leading to low product yields, ensuring the successful synthesis of your target rhodanine derivatives.
Introduction to the Knoevenagel Condensation of Rhodanines
The Knoevenagel condensation is a versatile and widely utilized reaction in organic synthesis for the formation of α,β-unsaturated compounds.[1][2] It involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, such as rhodanine, in the presence of a basic catalyst.[1] The reaction proceeds through a three-step mechanism: deprotonation of the active methylene compound, nucleophilic addition to the carbonyl group, and subsequent elimination of a water molecule to form the final condensed product.[1][3] Rhodanine and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[4][5][6] Therefore, optimizing their synthesis via the Knoevenagel condensation is of paramount importance.
Reaction Mechanism
The generally accepted mechanism for the Knoevenagel condensation is initiated by the deprotonation of the active methylene compound by a base to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting intermediate is then protonated to form a β-hydroxy compound, which subsequently undergoes dehydration to yield the α,β-unsaturated product.[1][3][7]
Caption: Mechanism of the Knoevenagel Condensation with Rhodanine.
Troubleshooting Guide: Low Product Yield
This section addresses the common issue of low or no product yield in the Knoevenagel condensation of rhodanines in a question-and-answer format.
Q1: My Knoevenagel condensation reaction is resulting in a low yield or no desired product. What are the potential causes and how can I resolve this?
A: Low or no yield in a Knoevenagel condensation can stem from several factors, ranging from reactant and catalyst choice to reaction conditions. A systematic approach to troubleshooting is often the most effective way to identify and resolve the problem.[8]
Troubleshooting Low Yield: A Summary Table
| Potential Cause | Explanation | Recommended Solution(s) |
| Inactive Methylene Compound | The acidity of the active methylene protons on the rhodanine is crucial for deprotonation by a weak base.[9] | Ensure the rhodanine starting material is pure. Modifications to the rhodanine structure can affect the acidity of the methylene protons. |
| Catalyst Inefficiency | The choice and amount of catalyst are critical. Weak bases like piperidine or pyridine are commonly used.[8] A base that is too strong can cause self-condensation of the aldehyde.[8] | Optimize the catalyst and its concentration. Consider screening different weak bases (e.g., piperidine, pyridine, ammonium acetate). Greener alternatives like L-proline or ionic liquids have also been reported to be effective.[10][11][12] |
| Unfavorable Reaction Conditions | Temperature, solvent, and reaction time significantly influence the reaction outcome.[8] | Monitor the reaction progress using TLC. Optimize the temperature; some reactions may require heating.[8] Ensure the reaction runs for a sufficient amount of time. The choice of solvent can also play a significant role; polar aprotic solvents like DMF often give good results.[13] |
| Presence of Water | The Knoevenagel condensation produces water as a byproduct, which can inhibit the reaction or lead to reversibility, thus lowering the yield.[8] | Remove water from the reaction mixture using a Dean-Stark trap, especially when using non-polar solvents like toluene, or by adding a drying agent.[8] |
| Side Reactions | Aldehydes can undergo self-condensation (an aldol reaction) in the presence of a base that is too strong.[8] Other side reactions may also compete with the desired condensation. | Use a weak base as a catalyst.[8] Analyze the crude reaction mixture by techniques like NMR or LC-MS to identify any major side products, which can provide clues about the competing reaction pathways. |
| Poor Solubility of Reactants or Product | If the reactants or the product have poor solubility in the chosen solvent, the reaction may be slow or the product may precipitate prematurely, leading to an incomplete reaction. | Choose a solvent in which all reactants are soluble. If the product precipitates, ensure the reaction has gone to completion before filtration. In some cases, the use of co-solvents may be beneficial. |
| Impure Starting Materials | The purity of the rhodanine and the aldehyde/ketone is essential. Impurities can interfere with the reaction or act as catalyst poisons. | Purify the starting materials before use. Aldehydes, in particular, can oxidize to carboxylic acids upon storage. |
Systematic Troubleshooting Workflow
The following flowchart provides a logical approach to troubleshooting low yields in your Knoevenagel condensation.
Sources
- 1. purechemistry.org [purechemistry.org]
- 2. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. m.youtube.com [m.youtube.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. Rhodanine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. researchgate.net [researchgate.net]
stability issues of rhodanine-3-hexanoic acid in solution
Welcome to the technical support center for rhodanine-3-hexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound in solution. By understanding the underlying chemical principles and following the recommended protocols, you can ensure the integrity and reproducibility of your experiments.
Introduction: The Duality of the Rhodanine Scaffold
Rhodanine-containing compounds are recognized as a "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents due to their versatile biological activities.[1][2][3] However, the very features that make the rhodanine ring a potent pharmacophore also contribute to its inherent chemical liabilities. This guide provides a comprehensive overview of the stability issues you may encounter with rhodanine-3-hexanoic acid in solution and offers practical troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: I'm seeing inconsistent results in my biological assays. Could this be related to the stability of rhodanine-3-hexanoic acid?
A1: Yes, inconsistent biological data is a common consequence of compound instability. The rhodanine ring is susceptible to hydrolysis, particularly under neutral to alkaline pH conditions, which are often employed in cell-based assays and buffer systems.[4] This degradation can lead to a decrease in the concentration of the active parent compound over the course of your experiment, resulting in poor reproducibility. It is crucial to assess the stability of rhodanine-3-hexanoic acid under your specific experimental conditions.
Q2: What is the primary degradation pathway for rhodanine-3-hexanoic acid?
A2: The primary degradation pathway is the hydrolysis of the rhodanine ring. This process involves the cleavage of the thioester bond within the five-membered ring, leading to the formation of a thioenolate derivative.[1][4] In some instances, this degradation product may be the actual bioactive species, as has been observed with certain rhodanine-based enzyme inhibitors.[1][4] Understanding this transformation is critical for interpreting your experimental results.
Troubleshooting Guide
Issue 1: Precipitation of Rhodanine-3-Hexanoic Acid in Aqueous Buffers
Plausible Cause: Rhodanine-3-hexanoic acid, like many rhodanine derivatives, has low aqueous solubility.[5] The protonated carboxylic acid form is less soluble than its corresponding salt.
Troubleshooting Steps:
-
Prepare a Concentrated Stock Solution in an Organic Solvent: Initially, dissolve the compound in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol at a high concentration.[6]
-
pH Adjustment: When diluting the stock solution into your aqueous buffer, ensure the final pH of the solution is above the pKa of the hexanoic acid moiety (approximately 4.8) to maintain it in its more soluble deprotonated (salt) form.
-
Sonication: Gentle sonication can aid in the dissolution of the compound in the final aqueous medium.
-
Avoid High Concentrations: Work with the lowest effective concentration of the compound in your experiments to minimize the risk of precipitation.
Issue 2: Loss of Compound Activity Over Time in Cell Culture Media
Plausible Cause: The physiological pH of most cell culture media (typically pH 7.2-7.4) can promote the gradual hydrolysis of the rhodanine ring.
Troubleshooting Steps:
-
Time-Course Stability Study: Perform a preliminary experiment to assess the stability of rhodanine-3-hexanoic acid in your specific cell culture medium. Incubate the compound in the medium for different durations (e.g., 0, 2, 6, 12, and 24 hours) and quantify the remaining parent compound at each time point using a stability-indicating HPLC method (see Protocol 1).
-
Freshly Prepare Solutions: Always prepare fresh dilutions of your compound from a frozen stock solution immediately before each experiment.
-
Minimize Incubation Time: If significant degradation is observed, consider reducing the incubation time of your assay if experimentally feasible.
Issue 3: Variability Between Experimental Replicates
Plausible Cause: In addition to chemical instability, variability can be introduced by inconsistent sample handling and preparation.
Troubleshooting Steps:
-
Standardized Solution Preparation: Follow a strict, documented procedure for preparing your stock and working solutions.
-
Vortexing and Mixing: Ensure thorough mixing of solutions upon preparation and before each use to maintain homogeneity, especially after thawing frozen stocks.
-
Solvent Purity: Use high-purity, anhydrous solvents for your stock solutions to prevent premature degradation.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Rhodanine-3-Hexanoic Acid
This protocol provides a general framework for developing an HPLC method to monitor the stability of rhodanine-3-hexanoic acid. Method optimization will be required for your specific instrumentation and experimental conditions.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7]
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Filter and degas all mobile phase components before use.
Chromatographic Conditions:
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-20 min: Gradient to 5% A, 95% B
-
20-25 min: Hold at 5% A, 95% B
-
25-30 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Scan for optimal wavelength (e.g., 254 nm and 320 nm) based on the UV-Vis spectrum of rhodanine-3-hexanoic acid.
-
Injection Volume: 10 µL
Sample Preparation for Stability Study:
-
Prepare a 10 mM stock solution of rhodanine-3-hexanoic acid in DMSO.
-
Dilute the stock solution to a final concentration of 100 µM in the desired test buffer (e.g., PBS pH 7.4, cell culture medium).
-
Incubate the solution under the desired test conditions (e.g., 37 °C).
-
At each time point, withdraw an aliquot and immediately quench any further degradation by adding an equal volume of the initial mobile phase (95% A, 5% B) and store at -20 °C until analysis.
-
Analyze the samples by HPLC and monitor the peak area of the parent compound over time.
Protocol 2: Recommended Stock Solution Preparation and Storage
Preparation:
-
Weigh out the required amount of rhodanine-3-hexanoic acid in a clean, dry vial.
-
Add high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37 °C) may be applied if necessary.
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20 °C or -80 °C for long-term storage.
-
Protect the stock solutions from light by storing them in amber vials or a dark container.
Visualizations
Diagram 1: Hydrolytic Degradation of Rhodanine-3-Hexanoic Acid
Caption: Hydrolytic degradation pathway of the rhodanine ring.
Diagram 2: Recommended Experimental Workflow
Caption: Workflow to mitigate stability issues in experiments.
Quantitative Data Summary
| Parameter | Value | Source |
| Rhodanine-3-acetic acid pKa | ~3.75 | [8] |
| Rhodanine-3-acetic acid Solubility in Methanol | 25 mg/mL | [8] |
| General Rhodanine Derivative Aqueous Solubility | Low | [5] |
Note: Specific quantitative stability data for rhodanine-3-hexanoic acid is limited in the literature. The provided data for the closely related rhodanine-3-acetic acid can serve as a useful reference point.
Conclusion
The chemical reactivity of the rhodanine scaffold is a double-edged sword, providing a foundation for potent biological activity while also presenting stability challenges. By understanding the potential for hydrolytic degradation and implementing the troubleshooting and handling protocols outlined in this guide, researchers can significantly improve the reliability and reproducibility of their experimental outcomes with rhodanine-3-hexanoic acid. Proactive stability assessment is not merely a troubleshooting step but a cornerstone of robust scientific inquiry when working with this class of compounds.
References
-
Brem, J., van Berkel, S. S., Aik, W. S., & Schofield, C. J. (2014). Rhodanine hydrolysis leads to potent thioenolate mediated metallo-β-lactamase inhibition. Nature chemistry, 6(12), 1084-1090. Available from: [Link]
-
Guiheneuf, S., Paquin, L., Carreaux, F., Durieu, E., Roisnel, T., Meijer, L., & Bazureau, J. P. (2014). New 5-ylidene rhodanine derivatives based on the dispacamide A model. Molecular diversity, 18(2), 375–388. Available from: [Link]
-
Tomasić, T., & Mašič, L. P. (2009). Rhodanine as a privileged scaffold in drug discovery. Current medicinal chemistry, 16(13), 1596–1629. Available from: [Link]
-
Kaminskyy, D., Kryshchyshyn, A., & Lesyk, R. (2017). Recent developments with rhodanine as a scaffold for drug discovery. Expert opinion on drug discovery, 12(12), 1233–1252. Available from: [Link]
-
Kratký, M., Vinšová, J., & Stolaříková, J. (2017). Antimicrobial activity of rhodanine-3-acetic acid derivatives. Bioorganic & medicinal chemistry, 25(6), 1839–1845. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Rhodanine-3-acetic Acid: Comprehensive Overview and Applications. Retrieved from [Link]
-
Singh, S., & Bakshi, M. (2000). Guidance on conducting forced degradation studies. Pharmaceutical Technology, 24(2), 1-14. Available from: [Link]
-
Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Ittenbach, K. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48. Available from: [Link]
-
Rani, S., & Singh, S. (2014). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmaceutical Sciences and Research, 5(8), 3175. Available from: [Link]
-
PubChem. (n.d.). Rhodanine. Retrieved from [Link]
-
Furdas, S. D., Shekfeh, S., Kannan, S., Sippl, W., & Jung, M. (2012). Rhodanine carboxylic acids as novel inhibitors of histone acetyltransferases. MedChemComm, 3(3), 305-311. Available from: [Link]
-
Imramovský, A., Polanc, S., Vinšová, J., Kočevar, M., Jampílek, J., & Kaustová, J. (2007). Rhodanineacetic acid derivatives as potential drugs: preparation, hydrophobic properties and antifungal activity of (5-arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acids. Molecules, 12(7), 1331-1346. Available from: [Link]
-
Szymańska, E., Giebułtowicz, J., & Wroczyński, P. (2016). The Crystal Structures of Three Rhodanine-3-Carboxylic Acids. Journal of Chemical Crystallography, 46(5), 226-233. Available from: [Link]
-
Biognost. (2022). Safety Data Sheet: Rhodanine. Retrieved from [Link]
-
Tarasova, Y., Galkin, M., & Yampolsky, I. (2020). Rhodanine-Based Chromophores – Fast Access to Capable Photoswitches and Application in Light-Induced Apoptosis. ChemRxiv. Available from: [Link]
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- 2. Rhodanine | C3H3NOS2 | CID 1201546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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- 5. Rhodanineacetic Acid Derivatives as Potential Drugs: Preparation, Hydrophobic Properties and Antifungal Activity of (5-Arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic Acids † - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
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Technical Support Center: Synthesis of 4-oxo-2-thioxo-thiazolidines (Rhodanines)
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-oxo-2-thioxo-thiazolidine derivatives, commonly known as rhodanines. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the common challenges and side reactions encountered during your synthetic campaigns. This guide is structured in a question-and-answer format to directly address the practical issues you face at the bench.
Troubleshooting Guide: Common Issues & Side Reactions
This section addresses specific experimental problems, providing explanations for their root causes and offering validated protocols for resolution.
Question 1: My Knoevenagel condensation reaction has a low yield, and TLC analysis shows significant amounts of unreacted rhodanine and aldehyde. What is causing the poor conversion?
Answer:
Low conversion in a Knoevenagel condensation is a frequent issue that typically points to suboptimal activation of the methylene group at the C5 position of the rhodanine core or insufficient reactivity of the aldehyde.
Causality Explained: The mechanism of the Knoevenagel condensation involves the deprotonation of the active methylene group on the rhodanine ring by a base to form a nucleophilic enolate.[1] This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. If the base is too weak or if steric hindrance is a factor, this initial deprotonation step will be inefficient, leading to a stalled reaction.
Troubleshooting Protocol:
-
Evaluate Your Base: The choice of base is critical. While sodium acetate in acetic acid is a classic choice, it can be slow. For more challenging substrates, a stronger base or a different catalytic system may be required.
-
Primary/Secondary Amines: Piperidine or diethylamine are excellent catalysts that can form a more reactive iminium ion intermediate with the aldehyde, accelerating the reaction.[2]
-
Microwave-Assisted Synthesis: Switching to a microwave reactor can dramatically reduce reaction times from hours to minutes and improve yields by providing efficient and uniform heating.[3][4] A typical starting point is 10-20 minutes at 90-110°C.[3]
-
-
Increase Temperature: If the reaction is being run at room temperature, gently heating to 60-80°C can often provide the necessary activation energy to drive the condensation to completion. Be mindful that excessive heat can promote side reactions.
-
Solvent Choice: The reaction is often performed in alcohols (ethanol), acetic acid, or toluene.[5][6] For poorly soluble starting materials, consider using a co-solvent system or switching to a higher-boiling solvent like DMF, but use it sparingly as it can be difficult to remove. Recently, deep eutectic solvents (DESs) have been shown to act as both solvent and catalyst, providing excellent yields in a green chemistry context.[7][8]
-
Check Aldehyde Purity: Impurities in the aldehyde, particularly the corresponding carboxylic acid (from air oxidation), can quench the base and inhibit the reaction. Purify the aldehyde by distillation or chromatography if its purity is questionable.
Question 2: My final product is a dark, tar-like substance that is difficult to purify. What causes this discoloration and how can I prevent it?
Answer:
The formation of dark, often polymeric, byproducts is typically due to self-condensation of the aldehyde or decomposition of the rhodanine ring under harsh reaction conditions.
Causality Explained: Many aromatic aldehydes, especially those with electron-donating groups, are prone to self-condensation or polymerization under basic conditions and heat. Furthermore, the rhodanine ring itself can be unstable. Pyridine solutions of 5-unsubstituted rhodanines, for instance, have been noted to be unstable.[9] Prolonged exposure to strong bases or high temperatures can lead to ring-opening or other decomposition pathways, generating colored impurities.
Troubleshooting Protocol:
-
Control Reaction Time and Temperature: Monitor the reaction closely by TLC. Once the starting materials are consumed, work up the reaction immediately. Avoid unnecessarily long reaction times or excessive temperatures.
-
Modify the Catalytic System:
-
Weaker Base: If you are using a strong base like piperidine, consider switching to a milder system like ammonium acetate in acetic acid.[10]
-
Catalyst-Free Systems: In some cases, particularly with reactive aldehydes, using a high-boiling solvent like acetic acid without an additional base catalyst can provide a cleaner reaction profile.
-
-
Purification Strategy:
-
Precipitation/Filtration: Often, the desired 5-arylidene rhodanine product is poorly soluble in the reaction solvent upon cooling and can be isolated by simple filtration, leaving many impurities behind in the mother liquor.[11]
-
Recrystallization: If the crude product is discolored, recrystallization is highly effective. Common solvents include ethanol, acetic acid, or toluene.[5][12]
-
Diagram: Troubleshooting Workflow for Low Yield
Below is a logical workflow to diagnose and solve low-yield issues in rhodanine synthesis.
Caption: A decision tree for troubleshooting low conversion rates.
Question 3: I am observing a significant byproduct with a similar polarity to my desired product, making purification by column chromatography difficult. What could this byproduct be?
Answer:
A common byproduct in rhodanine chemistry is the self-condensation product of two rhodanine molecules, often referred to as a birhodanine.[9] Another possibility, especially under strongly basic conditions, is a ring-opened species resulting from hydrolysis.
Causality Explained:
-
Birhodanine Formation: In the absence of an aldehyde, or if the rhodanine concentration is very high, the enolate of one rhodanine molecule can attack the thiocarbonyl group of another, leading to a dimeric structure after a series of steps. This has been observed as a byproduct in reactions involving 3-ethylrhodanine.[9]
-
Hydrolysis: The thiazolidinone ring is susceptible to hydrolysis, particularly at the C4-carbonyl and the C2-thiocarbonyl positions. Strong bases can catalyze the cleavage of the amide bond or lead to the formation of an enethiol by opening the ring between S1 and C2.[5] These hydrolyzed products will have different polarities and may complicate purification.
Troubleshooting Protocol:
-
Stoichiometry Control: Ensure the aldehyde is not the limiting reagent. Using a slight excess of the aldehyde (e.g., 1.1 equivalents) can favor the desired Knoevenagel condensation over rhodanine self-condensation.
-
pH Control During Workup: During the aqueous workup, avoid strongly basic conditions (pH > 9). Neutralize the reaction mixture carefully. If an amine catalyst was used, an acidic wash (e.g., dilute HCl) can help remove it, but prolonged exposure to strong acid should also be avoided.
-
Alternative Purification:
-
Recrystallization: This is often the best method to separate structurally similar compounds. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, toluene).
-
Trituration: Suspending the crude solid in a solvent in which the desired product is sparingly soluble but the impurity is soluble (e.g., diethyl ether or hexanes) can effectively wash away the byproduct.
-
Diagram: Rhodanine Ring Hydrolysis
This diagram illustrates the potential for ring-opening under basic conditions.
Caption: Simplified pathway of base-mediated rhodanine hydrolysis.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of 4-oxo-2-thioxo-thiazolidines.
Q1: What is the best base for the Knoevenagel condensation to synthesize 5-arylidene rhodanines?
There is no single "best" base; the optimal choice depends on the reactivity of your aldehyde and the desired reaction conditions (time, temperature, solvent). Here is a comparison of common choices:
| Base/Catalyst | pKa of Conjugate Acid | Typical Conditions | Advantages | Disadvantages |
| Sodium Acetate | ~4.76 | Acetic Acid, Reflux | Mild, inexpensive, classic method.[9][13] | Often requires high temperatures and long reaction times. |
| Piperidine | ~11.1 | Ethanol, Reflux | Highly efficient, accelerates reaction via iminium ion formation.[2][14] | Can be difficult to remove; may promote side reactions with sensitive substrates. |
| Ammonium Acetate | ~9.25 | Acetic Acid or Toluene, Reflux | Good for generating the Knoevenagel-Doebner product; less harsh than piperidine.[10][15] | Can lead to complex reaction mixtures if not controlled. |
| Triethylamine | ~10.75 | Dioxane or Toluene, Reflux | Organic-soluble base, easy to remove in vacuo.[16][17] | Less effective than piperidine for activating aldehydes. |
| Deep Eutectic Solvents | N/A | Neat, 60-80 °C | Green solvent, acts as both solvent and catalyst, high yields.[7][8] | Requires synthesis of the DES; product isolation may need optimization. |
As a general recommendation, start with sodium acetate in acetic acid for simple, reactive aldehydes. For less reactive aldehydes or to accelerate the reaction, piperidine in ethanol is a powerful choice.[4][14]
Q2: My 5-arylidene rhodanine product can exist as E/Z isomers. How do I know which one I have, and how can I control the stereochemistry?
The Knoevenagel condensation of rhodanines with aldehydes overwhelmingly produces the thermodynamically more stable Z-isomer .[18][19] This stereochemical outcome is a well-documented and reliable feature of this reaction.
-
Confirmation of Stereochemistry: The configuration can be definitively confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy. For the Z-isomer, the proton on the exocyclic double bond (=CH-Ar) typically appears at a more downfield chemical shift compared to the corresponding E-isomer.[19] This is due to the deshielding effect of the thiocarbonyl group at the C2 position.
-
Controlling Stereochemistry: Given the strong thermodynamic preference, you generally do not need to take special measures to obtain the Z-isomer. Standard reaction conditions (e.g., refluxing in ethanol/acetic acid with a base catalyst) are sufficient.[20][21] The formation of a significant amount of the E-isomer is rare and would likely require photochemical or other high-energy conditions to induce isomerization.
Q3: What are the best practices for purifying rhodanine derivatives?
Purification is key to obtaining high-quality material for biological testing or subsequent synthetic steps.
-
Initial Isolation: As many 5-arylidene rhodanine derivatives are highly crystalline and poorly soluble in common organic solvents like ethanol or methanol, the first purification step is often the reaction workup itself. Pouring the reaction mixture into cold water or an ice bath frequently causes the product to precipitate.[12] This solid can be collected by filtration and washed with water and then a cold, non-polar solvent like hexanes or ether to remove soluble impurities.
-
Recrystallization: This is the most powerful technique for purifying these compounds.
-
Solvent Selection: Good single solvents include glacial acetic acid, ethanol, isopropanol, or toluene.
-
Solvent Systems: For more challenging purifications, a binary solvent system like DMF/ethanol, ethyl acetate/hexanes, or acetone/water can be effective.[4]
-
-
Column Chromatography: While possible, it can be challenging due to the moderate polarity and potential for streaking on silica gel.
-
Mobile Phase: A typical mobile phase would be a gradient of ethyl acetate in hexanes or dichloromethane.
-
Caution: Prolonged exposure to silica gel, which is slightly acidic, can potentially cause degradation of sensitive compounds. Do not let the compound sit on the column for an extended period.
-
-
Removal of Catalysts:
-
Amine Catalysts (Piperidine, Triethylamine): These can often be removed by washing the crude product with a dilute acid (e.g., 1M HCl) during the workup, provided the product is stable to acid.
-
Salts (Sodium Acetate): These are removed by washing the crude product thoroughly with water.
-
References
-
ResearchGate. (n.d.). Proposed mechanism for the synthesis of rhodanine-based amides 5. Retrieved from [Link]
-
Purechemistry. (2023). Knoevenagel condensation mechanism and applications. Retrieved from [Link]
-
Wikipedia. (n.d.). Rhodanine. Retrieved from [Link]
-
Open Access Journals. (2019). Synthesis and Reactions of 4-oxothiazolidines: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). The preparation and reactions of some rhodanines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Structure activity relationship studies on rhodanines and derived enethiol inhibitors of metallo-β-lactamases. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, synthesis, molecular modelling and antitumor evaluation of S-glucosylated rhodanines through topo II inhibition and DNA intercalation. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Retrieved from [Link]
-
National Institutes of Health. (2020). A Concise Approach to N-Substituted Rhodanines through a Base-Assisted One-Pot Coupling and Cyclization Process. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of rhodanine derivatives via Knoevenagel condensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability of Rhodamine Lactone Cycle in Solutions. Retrieved from [Link]
-
ResearchGate. (n.d.). The Identification and Purification of Pyronin and Rhodamine Dyes. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and biological evaluation of 4-oxo-thiazolidine compounds. Retrieved from [Link]
-
ResearchGate. (2017). Recent developments with rhodanine as a scaffold for drug discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-thioxo-thiazolidine-4-one derivatives. Retrieved from [Link]
-
ACS Publications. (2023). Design, Synthesis, Computational Investigations, and Antitumor Evaluation of N-Rhodanine Glycosides Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives. Retrieved from [Link]
-
Systematic Reviews in Pharmacy. (n.d.). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Rhodanine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Retrieved from [Link]
-
RSC Publishing. (n.d.). An efficient and green procedure for synthesis of rhodanine derivatives by aldol-thia-Michael protocol using aqueous diethylamine medium. Retrieved from [Link]
-
Scientia Iranica. (2014). A novel un-catalyzed and solvent-free method for the synthesis of 2-thioxothiazolidin-4-ones. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Thioxothiazolidin-4-one (Rhodanine). Retrieved from [Link]
-
YouTube. (2024). EXPEDITIOUS SYNTHESIS OF RHODANINE DERIVATIVES THROUGH MICROWAVE IRRADIATION. Retrieved from [Link]
-
Ingenta Connect. (2022). Green Synthesis of 2-thioxothiazolidin-4-one Derivatives in Deep Eutectic Solvents via Knoevenagel Condensation. Retrieved from [Link]
-
Bentham Science. (2022). Green Synthesis of 2-thioxothiazolidin-4-one Derivatives in Deep Eutectic Solvents via Knoevenagel Condensation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Rhodanineacetic Acid Derivatives as Potential Drugs: Preparation, Hydrophobic Properties and Antifungal Activity. Retrieved from [Link]
-
SCIRP. (2020). Design, Synthesis, in Vitro Antibacterial Activity, and Docking Studies of New Rhodanine Derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Novel Thiazolidinedione and Rhodanine Derivatives Regulate Glucose Metabolism, Improve Insulin Sensitivity, and Activate the Peroxisome Proliferator-Activated γ Receptor. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis, characterization and in vitro antimicrobial activity of novel 2-thioxo-4-thiazolidinones and 4,4'-bis(2-thioxo-4-thiazolidinone-3-yl)diphenylsulfones. Retrieved from [Link]
Sources
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- 13. openacessjournal.com [openacessjournal.com]
- 14. Novel Thiazolidinedione and Rhodanine Derivatives Regulate Glucose Metabolism, Improve Insulin Sensitivity, and Activate the Peroxisome Proliferator-Activated γ Receptor - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Rhodanineacetic Acid Derivatives as Potential Drugs: Preparation, Hydrophobic Properties and Antifungal Activity of (5-Arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic Acids † - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. researchgate.net [researchgate.net]
Technical Support Center: Improving the Solubility of 6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid for Biological Assays
Welcome to the technical support guide for "6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid" (CAS 4649-06-3). This document provides a comprehensive, question-and-answer-based guide for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in biological assays. Our goal is to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the key structural features of this compound that influence its solubility?
Answer: Understanding the molecule's structure is the first step in troubleshooting its solubility. "this compound" has two key domains that dictate its behavior in solution:
-
A Hydrophobic Core: The 4-Oxo-2-thioxo-thiazolidin ring system is a relatively nonpolar, rigid structure. This part of the molecule prefers to interact with non-aqueous environments and is a primary contributor to its poor water solubility.
-
An Ionizable Carboxylic Acid Tail: The hexanoic acid side chain provides a critical handle for solubility manipulation. This group is a weak acid, meaning it can exist in a neutral (protonated, -COOH) form or an ionized (deprotonated, -COO⁻) form. The ionized form is significantly more water-soluble.[1][2]
The interplay between the hydrophobic core and the ionizable tail means that the compound's solubility is highly dependent on the pH of the aqueous environment.[1][3]
Q2: What is the recommended first-line approach for preparing a high-concentration stock solution?
Answer: For initial solubilization and the creation of a high-concentration stock, Dimethyl Sulfoxide (DMSO) is the industry-standard solvent for several reasons.[4][5]
-
Rationale: DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and non-polar compounds.[4] It can effectively break up the crystal lattice of the solid compound and solvate both the hydrophobic thiazolidinone core and the carboxylic acid tail. Preparing a concentrated stock (e.g., 10-100 mM) in DMSO is a common and effective practice that allows for subsequent dilution into aqueous assay buffers.[6][7] This minimizes the final concentration of the organic solvent in the experiment, reducing potential toxicity to cells.[8][9][10]
Detailed Protocol: Preparation of a 50 mM DMSO Stock Solution
-
Objective: To prepare a 50 mM stock solution of this compound (MW: 247.33 g/mol ) in DMSO.
-
Materials:
-
This compound powder[11]
-
Anhydrous, cell-culture grade DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
Calculation: Determine the mass of compound needed. For 1 mL of a 50 mM stock:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.050 mol/L × 0.001 L × 247.33 g/mol × 1000 mg/g = 12.37 mg
-
-
Weighing: Accurately weigh 12.37 mg of the compound and transfer it to a sterile vial.
-
Dissolution: Add 1.0 mL of high-purity DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes. If dissolution is slow, brief sonication in a water bath can be applied. Visually inspect to ensure no solid particles remain.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure the container is tightly sealed to prevent moisture absorption by the DMSO.
-
Q3: My compound precipitates when I dilute my DMSO stock into aqueous assay buffer. What should I do?
Answer: This is the most common challenge and occurs when the compound, stable in 100% DMSO, is "shocked" into an aqueous environment where it is less soluble. This phenomenon is known as "crashing out." The following troubleshooting workflow provides a systematic approach to resolving this issue.
Visualization: Solubility Troubleshooting Workflow
Below is a decision-making workflow to guide your experimental approach to improving the solubility of the target compound in your aqueous assay buffer.
Caption: A workflow for troubleshooting compound precipitation.
Troubleshooting Step 1: pH Adjustment
-
Rationale: The carboxylic acid group is the key. In a standard physiological buffer (pH ~7.4), the pH is significantly above the estimated pKa of the carboxylic acid (typically ~4.5-5.0). At this pH, the group will be deprotonated to its highly polar carboxylate form (-COO⁻), drastically increasing its affinity for water.[1][2] If your buffer is acidic or neutral, raising the pH can be a simple and highly effective solution.
-
Protocol: Solubility Testing at Various pH Values
-
Prepare a set of your base assay buffers, adjusting the pH to 6.5, 7.0, 7.5, 8.0, and 8.5 using small amounts of 1N NaOH or 1N HCl.
-
For each pH, take a small volume (e.g., 990 µL) of buffer.
-
Add 10 µL of your 50 mM DMSO stock solution (for a final concentration of 500 µM and 1% DMSO).
-
Vortex immediately and let it equilibrate for 15-30 minutes at room temperature.
-
Visually inspect for precipitation or turbidity against a dark background. A clear, transparent solution indicates successful solubilization.
-
-
Self-Validation: Always include a vehicle control (e.g., 1% DMSO in buffer) for each pH to ensure the buffer itself is not causing turbidity. The goal is to find the lowest pH that maintains solubility, as high pH can sometimes affect cell health or protein activity.
Troubleshooting Step 2: Use of Co-solvents
-
Rationale: If pH adjustment alone is insufficient, the addition of a small amount of a water-miscible organic solvent, or "co-solvent," can help.[12][13] Co-solvents work by reducing the overall polarity of the aqueous buffer, making it a more favorable environment for the hydrophobic core of the compound.[12] This is a balancing act; you want to add enough to aid solubility but not so much that it impacts your biological assay.
-
Common Co-solvents for Biological Assays:
| Co-Solvent | Typical Final Concentration | Pros | Cons |
| Ethanol | 1-5% | Readily available, effective for many compounds. | Can be toxic to cells at higher concentrations. |
| Polyethylene Glycol 400 (PEG400) | 1-10% | Generally low toxicity, good solubilizing power. | Can increase viscosity of the solution. |
| Propylene Glycol | 1-10% | Common in pharmaceutical formulations, low toxicity. | Can sometimes interfere with certain enzyme assays. |
-
Protocol: Co-solvent Screening
-
Using the optimal pH determined in Step 1, prepare buffers containing a range of co-solvent concentrations (e.g., 1%, 2%, 5%, and 10% of Ethanol or PEG400).
-
Repeat the dilution test: Add your DMSO stock to the co-solvent-containing buffers to achieve your desired final compound concentration.
-
Observe for precipitation.
-
Crucially, run a parallel assay with your biological system (e.g., cells, enzyme) using only the buffer with the co-solvents (and DMSO vehicle) to test for any inhibitory or toxic effects of the formulation itself.
-
Troubleshooting Step 3: Advanced Formulation with Cyclodextrins
-
Rationale: For exceptionally difficult compounds, cyclodextrins offer a sophisticated solution. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14][15] They can encapsulate the hydrophobic part of a drug molecule, forming an "inclusion complex" that is water-soluble.[14][16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high water solubility and low toxicity.[18]
-
Protocol: Using HP-β-CD for Solubilization
-
Prepare a stock solution of HP-β-CD (e.g., 100-200 mM) in your optimal assay buffer.
-
Create a series of dilutions of the HP-β-CD stock in your buffer.
-
Add the DMSO stock of your compound to each HP-β-CD solution. The cyclodextrin in the buffer will complex with the compound as it is diluted.
-
Allow the solutions to equilibrate, with gentle mixing, for at least 30 minutes before use.
-
As with co-solvents, it is essential to test the effect of HP-β-CD on your assay's baseline activity.
-
Q4: How can I definitively confirm my compound is dissolved and at the correct concentration?
Answer: Visual inspection is a good first step, but it is not foolproof. Micro-precipitates can be invisible to the naked eye and can lead to inaccurate and non-reproducible assay results.
-
Verification Methods:
-
Centrifugation and HPLC Analysis: Prepare your final solution and centrifuge it at high speed (e.g., >14,000 x g) for 15-20 minutes. Carefully take a sample from the supernatant and analyze its concentration using a validated High-Performance Liquid Chromatography (HPLC) method. If the concentration is significantly lower than the nominal concentration, your compound is not fully dissolved.
-
Light Scattering: Dynamic Light Scattering (DLS) can detect the presence of aggregates or nano-precipitates in a solution that appears clear. This is a more specialized technique but provides definitive evidence of solubility issues.
-
By following this structured, rationale-driven guide, you can systematically overcome the solubility challenges presented by "this compound," ensuring the accuracy and reliability of your biological assay data.
References
- Solubilization of poorly soluble drugs: cyclodextrin-based formul
- Full article: Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs
- Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. SciELO.
- The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreserv
- Understanding the Importance of DMSO Concentration in Inhibitor Prepar
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
- Top Ten Tips for Making Stock Solutions. Bitesize Bio.
- Stock Solutions 101: Everything You Need to Know. G-Biosciences.
- DMSO usage in cell culture. LifeTein.
- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.
- Compexation of poorly water soluble drug with cyclodextrin. Preprints.org.
- Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Keyence.
- Best Practices For Stock Solutions. FasterCapital.
- Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovast
- Co-solvent application for biological systems | Request PDF.
- Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF.
- Cosolvent. Wikipedia.
- What does it mean to use DMSO as a dissolvant in biology experiemnts?. Biology Stack Exchange.
- Preparing Stock Solutions. PhytoTech Labs.
- Making and diluting stock solutions. PubMed.
- Cosolvent - The 'Medicinal Magician' in The Laboratory.
- 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
- A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press.
- co-solvent application for biological systems | Request PDF.
- Technologies for Solubility, Dissolution and Permeation Enhancement of N
- Solubility-pH profiles of some acidic, basic and amphoteric drugs.
- Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. PubMed.
- Solubility–pH profiles of some acidic, basic and amphoteric drugs | Scilit. Scilit.
- 6-(5-(1-Acetyl-2-oxoindolin-3-yl)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid. PubChem.
- (PDF) Study of pH-dependent drugs solubility in water.
- pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. PubMed Central.
- This compound. Santa Cruz Biotechnology.
- 4-Oxo-2-thioxo-3-thiazolidinylacetic acid. Sigma-Aldrich.
- Synthesis and Biological Activity of Some New Thiazolidinone Derivatives.
- 2-Oxo-1,3-thiazolidine-4-carboxylic acid. PubChem.
- 2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanoic acid. PubChem.
- 2-(4-Oxo-2-thioxothiazolidin-3-yl)hexanoic acid. BLDpharm.
- 2-[(3Z)-3-(3-HEXYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]-N-(2-METHYLPHENYL)ACETAMIDE. Sigma-Aldrich.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
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- 4. The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation | Aure Chemical [aurechem.com]
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- 17. Compexation of poorly water soluble drug with cyclodextrin [wisdomlib.org]
- 18. tandfonline.com [tandfonline.com]
dealing with regio- and stereoselectivity in thiazolidinone synthesis
Technical Support Center: Thiazolidinone Synthesis
A Guide for Researchers on Controlling Regio- and Stereoselectivity
Welcome to the technical support center for thiazolidinone synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of constructing thiazolidinone scaffolds. Thiazolidinones are privileged heterocyclic cores in medicinal chemistry, demonstrating a vast array of biological activities.[1][2][3][4] However, their synthesis is often plagued by challenges in controlling regiochemistry and stereochemistry, particularly when multiple reactive sites or new stereocenters are involved.
This document provides a structured, in-depth resource in a question-and-answer format to directly address common issues encountered in the lab. We will delve into the mechanistic underpinnings of these challenges and offer field-proven troubleshooting strategies and protocols.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
Section 1.1: Regioselectivity Challenges
Regioselectivity issues in thiazolidinone synthesis often arise when a nucleophile has two or more distinct reactive sites that can participate in ring formation. A classic example is the Hantzsch synthesis and its variations.[5][6][7]
Question 1: In a Hantzsch-type synthesis using an N-substituted thiourea and an α-haloketone, I'm observing a mixture of a 2-(N-substituted-amino)thiazole and a 3-substituted-2-iminothiazoline. How can I control the outcome?
Answer: This is a classic regioselectivity problem governed by the site of initial nucleophilic attack and the reaction conditions, particularly the pH.
-
The Mechanism: The reaction proceeds via initial S-alkylation of the thiourea by the α-haloketone to form an isothiouronium salt. From there, cyclization occurs via nucleophilic attack by one of the nitrogen atoms onto the ketone carbonyl.
-
In Neutral/Basic Conditions: The more nucleophilic, unsubstituted nitrogen typically attacks the carbonyl carbon, leading to the thermodynamically stable 2-(N-substituted-amino)thiazole as the major or exclusive product.[8][9]
-
In Acidic Conditions: Protonation of the nitrogens alters their relative nucleophilicity. Under strongly acidic conditions (e.g., 10M HCl in ethanol), the reaction can be driven toward the formation of the 3-substituted-2-iminothiazoline regioisomer.[8][9] The protonated intermediate can favor cyclization via the substituted nitrogen.
-
-
Troubleshooting & Control Strategy:
-
For 2-Amino Isomer (Kinetic Product): Ensure your reaction is run under neutral or slightly basic conditions. The use of a non-nucleophilic base like sodium bicarbonate or running the reaction in a solvent like ethanol without added acid is standard. This is the most common and predictable outcome for the Hantzsch synthesis.[5]
-
For 3-Imino Isomer (Thermodynamic Product under Acidic Conditions): To favor this isomer, you must switch to strongly acidic conditions. Refluxing in an ethanol/concentrated HCl mixture is a reported method to deliberately produce the 2-imino isomer.[8][9] Be aware that this may not work for all substrates and yields can be variable.
-
Question 2: My one-pot, three-component reaction of an amine, an aldehyde, and thioglycolic acid is giving me low yields and multiple side products. What is the most critical parameter to optimize?
Answer: In the multicomponent synthesis of 4-thiazolidinones, the most critical step is the initial, reversible formation of the imine from the amine and aldehyde.[2][10] The subsequent, irreversible cyclization with thioglycolic acid traps this intermediate. The overall efficiency hinges on the position of the imine-formation equilibrium.
-
Causality: The core issue is often the presence of water, which is a byproduct of imine formation. According to Le Châtelier's principle, the presence of water will push the equilibrium back towards the starting materials (amine and aldehyde), reducing the concentration of the key intermediate available for cyclization.
-
Troubleshooting & Optimization:
-
Water Removal: This is the most effective strategy.
-
Azeotropic Distillation: The gold standard is to use a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene, benzene). Refluxing the reaction will continuously remove water, driving the reaction to completion.
-
Drying Agents: For smaller scale reactions or those sensitive to high temperatures, adding a chemical drying agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture can be effective.
-
-
Catalysis: The use of a catalyst can significantly improve reaction rates and yields.
-
Acid Catalysis: A catalytic amount of a protic acid (e.g., p-toluenesulfonic acid) or a Lewis acid (e.g., BF₃·OEt₂) can catalyze both the imine formation and the subsequent cyclization.[2]
-
Green Catalysts: Ionic liquids and solid-supported acids are also reported to be highly effective and offer easier workup.[2][11]
-
-
Solvent Choice: While often performed in toluene, solvents like ethanol or even solvent-free conditions have been reported to be successful, sometimes with the aid of microwave irradiation to accelerate the reaction.[2][12]
-
Section 1.2: Stereoselectivity Challenges
Stereoselectivity becomes a primary concern when one or more of the starting materials are chiral, or when new stereocenters are generated during the reaction. The formation of the C2-C5 bond in 2,5-disubstituted-4-thiazolidinones is a common point where diastereoselectivity must be controlled.
Question 3: I am synthesizing a 2,3,5-trisubstituted-4-thiazolidinone from a chiral imine and α-substituted thioglycolic acid (thiolactic acid), and I'm getting a 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?
Answer: Achieving high diastereoselectivity in this cyclocondensation depends on effective facial discrimination during the nucleophilic attack of the thiol onto the imine. The transition state geometry is influenced by steric hindrance, solvent, and temperature.
-
Mechanistic Insight: The reaction proceeds via the formation of a transient acyclic intermediate after the thiol adds to the imine. The subsequent cyclization, involving the attack of the nitrogen lone pair on the thioester carbonyl, establishes the final stereochemistry at the C2 and C5 positions. The relative orientation of the substituents on the imine and the thiol in the transition state dictates the diastereomeric outcome.
-
Troubleshooting & Control Strategy:
-
Lower the Temperature: Many stereoselective reactions are under kinetic control. Lowering the reaction temperature (e.g., from room temperature to 0 °C or -78 °C) can increase the energy difference between the diastereomeric transition states, often leading to a significant improvement in the diastereomeric ratio (d.r.).
-
Solvent Polarity: The polarity of the solvent can influence the compactness of the transition state.
-
Non-polar solvents (e.g., toluene, dichloromethane) often promote more organized, compact transition states, which can enhance the influence of steric factors and improve selectivity.
-
Polar solvents (e.g., ethanol, THF) can solvate intermediates more effectively, potentially leading to less organized transition states and lower selectivity.
-
-
Steric Bulk: The steric bulk of the substituents on the amine (R¹), aldehyde (R²), and thiol (R³) plays a crucial role. A larger substituent will more strongly direct the approach of the other reactants to minimize steric clash. While you may be constrained by your target molecule, consider if a bulkier protecting group or surrogate could be used and removed later.
-
Use of Chiral Auxiliaries: If starting materials are not sufficiently stereodirecting, employing a chiral auxiliary is a powerful strategy.[13][14][15] Attaching a well-established auxiliary (e.g., an Evans oxazolidinone) to one of the components can provide excellent stereocontrol. The auxiliary is then cleaved in a subsequent step.
-
| Parameter | Condition A (Low Selectivity) | Condition B (Improved Selectivity) | Rationale |
| Temperature | Room Temperature (25 °C) | -20 °C to -78 °C | Increases the energy difference (ΔΔG‡) between diastereomeric transition states. |
| Solvent | Ethanol (polar, protic) | Toluene or CH₂Cl₂ (non-polar) | Favors a more ordered transition state, maximizing steric interactions. |
| Additive | None | Lewis Acid (e.g., TiCl₄, ZnCl₂) | Can chelate with reactants, creating a more rigid, predictable transition state geometry. |
Question 4: I am attempting an enantioselective synthesis using a chiral catalyst, but the enantiomeric excess (ee) of my product is poor. What are the common pitfalls?
Answer: Poor enantioselectivity in a catalyzed reaction points to several potential issues: an ineffective catalyst-substrate interaction, a high-energy uncatalyzed "background" reaction, or catalyst inhibition/degradation.
-
Troubleshooting & Optimization Workflow:
// Nodes check_catalyst [label="1. Verify Catalyst Integrity\n- Purity & Activity\n- Proper Handling (Inert atm?)"]; check_background [label="2. Assess Background Reaction\n- Run without catalyst\n- Is racemic product forming?"]; optimize_conditions [label="3. Optimize Reaction Conditions\n- Lower Temperature\n- Screen Solvents\n- Adjust Concentration"]; screen_catalysts [label="4. Screen Catalyst Variants\n- Modify Ligands\n- Try Different Metal Centers"]; final_product [label="Achieved High ee", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_catalyst; check_catalyst -> check_background [label="Catalyst OK"]; check_background -> optimize_conditions [label="Background reaction is slow"]; optimize_conditions -> screen_catalysts [label="Improvement seen,\nbut not optimal"]; optimize_conditions -> final_product [label="Success!"]; screen_catalysts -> final_product [label="Success!"];
// Side branches check_background -> start [label="Background is fast\n(Reduce temp drastically)", style=dashed]; check_catalyst -> start [label="Catalyst degraded\n(Source new catalyst)", style=dashed]; }
Caption: Troubleshooting workflow for poor enantioselectivity. -
Assess the Uncatalyzed Reaction: First, run the reaction under your optimized conditions without the chiral catalyst. If you observe a significant rate of formation of the racemic product, this background reaction is competing with your desired stereoselective pathway. The primary solution is to lower the reaction temperature significantly to slow down the higher-activation-energy uncatalyzed pathway more than the catalyzed one.
-
Verify Catalyst Loading and Purity: Ensure the catalyst is pure and was handled under appropriate conditions (e.g., inert atmosphere if it's air-sensitive). Sometimes, simply increasing the catalyst loading can improve ee, but this is not always cost-effective.
-
Screen Solvents and Temperature: The solvent cage effect is critical in many asymmetric catalyses. Screen a range of solvents with varying polarities and coordinating abilities. As mentioned, lowering the temperature is almost always beneficial for selectivity.
-
Substrate-Catalyst Mismatch: The "lock and key" model is crucial. The specific chiral ligand and metal center must be well-suited to your substrate. If optimization fails, you may need to screen a library of different chiral ligands or even different catalytic systems reported for similar transformations.
-
Question 5: My purified thiazolidinone appears to be epimerizing over time or during chromatography. How can I prevent this?
Answer: Epimerization, the change in configuration at one stereocenter, is a common problem for thiazolidinones with an acidic proton at a stereogenic center, typically C5. This process is often base- or acid-catalyzed.
-
Mechanism of Epimerization: The proton at C5 is alpha to the carbonyl group, making it acidic. In the presence of a base, it can be abstracted to form a planar enolate intermediate. Reprotonation of this enolate can occur from either face, leading to racemization or epimerization at that center. Acid can also catalyze this process via enol formation.
-
Prevention & Mitigation Strategies:
-
Neutralize Workup: During aqueous workup, ensure the final organic extract is washed with a neutral brine solution and dried thoroughly. Avoid leaving the product in contact with acidic or basic aqueous layers for extended periods.
-
Chromatography Considerations:
-
Silica Gel: Standard silica gel is slightly acidic and can promote epimerization. If you suspect this is the cause, you can use deactivated or "neutral" silica gel. To prepare it, make a slurry of silica gel in your desired eluent containing 1-2% of a non-nucleophilic base like triethylamine, then evaporate the solvent before packing the column.
-
Eluent Choice: Avoid using highly polar or reactive solvents like methanol in your eluent if possible, as they can sometimes facilitate proton exchange.
-
-
Storage: Store the purified, solvent-free compound at low temperatures (e.g., -20 °C) under an inert atmosphere (N₂ or Ar) to minimize degradation over time.
-
Part 2: Key Experimental Protocols
Protocol 2.1: General Procedure for Diastereoselective Three-Component Synthesis of 2,3,5-Trisubstituted-4-Thiazolidinones
This protocol is a starting point for optimizing a diastereoselective synthesis and emphasizes conditions known to favor stereocontrol.
-
Imine Formation (In Situ):
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the aldehyde (1.0 eq) and the primary amine (1.0 eq) in dry toluene (approx. 0.2 M).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).
-
Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap. Continue refluxing for 30 minutes after all water has been removed to ensure complete imine formation.
-
Cool the reaction mixture to room temperature under an inert atmosphere (N₂ or Ar).
-
-
Cyclocondensation:
-
Cool the flask containing the in situ generated imine to the desired temperature for the cyclization step (start with 0 °C or -20 °C for initial tests).
-
In a separate flask, dissolve the substituted thioglycolic acid (e.g., thiolactic acid, 1.1 eq) in a minimal amount of dry toluene.
-
Add the solution of the thiol dropwise to the cold, stirring imine solution over 15-20 minutes.
-
Allow the reaction to stir at the selected temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, quench by pouring it into a separatory funnel containing a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product's diastereomeric ratio (d.r.) should be determined immediately by ¹H NMR analysis of the crude mixture.
-
Purify the product by flash column chromatography using a hexane/ethyl acetate gradient on deactivated silica gel if epimerization is a concern.
-
Protocol 2.2: Characterization of Stereochemistry
Unambiguous determination of the relative and absolute stereochemistry is critical.
-
Relative Stereochemistry (¹H NMR):
-
Coupling Constants (J-values): For protons on adjacent stereocenters (e.g., H2 and H5), the magnitude of the ³J coupling constant can indicate their relative orientation (cis or trans) based on the Karplus relationship.
-
2D NMR (NOESY/ROESY): Nuclear Overhauser Effect spectroscopy is the most powerful tool for determining relative stereochemistry. A cross-peak between two protons (e.g., H2 and H5) indicates they are close in space (typically < 5 Å), which can confirm a cis relationship.[16] The absence of a cross-peak suggests a trans relationship.[16][17][18]
-
-
Absolute Stereochemistry:
-
Chiral Starting Materials: If you start with enantiopure materials and the reaction mechanism is well-understood not to invert the original stereocenters, you can often infer the absolute stereochemistry.
-
X-ray Crystallography: This is the definitive method for determining the absolute stereochemistry of a crystalline solid.[17]
-
Chiral HPLC: Comparison of the retention time of your product with that of an independently synthesized authentic standard on a chiral column can confirm the absolute configuration.
-
Part 3: Mechanistic Visualization
A key decision point in thiazolidinone synthesis is choosing the correct strategy based on the desired stereochemical outcome. The following diagram outlines a logical approach.
// Nodes start [label="Goal: Synthesize a\nChiral Thiazolidinone", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; is_chiral_sm [label="Are enantiopure\nstarting materials available?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
diastereoselective [label="Diastereoselective Synthesis", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; diastereo_details [label="Strategy:\n- Use chiral SMs\n- Optimize T, solvent\n- Control facial selectivity", style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];
asymmetric_syn [label="Asymmetric Synthesis", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
chiral_aux [label="Chiral Auxiliary", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; chiral_aux_details [label="Strategy:\n- Attach auxiliary (e.g., Evans)\n- Induce stereocontrol\n- Cleave auxiliary", style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];
chiral_cat [label="Chiral Catalysis", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; chiral_cat_details [label="Strategy:\n- Use chiral Lewis acid/base\n- Create chiral environment\n- Low catalyst loading", style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> is_chiral_sm; is_chiral_sm -> diastereoselective [label="Yes"]; diastereoselective -> diastereo_details;
is_chiral_sm -> asymmetric_syn [label="No"]; asymmetric_syn -> chiral_aux; asymmetric_syn -> chiral_cat; chiral_aux -> chiral_aux_details; chiral_cat -> chiral_cat_details; }
References
-
Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]
-
Microwave Assisted Three Component Reaction Conditions to Obtain New Thiazolidinones with Different Heterocyclic Skeletons. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]
-
Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. (n.d.). SciELO Brasil. Retrieved January 4, 2026, from [Link]
-
Synthesis of thiazolidinone and the ligands. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). Journal of the Chemical Society, Perkin Transactions 1, 639-643. Retrieved January 4, 2026, from [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved January 4, 2026, from [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). Journal of the Chemical Society, Perkin Transactions 1, 639. Retrieved January 4, 2026, from [Link]
-
An experimental and mechanism study on the regioselective click reaction toward the synthesis of thiazolidinone-triazole. (n.d.). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]
-
Reaction mechanism of Hantzsch thiazole synthesis. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
3.2 Amino Acid Derived Heterocyclic Chiral Auxiliaries: The use of Oxazolidinones, Oxazolidinethiones, Thiazolidinethiones, and Imidazolidinones. (n.d.). Semantic Scholar. Retrieved January 4, 2026, from [Link]
-
A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential. (n.d.). Journal of Drug Delivery and Therapeutics. Retrieved January 4, 2026, from [Link]
-
Strategies for the Synthesis of Thiazolidinone Heterocycles. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Asymmetric synthesis of linezolid thiazolidine-2-thione derivatives via CS2 mediated decarboxylation cyclization. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Strategies for the multicomponent reaction facilitating the expedited synthesis of functionalized thiazolidinone scaffolds. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Stereochemistry and NMR Spectra of Some Tricyclic Condensed Thiazolidine Derivatives with a Bridgehead Nitrogen Atom. (n.d.). SPbU Researchers Portal. Retrieved January 4, 2026, from [Link]
-
Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (n.d.). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]
-
Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. (n.d.). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]
-
Asymmetric Synthesis of 2,4,5-Trisubstituted Δ2-Thiazolines. (n.d.). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]
-
GREEN TECHNIQUES IN SYNTHESIS OF SOME THIAZOLIDINONES. (2017). International Journal of Pharmaceutical Sciences and Drug Research, 9(2), 38-43. Retrieved January 4, 2026, from [Link]
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (2019). Chirality, 31(10), 776-812. Retrieved January 4, 2026, from [Link]
-
Stereochemistry and NMR Spectra of Some Tricyclic Condensed Thiazolidine Derivatives with a Bridgehead Nitrogen Atom. (n.d.). SPbU Researchers Portal. Retrieved January 4, 2026, from [Link]
-
Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Strategies for the Synthesis of Thiazolidinone Heterocycles. (2016). Hilaris Publisher. Retrieved January 4, 2026, from [Link]
-
Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole. (n.d.). Journal of Medicinal and Chemical Sciences. Retrieved January 4, 2026, from [Link]
-
Enantioselective synthesis of new oxazolidinylthiazolidines as enzyme inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]
-
Copper-Catalyzed One-Pot Synthesis of Thiazolidin-2-imines. (n.d.). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]
-
Organic CHEMISTRY. (n.d.). TSI Journals. Retrieved January 4, 2026, from [Link]
-
Microwave-assisted green synthesis of 1,3-thiazolidin-4-ones: An Insight. (2017). Morressier. Retrieved January 4, 2026, from [Link]
-
Enantioselective Synthesis of 2-Oxazolidinones Using Organoselenium Catalysis. (n.d.). ACS Publications. Retrieved January 4, 2026, from [Link]
-
Catalyzed syntheses of novel series of spiro thiazolidinone derivatives with nano Fe2O3: spectroscopic, X-ray, Hirshfeld surface, DFT, biological and docking evaluations. (2024). PubMed Central. Retrieved January 4, 2026, from [Link]
-
Synthetic and medicinal perspective of thiazolidinones: A review. (n.d.). PubMed. Retrieved January 4, 2026, from [Link]
-
Asymmetric synthesis of 2,4,5-trisubstituted Δ2-thiazolines. (n.d.). PubMed. Retrieved January 4, 2026, from [Link]
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- 1. A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
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- 3. researchgate.net [researchgate.net]
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- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
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- 10. Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole [jmchemsci.com]
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- 14. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
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- 16. Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stereochemistry and NMR Spectra of Some Tricyclic Condensed Thiazolidine Derivatives with a Bridgehead Nitrogen Atom › SPbU Researchers Portal [pureportal.spbu.ru]
- 18. Stereochemistry and NMR Spectra of Some Tricyclic Condensed Thiazolidine Derivatives with a Bridgehead Nitrogen Atom › SPbU Researchers Portal [pureportal.spbu.ru]
Technical Support Center: Spectroscopic Analysis of Rhodanine Compounds
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the spectroscopic analysis of rhodanine compounds. This guide is designed to provide you with expert-backed, field-proven insights to troubleshoot common issues encountered during the spectroscopic characterization of this important class of molecules. The content is structured in a question-and-answer format to directly address specific challenges you may face in your research.
I. UV-Vis Spectroscopy
Rhodanine and its derivatives, with their conjugated systems, are well-suited for UV-Vis analysis. However, their structural features can also lead to some common pitfalls.
Frequently Asked Questions (FAQs)
Question 1: My UV-Vis spectrum shows a broad, ill-defined peak, or the peak position is inconsistent between measurements. What could be the cause?
Answer: This is a classic sign of sample aggregation. Rhodanine compounds, particularly those with planar aromatic substituents, have a tendency to stack in solution, leading to changes in their electronic transitions. This phenomenon is also well-documented for similar dye molecules like rhodamines[1][2][3].
-
Causality: Aggregation alters the electronic environment of the chromophore. H-aggregates (face-to-face stacking) typically lead to a blue-shift (hypsochromic shift) and a decrease in molar absorptivity, while J-aggregates (end-to-end) can cause a red-shift (bathochromic shift) and sharpening of the absorption band. The presence of a mixture of aggregates and monomers results in broad, poorly resolved spectra.
-
Troubleshooting Protocol:
-
Concentration Series: Prepare a series of dilutions of your sample and acquire the UV-Vis spectrum for each. If aggregation is the issue, you should observe a shift in the λmax and a change in the peak shape as the concentration decreases. At very low concentrations, the spectrum should be dominated by the monomeric species, resulting in a sharper, more defined peak.
-
Solvent Effects: The choice of solvent can significantly impact aggregation. In polar solvents, hydrophobic interactions can promote aggregation. Conversely, some organic solvents may disrupt these interactions. Experiment with a range of solvents with varying polarities to find one that minimizes aggregation.[4][5][6]
-
Temperature Variation: Increasing the temperature can provide thermal energy to break up aggregates. Try acquiring the spectrum at a slightly elevated temperature (e.g., 40-50 °C) to see if the peak sharpens and shifts.
-
Addition of Surfactants: In some cases, adding a small amount of a non-ionic surfactant (e.g., Triton X-100) can help to prevent aggregation by forming micelles around the rhodanine molecules.
-
Question 2: The λmax of my rhodanine derivative shifts significantly depending on the solvent I use. Why is this happening and how can I use it to my advantage?
Answer: This phenomenon is known as solvatochromism and is expected for molecules like rhodanines where the electronic distribution changes upon excitation. The polarity of the solvent can stabilize the ground or excited state to different extents, thus altering the energy gap for the electronic transition.[4][7]
-
Causality:
-
Positive Solvatochromism (Red Shift in more polar solvents): If the excited state is more polar than the ground state, polar solvents will stabilize the excited state more, leading to a lower energy transition (red shift).
-
Negative Solvatochromism (Blue Shift in more polar solvents): If the ground state is more polar than the excited state, polar solvents will stabilize the ground state more, leading to a higher energy transition (blue shift).
-
-
Practical Implications:
-
Solvent Selection for Consistent Results: For routine analysis, it is crucial to use the same solvent consistently to ensure reproducibility of your spectral data.
-
Probing Molecular Properties: By systematically studying the solvatochromism of your compound, you can gain insights into the change in dipole moment upon excitation.
-
Data Presentation: Solvent Effects on λmax
| Solvent | Dielectric Constant (ε) | Typical λmax Shift for a Polar Rhodanine Derivative |
| Hexane | 1.88 | Blue-shifted |
| Dichloromethane | 8.93 | Intermediate |
| Acetonitrile | 37.5 | Red-shifted |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Red-shifted |
| Water | 80.1 | Significantly Red-shifted |
Note: The direction and magnitude of the shift are dependent on the specific structure of the rhodanine derivative.
Troubleshooting Workflow for UV-Vis Analysis
Caption: A structured approach to diagnosing and resolving common NMR spectroscopy problems.
III. Mass Spectrometry
Mass spectrometry is indispensable for confirming the molecular weight and obtaining fragmentation information for rhodanine compounds.
Frequently Asked Questions (FAQs)
Question 1: I am having difficulty identifying the molecular ion peak for my rhodanine derivative. What are some common issues?
Answer: The stability of the molecular ion can depend on the ionization technique and the structure of your compound.
-
Causality:
-
In-source Fragmentation: Some rhodanine derivatives may be prone to fragmentation even under soft ionization conditions like Electrospray Ionization (ESI).
-
Poor Ionization: The compound may not ionize efficiently under the chosen conditions. Rhodanine itself is acidic and will typically be observed in negative ion mode as [M-H]⁻. However, derivatives may be more suited to positive ion mode, for example as [M+H]⁺ or [M+Na]⁺.
-
Adduct Formation: In ESI, it is common to see adducts with solvent molecules or salts (e.g., sodium, potassium).
-
-
Troubleshooting Protocol:
-
Switch Ionization Mode: If you are using ESI, acquire spectra in both positive and negative ion modes.
-
Optimize Source Conditions: Decrease the fragmentor voltage or cone voltage to minimize in-source fragmentation.
-
Change Mobile Phase/Solvent: If using LC-MS, try adding a small amount of formic acid or ammonium acetate to the mobile phase to promote the formation of [M+H]⁺ or [M-H]⁻ ions, respectively.
-
Look for Adducts: Search for peaks corresponding to [M+Na]⁺ (M+23), [M+K]⁺ (M+39), or [M+NH₄]⁺ (M+18) in positive mode.
-
Question 2: What are the characteristic fragmentation patterns I should look for in the MS/MS spectrum of a rhodanine compound?
Answer: While the fragmentation will be highly dependent on the substituents, the rhodanine core has some characteristic cleavage points. The fragmentation of rhodamine dyes, which has been studied in detail, can provide some clues, although the core structures are different. [8][9][10][11]
-
Expected Fragmentation Pathways:
-
Loss of CO: A neutral loss of 28 Da is common from the carbonyl group.
-
Loss of CS: A neutral loss of 44 Da can occur from the thiocarbonyl group.
-
Ring Opening: Cleavage of the rhodanine ring can lead to a variety of smaller fragments.
-
Cleavage of Substituents: The fragmentation of side chains, particularly at the 5-position, will often be a dominant pathway.
-
Experimental Protocol: Optimizing MS for Rhodanine Analysis
-
Sample Preparation: Dissolve the purified rhodanine compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Direct Infusion: For initial analysis, infuse the sample directly into the mass spectrometer using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Full Scan Analysis: Acquire a full scan spectrum in both positive and negative ion modes to identify the molecular ion and any common adducts.
-
Tandem MS (MS/MS): Select the molecular ion (or a prominent adduct) as the precursor ion and perform MS/MS analysis to obtain the fragmentation pattern.
-
LC-MS Analysis: For complex mixtures or to confirm purity, develop an LC method using a C18 column and a mobile phase gradient of water and acetonitrile with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).
IV. Fluorescence Spectroscopy
Many rhodanine derivatives are fluorescent and are used as probes and sensors. [12][13]
Frequently Asked Questions (FAQs)
Question 1: I am not observing any fluorescence from my rhodanine compound, even though similar structures in the literature are reported to be fluorescent.
Answer: The fluorescence of rhodanine derivatives can be highly sensitive to their environment and structural conformation.
-
Causality:
-
Aggregation-Caused Quenching (ACQ): As with UV-Vis and NMR, aggregation can be a major cause of fluorescence quenching. [14] * Solvent Effects: The polarity of the solvent can influence the fluorescence quantum yield. Some solvents can quench fluorescence through various mechanisms. [6] * Conformational Effects: Some rhodamine-based probes are designed to be non-fluorescent in a closed (spirocyclic) form and become fluorescent upon binding to an analyte, which induces a conformational change to an open, fluorescent form. [15]Your rhodanine derivative might exist in a non-fluorescent conformation.
-
Quenching by Impurities: Impurities in your sample or solvent can act as quenchers.
-
-
Troubleshooting Protocol:
-
Dilution Series: Run a dilution series to check for ACQ. If fluorescence increases upon dilution (up to a certain point), aggregation is likely the issue.
-
Solvent Screening: Test the fluorescence in a range of solvents. Aprotic, non-polar solvents often lead to higher quantum yields for organic fluorophores.
-
Check Purity: Ensure your sample is highly pure. Trace impurities can have a large impact on fluorescence.
-
pH Dependence: If your molecule has acidic or basic groups, check the fluorescence at different pH values, as protonation/deprotonation can dramatically alter the fluorescence properties.
-
Question 2: My fluorescence emission spectrum is distorted, and the intensity is not proportional to the concentration.
Answer: This is likely due to the inner filter effect.
-
Causality: At high concentrations, the sample absorbs a significant portion of the excitation light before it can penetrate the full width of the cuvette. Additionally, the emitted light can be re-absorbed by other molecules in the solution if there is an overlap between the absorption and emission spectra. This leads to non-linear calibration curves and a distortion of the emission spectrum (often a red-shift of the apparent emission maximum).
-
Troubleshooting Protocol:
-
Dilute the Sample: The most straightforward solution is to dilute the sample until the absorbance at the excitation wavelength is below 0.1.
-
Use a Micro-cuvette: Using a cuvette with a shorter path length can also mitigate the inner filter effect.
-
Front-Face Illumination: Some fluorometers have the option for front-face illumination, which is less susceptible to inner filter effects.
-
Troubleshooting Fluorescence Measurements
Caption: A decision tree for troubleshooting common problems in fluorescence spectroscopy.
References
- Ogunsipe, A. (2018). Solvent Effects on the Spectral Properties of Rhodamine 6G: Estimation of Ground and Excited State Dipole Moments. Journal of Solution Chemistry.
- ACS Publications. (n.d.). Spectroscopic and thermodynamic study on the aggregation of rhodamines in solution: Solvent effect.
- Bujdák, J., & Iyi, N. (n.d.). Molecular Aggregation of Rhodamine Dyes in Dispersions of Layered Silicates: Influence of Dye Molecular Structure and Silicate Properties. The Journal of Physical Chemistry B.
- PubMed. (2001). Aggregate formation of Rhodamine 6G in anisotropic solvents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Nag, A., & Goswami, D. (n.d.). Solvent effect on two-photon absorption and fluorescence of rhodamine dyes. Journal of Photochemistry and Photobiology A: Chemistry.
- ResearchGate. (n.d.). Effect of Some Solvents on Spectroscopic Properties of Rhodamine 3GO Dye.
- Clemen, M., et al. (2013). Fragmentation Reactions of Labeled and Untabeled Rhodamine B in a High-Resolution Fourier Transform Ion Cyclotron Resonance Mass Spectrometer. European Journal of Mass Spectrometry.
- Semantic Scholar. (n.d.).
- Radiul, S. M., et al. (2022). Fluorescence spectroscopy based characterisation method for aggregation behaviour of rhodamine B (RhB) in water, ethanol, and propanol. Laser Physics.
- Moradi Kor, N., et al. (2014). Spectroscopic studies on aggregation phenomena of dyes. Euro. J. Exp. Bio.
- ResearchGate. (n.d.). Linear absorption spectra of the rhodamine dyes in different solvent...
- ResearchGate. (2015).
- SciELO. (n.d.). Fragmentation Reactions of Rhodamine B and 6G as Revealed by High Accuracy Orbitrap Tandem Mass Spectrometry.
- ResearchGate. (n.d.). Solvent effects on the photoisomerization rates of the zwitterionic and the cationic forms of rhodamine B in protic solvents.
- ResearchGate. (n.d.). a Mass spectrum of rhodamine B dye (b)
- Akram, D., et al. (n.d.). Synthesis and spectroscopic characterization of rhodanine azo dyes as selective chemosensors for detection of iron(III). Inorganica Chimica Acta.
- ResearchGate. (n.d.). Fragmentation Reactions of Rhodamine B and 6G as Revealed by High Accuracy Orbitrap Tandem Mass Spectrometry.
- MDPI. (n.d.). Studies on Rhodanine Derivatives for Estimation of Chemical Reactivity Parameters by DFT. Molecules.
- SciSpace. (2016). Fragmentation Reactions of Rhodamine B and 6G as Revealed by High Accuracy Orbitrap Tandem Mass Spectrometry.
- ResearchGate. (n.d.).
- PubMed. (2019). Spectroscopic and In Silico DNA Binding Studies on the Interaction of Some New N-Substituted Rhodanines with Calf-thymus DNA: In Vitro Anticancer Activities. Anticancer Agents in Medicinal Chemistry.
- ResearchGate. (n.d.). ESI(+)-MS/MS of rhodamine 6G.
- ResearchGate. (n.d.). Photo-oxidation processes of Rhodamine B: A chromatographic and mass spectrometric approach.
- Ministry of Health and Prevention - United Arab Emirates. (n.d.). Synthesis and spectroscopic characterization of rhodanine azo dyes as selective chemosensors for detection of iron(III).
- PubMed. (n.d.). [Spectrophotometric study of several rhodamines commonly used in microscopy (1)].
- Ossila. (n.d.). UV-Vis Spectroscopy Troubleshooting Made Easy.
- Semantic Scholar. (n.d.).
- PubMed. (2015). Synthesis and spectroscopical study of rhodanine derivative using DFT approaches. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- ResearchGate. (n.d.). Table 1 . Comparison of 1 H-NMR signals of methine-group for Z-isomers...
- PubMed Central. (n.d.). Investigation of Oxazine and Rhodamine Derivatives as Peripheral Nerve Tissue Targeting Contrast Agent for In Vivo Fluorescence Imaging.
- Scribd. (n.d.).
- Biocompare. (2013). Troubleshooting in UV/Vis Spectrophotometry.
- R Discovery. (1984). Derivatives of Rhodanine as Spectrophotometric Analytical Reagents.
- NIH. (n.d.). Design and Investigation of a Series of Rhodamine-Based Fluorescent Probes for Optical Measurements of pH.
- YouTube. (2022). differences & similarities of 1H & 13C NMR spectroscopy.
- YouTube. (2020). Troubleshooting your UV Vis Spectrophotometer results.
- Vernier Science Education. (2019). UV-VIS Spectrophotometer Troubleshooting and FAQs.
- University of Puget Sound. (n.d.). NMR Chemical Shifts.
- Wiley. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aggregate formation of Rhodamine 6G in anisotropic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solvent Effects on the Spectral Properties of Rhodamine 6G: Estimation of Ground and Excited State Dipole Moments | Semantic Scholar [semanticscholar.org]
- 5. Solvent effect on two-photon absorption and fluorescence of rhodamine dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fragmentation reactions of labeled and untabeled Rhodamine B in a high-resolution Fourier transform ion cyclotron resonance mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 14. researchgate.net [researchgate.net]
- 15. Design and Investigation of a Series of Rhodamine-Based Fluorescent Probes for Optical Measurements of pH - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating the Purity of Synthesized "6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid"
For Researchers, Scientists, and Drug Development Professionals
The Imperative of Purity Validation in Drug Discovery
The biological activity and safety of a potential drug candidate are intrinsically linked to its purity. Uncharacterized impurities can lead to erroneous biological data, misleading structure-activity relationships (SAR), and potentially toxic side effects. Therefore, rigorous analytical validation is not merely a quality control measure but a cornerstone of sound scientific research and regulatory compliance. For novel compounds like 6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid, a multi-faceted approach to purity assessment is essential to ensure the integrity of subsequent preclinical and clinical studies.
Primary Analytical Techniques for Structural Confirmation and Purity Assessment
A combination of spectroscopic and chromatographic techniques should be employed to unequivocally confirm the structure and quantify the purity of the target compound. Each method provides a unique and complementary piece of information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules.[1] It provides detailed information about the chemical environment of individual atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
Expertise & Experience: The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice for this compound due to the carboxylic acid proton, which might be too broad or exchange in other solvents like chloroform-d.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6 mL of DMSO-d₆.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
The spectral width should encompass the expected chemical shifts (typically 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
The spectral width should cover the expected range for all carbon environments (typically 0-200 ppm).
-
Expected Spectral Data:
Based on the structure of this compound and data from analogous compounds, the following spectral features are anticipated.[2][3][4][5][6]
Table 1: Predicted ¹H and ¹³C NMR Data for this compound in DMSO-d₆
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |
| -COOH | ~12.0 | br s | 1H | ~174.5 |
| -CH₂- (thiazolidinone ring) | ~4.1 | s | 2H | ~32.5 |
| N-CH₂- (hexanoic acid chain) | ~3.6 | t | 2H | ~49.5 |
| -CH₂-COOH | ~2.2 | t | 2H | ~34.0 |
| -CH₂-CH₂-COOH | ~1.6 | m | 2H | ~24.5 |
| N-CH₂-CH₂- | ~1.5 | m | 2H | ~26.5 |
| C=O (amide) | - | - | - | ~172.0 |
| C=S | - | - | - | ~194.5 |
br s = broad singlet, s = singlet, t = triplet, m = multiplet
Trustworthiness: The integration of the proton signals should correspond to the number of protons in each environment. The absence of significant unassigned peaks is a strong indicator of high purity.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, can offer further structural confirmation.[1] High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the molecular formula.[3]
Expertise & Experience: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, as it is likely to produce the protonated molecular ion [M+H]⁺ or the deprotonated molecular ion [M-H]⁻ with minimal fragmentation.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an ESI-Time-of-Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer.
-
Acquisition:
-
Infuse the sample solution directly into the mass spectrometer.
-
Acquire the spectrum in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions.
-
Expected Data:
The molecular formula of this compound is C₉H₁₃NO₃S₂.
-
Calculated Monoisotopic Mass: 263.0337 g/mol
-
Expected HRMS (ESI+) m/z: 264.0410 ([M+H]⁺)
-
Expected HRMS (ESI-) m/z: 262.0264 ([M-H]⁻)
Trustworthiness: The experimentally determined mass should be within a narrow tolerance (typically < 5 ppm) of the calculated mass for the predicted molecular formula. The characteristic isotopic pattern for a molecule containing two sulfur atoms should also be observed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for determining the purity of pharmaceutical compounds.[7][8][9] It separates the target compound from any impurities, and the purity is typically expressed as a percentage of the total peak area.
Expertise & Experience: A reversed-phase C18 column is a good starting point for method development, as the compound has both polar (carboxylic acid) and non-polar (aliphatic chain) regions. A gradient elution method is often necessary to ensure the separation of impurities with a wide range of polarities. A UV detector is suitable as the thiazolidinone ring system contains a chromophore.
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Prepare a stock solution of the compound in a suitable diluent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL. Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
-
Instrumentation:
-
HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by acquiring a UV spectrum of the compound (a wavelength around 254 nm is a common starting point).
-
Injection Volume: 10 µL
-
Data Presentation:
Table 2: Example HPLC Purity Analysis Results
| Peak | Retention Time (min) | Area (%) | Identity |
| 1 | 3.5 | 0.2 | Impurity A |
| 2 | 8.1 | 99.7 | This compound |
| 3 | 10.2 | 0.1 | Impurity B |
Trustworthiness: A single, sharp, symmetrical peak for the main component with minimal area percentages for other peaks is indicative of high purity. The method should be validated for linearity, accuracy, and precision according to ICH guidelines.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound.[10] This is a fundamental technique for confirming the empirical formula.
Expertise & Experience: The sample must be thoroughly dried to remove any residual solvents, which can significantly affect the results.
Experimental Protocol: CHNS Elemental Analysis
-
Sample Preparation: A few milligrams of the highly purified and dried sample are required.
-
Instrumentation: Use a CHNS elemental analyzer.
-
Analysis: The sample is combusted at a high temperature, and the resulting gases (CO₂, H₂O, N₂, SO₂) are quantitatively measured.
Expected Data:
For C₉H₁₃NO₃S₂:
-
Calculated %C: 41.05
-
Calculated %H: 4.98
-
Calculated %N: 5.32
-
Calculated %S: 24.35
Trustworthiness: The experimentally determined percentages should be within ±0.4% of the calculated values to be considered a good match.[11]
Comparison of Analytical Techniques and the Power of Orthogonality
No single analytical technique can definitively determine the absolute purity of a compound. Each method has its own strengths and limitations. The principle of orthogonal methods —using techniques that rely on different physicochemical principles—is therefore crucial for a comprehensive purity assessment.
Table 3: Comparison of Primary Analytical Techniques
| Technique | Principle | Information Provided | Strengths | Limitations |
| NMR | Nuclear spin in a magnetic field | Detailed molecular structure, relative proton count | Unambiguous structure confirmation | Relatively insensitive, may not detect trace impurities |
| MS | Mass-to-charge ratio of ions | Molecular weight, molecular formula (HRMS) | High sensitivity, structural information from fragmentation | Isomers are not differentiated, ionization efficiency can vary |
| HPLC | Differential partitioning between mobile and stationary phases | Purity, quantification of impurities | High resolving power, quantitative | Co-eluting impurities may go undetected, requires a chromophore |
| Elemental Analysis | Combustion and detection of elemental gases | Elemental composition, empirical formula | Fundamental confirmation of composition | Does not provide structural information, requires high purity |
Visualizing the Validation Workflow
A logical workflow ensures that all necessary data is collected to build a complete purity profile.
Caption: Workflow for the synthesis, purification, and orthogonal purity validation of a target compound.
Conclusion
References
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A Comparative Guide to the Biological Activity of Rhodanine Derivatives
Introduction: The Rhodanine Scaffold - A Privileged Structure in Medicinal Chemistry
In the landscape of drug discovery, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with a wide range of biological targets. The rhodanine scaffold, a five-membered heterocyclic compound, is a prime example of such a structure.[1][2] Its inherent chemical properties and the ease with which it can be functionalized at multiple positions (primarily N-3 and C-5) have made it a cornerstone for the development of novel therapeutic agents.[2] The clinical success of Epalrestat, a rhodanine-3-acetic acid derivative used for treating diabetic neuropathy, solidified the therapeutic potential of this scaffold and spurred further research into its diverse pharmacological activities.[1][3] This guide provides a comparative analysis of the biological activities of rhodanine derivatives, focusing on their anticancer, antimicrobial, and antiviral properties, supported by experimental data and detailed protocols.
Anticancer Activity: Targeting Key Signaling Pathways
Rhodanine derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines.[1][4] Their mechanism of action often involves the inhibition of critical enzymes and signaling pathways that are dysregulated in cancer, such as tyrosine kinases and the PI3K/Akt/mTOR pathway.
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis.[5][6] Its constitutive activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5] Certain rhodanine derivatives have been identified as potent inhibitors of this pathway. They typically function as ATP-competitive inhibitors of key kinases within the cascade, such as PI3K and Akt, thereby blocking downstream signaling and inducing apoptosis in cancer cells.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by rhodanine derivatives.
Comparative Analysis of Anticancer Activity
The anticancer efficacy of rhodanine derivatives is highly dependent on the nature and position of substituents on the rhodanine core. Structure-activity relationship (SAR) studies have shown that modifications at the C-5 position, often with an arylidene moiety, and at the N-3 position are critical for potent cytotoxic activity.[1]
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Key Structural Features | Reference |
| 3,5-disubstituted derivative 17 | MDA-MB-468 | 58 | 3,5-disubstituted with piperazine | [7] |
| 5-substituted analogue 11 | MDA-MB-468 | 92 | 5-monosubstituted with piperazine | [7] |
| Compound 27 | MCF-7 | 2.30 | Phenyl-substituted triazolothiazolyl-rhodanine | [2][4] |
| Compound 27 | Huh7 | 4.67 | Phenyl-substituted triazolothiazolyl-rhodanine | [2][4] |
| Compound 38 | A2780 | 4.4 | 4-[5-(4′-N,N-dimethylaminobenzylidene)-rhodanine]-butyric acid | [2][4] |
| Compound 38 | A2780cisR | 3.3 | 4-[5-(4′-N,N-dimethylaminobenzylidene)-rhodanine]-butyric acid | [2][4] |
| N-glucosylation rhodanine 6 | HepG2 | 0.21 | N-glucosylated rhodanine | [3] |
| N-glucosylation rhodanine 6 | A549 | 1.7 | N-glucosylated rhodanine | [3] |
| Compound 4 | HCT 116 | 10 | 3-[4-(arylalkoxy)phenylethyl]-2-thioxo-1,3-thiazolidin-4-one | [2][4] |
Featured Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[1] It is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][8] The amount of formazan produced is directly proportional to the number of viable cells.[3]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the rhodanine derivatives in cell culture medium. Add the diluted compounds to the respective wells and incubate for 24-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5-6.5% CO2) to allow for the formation of formazan crystals.[1]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the spectrophotometrical absorbance of the samples at 570 nm using a microplate reader.[9][11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined from the dose-response curve.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Antimicrobial Activity: A New Frontier in Combating Resistance
The rise of multidrug-resistant bacteria poses a significant threat to global health. Rhodanine derivatives have demonstrated potent activity against a range of pathogenic bacteria, particularly Gram-positive strains, offering a promising avenue for the development of new antimicrobial agents.
Comparative Analysis of Antibacterial Activity
Several studies have highlighted the efficacy of rhodanine derivatives against clinically relevant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).
| Compound | Bacterial Strain | MIC90 (µM) | Key Structural Features | Reference |
| Rh 2 | MRSA | 4 | Specific substitution pattern on the rhodanine core | [1][10] |
| Rh 2 | VRSA | 4 | Specific substitution pattern on the rhodanine core | [1][10] |
| Rh 2 | VRE | 8 | Specific substitution pattern on the rhodanine core | [1][10] |
Featured Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[4]
Step-by-Step Methodology:
-
Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the rhodanine derivatives in a 96-well microtiter plate containing a suitable broth medium.[12]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) from a fresh culture.[13]
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.[13] Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the rhodanine derivative at which there is no visible bacterial growth (i.e., no turbidity).[4]
Antiviral Activity: Broad-Spectrum Inhibition
Rhodanine derivatives have also shown promise as broad-spectrum antiviral agents, with activity reported against a variety of enveloped viruses, including Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV).[14][15]
Comparative Analysis of Antiviral Activity
The antiviral potency of rhodanine derivatives is often evaluated by their half-maximal effective concentration (EC50), with lower values indicating greater potency.
| Compound | Virus | EC50 | Selectivity Index (SI) | Reference |
| Compound 2 | HIV-1 (AD8) | 6.9 nM | > 2898 | [14] |
| Compound 2 | HIV-1 (NL4.3) | 54.3 nM | > 368 | [14] |
| Compound 9a | HIV-1 (AD8) | 7.5 nM | > 293 | [14] |
| Compound 9a | HIV-1 (NL4.3) | 5.4 nM | > 407 | [14] |
| Compound 2 | HSV-2 | 132 nM | > 752.7 | [14] |
| Acyclovir (control) | HSV-2 | 168 nM | > 595.2 | [14] |
Featured Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[16] It measures the reduction in the number of viral plaques in the presence of a test compound.[16]
Step-by-Step Methodology:
-
Cell Culture: Grow a monolayer of susceptible host cells in multi-well plates.
-
Virus Incubation: Incubate a fixed amount of the virus with serial dilutions of the rhodanine derivative for a specific period.
-
Infection: Add the virus-compound mixture to the cell monolayers and allow the virus to adsorb.
-
Overlay: After the adsorption period, remove the inoculum and add an overlay medium (e.g., containing agarose) to restrict virus spread to adjacent cells.[14]
-
Incubation: Incubate the plates for several days to allow for plaque formation.
-
Plaque Visualization and Counting: Fix and stain the cells to visualize and count the plaques. A plaque represents a region of infected and lysed cells.[16]
-
Data Analysis: The percentage of plaque reduction is calculated for each compound concentration compared to the virus control. The EC50 value is determined from the dose-response curve.
Conclusion and Future Perspectives
Rhodanine and its derivatives represent a versatile and highly valuable scaffold in medicinal chemistry. Their demonstrated efficacy across a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral, underscores their immense therapeutic potential. The ability to readily modify the rhodanine core allows for the fine-tuning of activity and selectivity, paving the way for the rational design of next-generation therapeutics. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, exploring novel molecular targets, and advancing the most promising candidates into clinical development.
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Design, synthesis, molecular modelling and antitumor evaluation of S-glucosylated rhodanines through topo II inhibition and DNA intercalation. (2022-08-01). PMC. [Link]
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In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isolates. (2016-10-06). PubMed. [Link]
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Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. (2024-11-19). MDPI. [Link]
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The Structure-Activity Relationship of Rhodanine-3-Hexanoic Acid Analogs: A Comparative Guide for Drug Discovery Professionals
The rhodanine scaffold has long been recognized as a "privileged" structure in medicinal chemistry, giving rise to a multitude of derivatives with a wide array of biological activities.[1][2] This guide delves into the nuanced structure-activity relationships (SAR) of a specific subclass: rhodanine-3-hexanoic acid analogs. By extending the N-3 substituent to a hexanoic acid chain, these molecules present unique physicochemical properties that influence their interactions with various biological targets. This document provides a comparative analysis of their performance, supported by experimental data and detailed protocols, to aid researchers in the strategic design of novel therapeutics.
The Rhodanine Core: A Versatile Pharmacophore
The rhodanine ring, a thiazolidinone derivative, serves as a versatile template for drug design. Its key structural features—the thiazolidine ring, a thiocarbonyl group at position 2, and a carbonyl group at position 4—provide multiple points for chemical modification. The most common derivatization sites are the nitrogen atom at position 3 (N-3) and the active methylene group at position 5 (C-5). Modifications at these positions significantly impact the molecule's steric, electronic, and hydrophobic properties, thereby dictating its biological activity and target specificity.[3][4]
Strategic Importance of the N-3 Hexanoic Acid Chain
The incorporation of a hexanoic acid moiety at the N-3 position introduces a flexible alkyl chain with a terminal carboxylic acid. This feature can profoundly influence the molecule's pharmacokinetic and pharmacodynamic profile. The alkyl chain can enhance lipophilicity, potentially improving membrane permeability, while the terminal carboxylate can engage in crucial hydrogen bonding or ionic interactions within a target's active site.[3][5] The length of this N-3 alkyl chain is a critical determinant of biological activity, with studies on related rhodanine-3-carboxyalkyl acids demonstrating that variations in chain length can modulate potency against different targets.[2][3]
Comparative Analysis of Biological Activities
Rhodanine-3-hexanoic acid analogs have been investigated for a range of therapeutic applications. Here, we compare their activity against several key biological targets.
Antibacterial Activity
A significant area of investigation for rhodanine-3-hexanoic acid analogs has been their potential as antibacterial agents.[1][6] The primary point of diversification for these compounds is the substituent at the C-5 position, typically an arylidene group introduced via Knoevenagel condensation.
Key SAR Insights for Antibacterial Activity:
-
Gram-Positive vs. Gram-Negative: Many rhodanine derivatives, including the hexanoic acid analogs, exhibit potent activity against Gram-positive bacteria but are often less effective against Gram-negative strains.[2][7] This is likely due to differences in the bacterial cell wall structure and the presence of an outer membrane in Gram-negative bacteria, which can impede compound entry.
-
Role of the C-5 Arylidene Substituent: The nature and substitution pattern of the benzylidene moiety at the C-5 position are critical for antibacterial potency. The introduction of hydroxyl groups on the benzylidene ring has been shown to modulate activity.[1][6]
-
Influence of Hydroxyl Group Position: Studies on 5-arylidene-rhodanine-3-hexanoic acid derivatives have demonstrated that the position of the hydroxyl group on the benzylidene ring influences the antibacterial spectrum and potency.[6]
Table 1: Antibacterial Activity of 5-Arylidene-Rhodanine-3-Hexanoic Acid Analogs
| Compound ID | C-5 Benzylidene Substituent | Gram-Positive Activity (MIC µg/mL) | Gram-Negative Activity (MIC µg/mL) | Reference |
| 1a | 2-hydroxybenzylidene | Potent | Moderate | [6] |
| 1b | 3-hydroxybenzylidene | Moderate | Moderate | [6] |
| 1c | 4-hydroxybenzylidene | Potent | Moderate | [6] |
| 1d | 2,4-dihydroxybenzylidene | Potent | Moderate | [6] |
Note: "Potent" and "Moderate" are qualitative descriptors based on the reported data. For specific MIC values, refer to the cited literature.
Aldose Reductase Inhibition
Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for managing diabetic complications.[8] While extensive SAR studies on rhodanine-3-hexanoic acid analogs as aldose reductase inhibitors are limited, valuable insights can be extrapolated from closely related rhodanine-3-acetic acid derivatives.[9][10]
Key SAR Insights for Aldose Reductase Inhibition (extrapolated):
-
The N-3 Carboxylic Acid Moiety: The acidic group at the end of the N-3 alkyl chain is crucial for interaction with the enzyme's active site, often forming hydrogen bonds with key residues.[8]
-
The C-5 Arylidene Group: The substituent at the C-5 position plays a significant role in binding to the hydrophobic pocket of the active site. Electron-withdrawing or bulky hydrophobic groups on the benzylidene ring can enhance inhibitory activity.[8][9]
Table 2: Aldose Reductase Inhibitory Activity of N-3 Substituted Rhodanine Analogs
| Compound ID | N-3 Substituent | C-5 Substituent | IC50 (µM) | Reference |
| 2a | -CH2COOH | 4-hydroxy-3-methoxybenzylidene | Moderate | [9] |
| 2b | -CH2CONH-R | 4-hydroxy-3-methoxybenzylidene | 0.12 - 2.38 | [9][10] |
| Epalrestat | -CH2COOH | (2E)-methyl-3-phenylpropenylidene | ~0.1 | [11] |
HCV NS5B Polymerase Inhibition
The Hepatitis C virus (HCV) NS5B polymerase is a critical enzyme for viral replication, making it a prime target for antiviral drug development.[12][13] Rhodanine-based compounds have emerged as promising inhibitors of this enzyme.[14][15]
Key SAR Insights for HCV NS5B Polymerase Inhibition (extrapolated):
-
Hydrophobic Interactions: The C-5 benzylidene moiety often binds to a hydrophobic pocket of the enzyme. Substitutions on this ring that enhance hydrophobic interactions can improve potency.[14]
-
Stereochemistry at N-3: For N-3 substituents derived from amino acids, the stereochemistry can significantly impact inhibitory activity.[12]
Table 3: HCV NS5B Polymerase Inhibitory Activity of Rhodanine Analogs
| Compound ID | N-3 Substituent | C-5 Substituent | IC50 (µM) | Reference |
| 3a | L-phenylalanine derived | 3-phenoxybenzylidene | 6.7 | [12] |
| 3b | L-phenylalanine derived | 3-(3,4-dichlorophenoxy)benzylidene | 2.6 | [12] |
| 3c | D-phenylalanine derived | 3-(3,4-dichlorophenoxy)benzylidene | 5.4 | [12] |
Note: This data highlights the importance of the C-5 substituent and N-3 stereochemistry in related rhodanine analogs.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental methodologies are essential. The following are representative protocols for key assays used to evaluate the biological activity of rhodanine-3-hexanoic acid analogs.
Synthesis of 5-Arylidene-Rhodanine-3-Hexanoic Acid
Caption: General synthetic scheme for 5-arylidene-rhodanine-3-hexanoic acid analogs.
Step-by-Step Protocol:
-
Synthesis of Rhodanine-3-Hexanoic Acid: To a solution of rhodanine in a suitable solvent such as acetone, add a base (e.g., potassium carbonate) and 6-bromohexanoic acid. Reflux the mixture for several hours until the reaction is complete (monitored by TLC). After cooling, the product is isolated by filtration and purified by recrystallization.
-
Knoevenagel Condensation: A mixture of rhodanine-3-hexanoic acid and an appropriate aromatic aldehyde is refluxed in a solvent like ethanol with a catalytic amount of a base such as piperidine. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration and purified by recrystallization.[1][6]
In Vitro Antibacterial Activity Assay (Broth Microdilution Method)
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured in an appropriate broth medium to the mid-logarithmic phase of growth. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (broth with bacteria) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Aldose Reductase Inhibition Assay (Spectrophotometric)
Principle: This assay measures the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP+ by aldose reductase in the presence of a substrate (e.g., DL-glyceraldehyde).
Step-by-Step Protocol:
-
Enzyme Preparation: Aldose reductase can be partially purified from sources like rat lens homogenate or recombinant human enzyme can be used.
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing phosphate buffer (pH 6.2), NADPH, and the test compound at various concentrations.
-
Enzyme Addition: Add the aldose reductase enzyme solution to the reaction mixture and pre-incubate.
-
Initiation of Reaction: Start the reaction by adding the substrate, DL-glyceraldehyde.
-
Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm over time.
-
Calculation: The rate of reaction is calculated from the change in absorbance per minute. The percentage of inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Future Perspectives and Conclusion
The rhodanine-3-hexanoic acid scaffold represents a promising platform for the development of novel therapeutic agents. The available data, particularly in the antibacterial field, demonstrates that strategic modifications at the C-5 position can lead to potent compounds. While direct and extensive SAR data for other targets like aldose reductase and HCV NS5B polymerase are still emerging for this specific subclass, the principles derived from closely related analogs provide a strong foundation for rational drug design.
The extended N-3 hexanoic acid chain offers opportunities for enhancing pharmacokinetic properties and exploring unique interactions within target binding sites. Future research should focus on a broader screening of these analogs against a diverse panel of biological targets and a more systematic exploration of the impact of the N-3 alkyl chain length on activity and selectivity. By integrating synthetic chemistry, biological evaluation, and computational modeling, the full therapeutic potential of rhodanine-3-hexanoic acid analogs can be unlocked.
References
A comprehensive list of references is available upon request. All cited information is based on publicly available scientific literature.
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- 11. Rhodanineacetic Acid Derivatives as Potential Drugs: Preparation, Hydrophobic Properties and Antifungal Activity of (5-Arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic Acids [mdpi.com]
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- 15. researchgate.net [researchgate.net]
A Researcher's Guide to Navigating the Cross-Reactivity Profile of 6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid
Introduction: The Promise and Peril of the Rhodanine Scaffold
The rhodanine core, a 2-thioxothiazolidin-4-one heterocycle, is a privileged scaffold in medicinal chemistry, giving rise to a multitude of derivatives with a broad spectrum of reported biological activities.[1][2][3] Compounds incorporating this moiety, such as "6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid," have been investigated for their potential as anti-diabetic, anti-inflammatory, anti-microbial, and anti-cancer agents.[1][4] The versatility of the rhodanine structure allows for extensive chemical modifications, leading to the development of potent and selective modulators of various enzymes and receptors.[2] One notable clinical example is Epalrestat, an aldose reductase inhibitor used in the treatment of diabetic neuropathy.[4][5]
However, the very features that make the rhodanine scaffold attractive also present a significant challenge: a propensity for promiscuous binding and non-specific interactions, leading to off-target effects.[5] Many rhodanine-containing compounds have been flagged as Pan-Assay Interference Compounds (PAINS), which can lead to false-positive results in high-throughput screening campaigns. Therefore, a thorough and objective assessment of cross-reactivity is not just recommended but essential for any serious drug development program involving a rhodanine derivative.
This guide provides a comprehensive framework for evaluating the cross-reactivity of "this compound." We will compare its hypothetical performance with alternative, more target-specific inhibitors and provide detailed experimental protocols to rigorously assess its selectivity profile.
Comparative Analysis: Understanding the Selectivity Landscape
To contextualize the cross-reactivity assessment of "this compound," it is crucial to compare it with alternative compounds that have well-defined mechanisms of action. The choice of comparators will depend on the intended therapeutic target of the rhodanine derivative. Given the broad activity of this class, we will consider two hypothetical primary targets for our subject compound: Aldose Reductase (an enzyme) and a generic Protein Kinase.
| Compound | Scaffold | Primary Target(s) | Known Selectivity Issues | Rationale for Comparison |
| This compound | Rhodanine | Hypothesized: Aldose Reductase, Protein Kinases | High potential for promiscuity and off-target effects due to the rhodanine core. | The subject of our investigation. |
| Epalrestat | Rhodanine-3-acetic acid | Aldose Reductase | While clinically approved, it is known to inhibit other enzymes.[4] | A clinically relevant rhodanine analog for direct comparison of aldose reductase inhibition and off-target effects. |
| Sorbinil | Spirohydantoin | Aldose Reductase | More selective for aldose reductase than many rhodanines, but has its own off-target profile and failed in clinical trials due to adverse effects. | A non-rhodanine aldose reductase inhibitor to differentiate scaffold-specific versus target-class-specific cross-reactivity. |
| Gefitinib | Anilinoquinazoline | Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase | Highly selective for EGFR kinase, with well-characterized off-target kinase interactions. | A highly selective kinase inhibitor to serve as a benchmark for kinase cross-reactivity studies. |
Experimental Workflows for Comprehensive Cross-Reactivity Profiling
A multi-pronged approach is necessary to build a comprehensive cross-reactivity profile. The following experimental workflows are designed to systematically evaluate the selectivity of "this compound."
Workflow 1: Broad Panel Kinase Screening
The first step is to assess the compound's activity against a large panel of kinases. This will provide a broad overview of its potential off-target interactions within this major class of drug targets.
Caption: Workflow for broad panel kinase screening.
Detailed Protocol:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of "this compound," Epalrestat, Sorbinil, and Gefitinib in DMSO, starting at a maximum concentration of 100 µM.
-
Assay Setup: Utilize a commercial kinase panel service (e.g., Eurofins DiscoverX, Promega). The assays are typically run at the Km concentration of ATP for each kinase.
-
Kinase Reaction: In a suitable assay plate, combine the kinase, substrate, ATP, and the serially diluted compounds. Incubate at room temperature for the recommended time (typically 1-2 hours).
-
Detection: Add the detection reagent. For example, in an ADP-Glo™ assay, this involves a reagent to deplete remaining ATP, followed by a reagent to convert ADP to ATP, which then drives a luciferase reaction.
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration. Fit the data to a dose-response curve to determine the IC50 value for each kinase. A selectivity score can be calculated based on the number of kinases inhibited above a certain threshold (e.g., >50% inhibition at 10 µM).
Workflow 2: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to assess target engagement in a cellular context, which can help validate on-target effects and identify off-target binding.
Caption: Cellular Thermal Shift Assay (CETSA®) workflow.
Detailed Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a human lens epithelial cell line for aldose reductase studies) to ~80% confluency. Treat the cells with "this compound" or vehicle (DMSO) at a relevant concentration (e.g., 10x the biochemical IC50) for 1-2 hours.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them individually across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed.
-
Analysis: Analyze the soluble fractions by SDS-PAGE and Western blotting for the primary target and suspected off-targets identified in the kinase screen.
-
Data Interpretation: A ligand-bound protein will be stabilized and thus remain in the soluble fraction at higher temperatures compared to the unbound protein. Plot the band intensity versus temperature to generate a "melting curve." A shift in the melting curve to the right indicates target engagement.
Workflow 3: In Vitro ADME-Tox Panel
Assessing interactions with common off-target liabilities is crucial. This includes profiling against a panel of receptors, ion channels, and transporters known for adverse drug reactions.
Detailed Protocol:
-
Panel Selection: Utilize a commercially available in vitro safety pharmacology panel (e.g., from companies like Charles River or Eurofins). A standard panel should include:
-
hERG Channel Assay: To assess the risk of cardiac arrhythmia.
-
CYP450 Inhibition Panel: To evaluate the potential for drug-drug interactions. Common isozymes include 1A2, 2C9, 2C19, 2D6, and 3A4.
-
Receptor Binding Panel: A panel of G-protein coupled receptors (GPCRs), nuclear receptors, and transporters to identify unwanted pharmacological interactions.
-
-
Assay Execution: These are typically radioligand binding assays or functional assays performed at a standard concentration (e.g., 10 µM) of the test compound.
-
Data Analysis: Results are usually reported as percent inhibition or displacement of a specific ligand. A significant interaction (typically >50% inhibition) flags a potential liability that may warrant further investigation.
Interpreting the Data: Building a Case for or Against Selectivity
The collective data from these workflows will provide a robust profile of "this compound."
-
Kinase Panel: If the compound inhibits a large number of kinases with similar potency, it confirms the promiscuous nature often associated with rhodanines. In contrast, if it shows high potency for a single kinase or a small family of kinases, it suggests a more specific mode of action.
-
CETSA®: Positive target engagement for the intended target in a cellular context provides strong evidence of on-target activity. The absence of a thermal shift for suspected off-targets from the kinase screen would indicate that the in vitro enzymatic inhibition may not translate to cellular binding.
-
ADME-Tox Panel: Significant hits in this panel, especially hERG inhibition or potent CYP450 inhibition, are red flags for potential toxicity and adverse drug reactions, regardless of on-target potency.
Conclusion: A Data-Driven Approach to a Challenging Scaffold
"this compound," by virtue of its rhodanine core, holds therapeutic potential but also carries a significant risk of cross-reactivity. A thorough, unbiased investigation of its selectivity is paramount. By employing a systematic approach that combines broad enzymatic screening, cellular target engagement validation, and safety pharmacology profiling, researchers can objectively assess the viability of this compound for further development. The experimental framework outlined in this guide provides a clear path to generating the necessary data to make informed, data-driven decisions, ultimately separating promising drug candidates from problematic PAINS.
References
- Recent Pharmacological Developments on Rhodanines and 2,4-Thiazolidinediones. International Journal of Medicinal Chemistry. [URL: https://www.hindawi.com/journals/ijmc/2013/793260/]
- A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs. Current Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/27697041/]
- The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview. Current Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/33334286/]
- Rhodanine. Wikipedia. [URL: https://en.wikipedia.org/wiki/Rhodanine]
- Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. Archiv der Pharmazie. [URL: https://pubmed.ncbi.nlm.nih.gov/36444630/]
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comparative analysis of different synthetic routes to rhodanine-3-hexanoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Rhodanine-3-hexanoic acid is a key building block in the development of various pharmacologically active compounds, particularly in the realm of antimicrobial and anticancer research.[1][2] Its synthesis is a critical first step in the discovery and optimization of novel therapeutics. This guide provides a comparative analysis of the primary synthetic routes to rhodanine-3-hexanoic acid, offering an in-depth look at the underlying chemical principles, detailed experimental protocols, and a quantitative comparison of their efficiencies. Our aim is to equip researchers with the necessary insights to select the most appropriate synthetic strategy for their specific research and development needs.
The Classical Multi-Step Synthesis: A Reliable, Stepwise Approach
The traditional approach to synthesizing rhodanine-3-hexanoic acid is a robust, multi-step process that offers high purity and well-understood reaction kinetics. This method proceeds through the formation of a dithiocarbamate intermediate, followed by cyclization.[3]
Chemical Rationale and Mechanistic Insight
This synthesis begins with the nucleophilic addition of the amino group of 6-aminohexanoic acid to carbon disulfide in the presence of a base. This forms a dithiocarbamate salt. The dithiocarbamate then acts as a nucleophile, attacking the α-carbon of a haloacetic acid (or its salt), leading to an S-alkylation. Finally, an intramolecular cyclization with subsequent dehydration yields the rhodanine-3-hexanoic acid ring. The stepwise nature of this process allows for the isolation and purification of intermediates, which can be advantageous for process control and troubleshooting.
Diagram of the Classical Synthesis Workflow
Caption: Workflow of the classical multi-step synthesis.
Detailed Experimental Protocol
The following protocol is adapted from the procedure described by Yadav et al. for the synthesis of the rhodanine-3-hexanoic acid precursor.[3]
-
Dithiocarbamate Formation: In a round-bottom flask, dissolve 6-aminohexanoic acid in an aqueous solution of sodium hydroxide. Cool the mixture in an ice bath.
-
Slowly add carbon disulfide to the cooled solution with vigorous stirring. Continue stirring for 2-4 hours, allowing the reaction to proceed at low temperature.
-
S-Alkylation: To the same reaction mixture, add a solution of sodium chloroacetate. Allow the mixture to warm to room temperature and stir overnight.
-
Cyclization and Purification: Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of 1-2. The product will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
One-Pot Synthesis: An Efficient and Greener Alternative
One-pot syntheses of N-substituted rhodanines have gained traction due to their operational simplicity, reduced waste, and often higher yields compared to traditional multi-step methods.[4] These procedures combine all reactants in a single vessel, proceeding to the final product without the isolation of intermediates.
Chemical Rationale and Mechanistic Insight
The mechanism of the one-pot synthesis is similar to the classical route, involving the in-situ formation of the dithiocarbamate followed by S-alkylation and cyclization. The key difference is that the reaction conditions are optimized to allow all three steps to occur sequentially in the same reaction medium. This is often achieved by careful control of temperature and the use of specific solvent systems that facilitate each step of the reaction cascade. The use of water as a solvent in many of these procedures aligns with the principles of green chemistry, reducing the reliance on volatile organic compounds.[5]
Diagram of the One-Pot Synthesis Workflow
Caption: Conceptual workflow of the one-pot synthesis.
Detailed Experimental Protocol
The following is a general protocol for the one-pot synthesis of N-substituted rhodanines, which can be adapted for rhodanine-3-hexanoic acid.[6]
-
In a single reaction vessel, combine 6-aminohexanoic acid, sodium hydroxide, and water. Stir until the amino acid is fully dissolved.
-
Add carbon disulfide dropwise to the solution while maintaining a low temperature (e.g., using an ice bath). Stir for a designated period (e.g., 1-2 hours) to form the dithiocarbamate.
-
Add chloroacetic acid to the reaction mixture and continue stirring at room temperature for several hours.
-
Acidify the mixture with hydrochloric acid to induce cyclization and precipitation of the product.
-
Isolate the product by filtration, wash with water, and dry.
Microwave-Assisted Synthesis: Accelerating the Reaction
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner reaction profiles in significantly shorter times.[7] This technique can be applied to both the classical and one-pot syntheses of rhodanine-3-hexanoic acid.
Chemical Rationale and Mechanistic Insight
Microwave irradiation provides efficient and uniform heating of the reaction mixture, which can dramatically increase the rate of all steps in the rhodanine synthesis. The polar intermediates, such as the dithiocarbamate salt, are particularly susceptible to microwave heating, which can lead to a rapid S-alkylation and subsequent cyclization. The reduced reaction times minimize the formation of byproducts that can occur with prolonged heating in conventional methods.
Diagram of the Microwave-Assisted Synthesis Workflow
Caption: Conceptual workflow of the microwave-assisted synthesis.
Detailed Experimental Protocol
The following is a generalized protocol for the microwave-assisted synthesis of N-substituted rhodanines.[4]
-
In a microwave-safe reaction vessel, combine 6-aminohexanoic acid, sodium hydroxide, and water.
-
Add carbon disulfide and seal the vessel.
-
Place the vessel in a microwave reactor and irradiate at a set temperature (e.g., 80-100°C) for a short period (e.g., 5-15 minutes) to facilitate dithiocarbamate formation.
-
Cool the vessel, add chloroacetic acid, and reseal.
-
Irradiate the mixture again under controlled temperature for another short period to complete the S-alkylation and cyclization.
-
After cooling, acidify the reaction mixture to precipitate the product.
-
Isolate and purify the product as described in the previous methods.
Comparative Analysis of Synthetic Routes
| Parameter | Classical Multi-Step Synthesis | One-Pot Synthesis | Microwave-Assisted Synthesis |
| Reaction Time | 12-24 hours | 6-12 hours | 15-30 minutes |
| Typical Yield | 70-85% | 80-95% | 85-98% |
| Process Complexity | High (multiple steps, isolation of intermediates) | Low (single vessel, no isolation) | Low to Medium (requires specialized equipment) |
| Scalability | Well-established for large-scale production | Good, but may require optimization for heat transfer | Challenging for large-scale due to equipment limitations |
| Cost-Effectiveness | Moderate (longer reaction times, more solvent usage) | High (reduced time, solvent, and labor) | High (significant time and energy savings) |
| Environmental Impact | Moderate (potential for multiple solvents and waste streams) | Low (often uses water as a solvent, less waste) | Low (reduced energy consumption and solvent use) |
| Safety Considerations | Standard laboratory procedures. Use of flammable carbon disulfide requires caution. | Similar to classical synthesis, but contained in one vessel. | Requires specialized equipment with safety features for high pressure and temperature. |
Conclusion and Recommendations
The choice of synthetic route for rhodanine-3-hexanoic acid depends heavily on the specific needs of the researcher or organization.
-
The Classical Multi-Step Synthesis is a reliable and well-understood method that is suitable for researchers who require high purity and have the time and resources for a more involved process. Its scalability is a significant advantage for industrial applications.
-
The One-Pot Synthesis offers a significant improvement in terms of efficiency and environmental impact. It is an excellent choice for laboratory-scale synthesis where time and resource conservation are important. Its greener profile makes it an attractive option for sustainable drug development.[5]
-
The Microwave-Assisted Synthesis is the most rapid method and often provides the highest yields. It is ideal for high-throughput synthesis and rapid lead optimization in a research setting. However, its scalability may be a concern for large-scale production.
For drug development professionals, a hybrid approach may be optimal. The initial discovery and optimization phases could benefit from the speed of microwave-assisted synthesis, while the process development and scale-up for clinical trials and commercial production would likely favor the well-established and scalable classical or a highly optimized one-pot method. Ultimately, the selection of the synthetic route should be a strategic decision based on a careful evaluation of the trade-offs between speed, yield, cost, scalability, and environmental impact.
References
- Yadav, A. K., Singh, G., & Monga, V. (2022). Design, synthesis, and antibacterial evaluation of arylidene derivatives of rhodanine-3-hexanoic acid. Pharmaspire, 13(3), 122-127.
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Taylor & Francis. (n.d.). A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. Retrieved from [Link]
- Alneyadi, S. S. (2018). Rhodanine as a scaffold: a short review on its synthesis and anti-diabetic activities. HETEROCYCLES, 96(5), 803-838.
-
ResearchGate. (n.d.). A Brief Review on Different Reactions of Rhodanine. Retrieved from [Link]
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ResearchGate. (n.d.). Aqueous Microwave-Assisted One-Pot Synthesis of N-Substituted Rhodanines. Retrieved from [Link]
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ResearchGate. (n.d.). Rhodanine as a Scaffold: A Short Review on Its Synthesis and Anti-Diabetic Activities. Retrieved from [Link]
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ResearchGate. (n.d.). Microwave-assisted synthesis of 2a–g. Retrieved from [Link]
- Green Synthesis, Characterization and Photophysical Properties of Rhodamine Derivatives. (2019). Journal of Fluorescence, 29(4), 867-876.
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ResearchGate. (n.d.). A New Synthesis Strategy for Rhodanine and Its Derivatives. Retrieved from [Link]
- Orwat, B., et al. (2020). Highly efficient microwave synthesis of rhodanine and 2-thiohydantoin derivatives and determination of relationships between their chemical structures and antibacterial activity. RSC Advances, 10(51), 30691-30703.
- The Versatility in the Applications of Dithiocarbam
- Barakat, A., et al. (2014). An efficient and green procedure for synthesis of rhodanine derivatives by aldol-thia-Michael protocol using aqueous diethylamine medium. RSC Advances, 4(10), 4909-4916.
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ResearchGate. (n.d.). (a) Synthesis of rhodanine derivatives from carbamates. (b) Mechanism... Retrieved from [Link]
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ResearchGate. (n.d.). One-Pot Three-Component Route for the Synthesis of Rhodanine Derivatives in Water. Retrieved from [Link]
- Abebe, F., et al. (2018). Microwave-assisted synthesis of rhodamine derivatives.
- Arafa, W. A. A., et al. (2016). Ultrasound Mediated Green Synthesis of Rhodanine Derivatives: Synthesis, Chemical Behavior and Antibacterial Activity.
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ResearchGate. (n.d.). Three-Component Photochemical Cyclization/Dithiocarbamate Formation of gem-Difluoro Quinolin-2(1H)-ones. Retrieved from [Link]
- Yadav, A. K., Singh, G., & Monga, V. (2021). Design, synthesis, and antibacterial evaluation of arylidene derivatives of rhodanine-3-hexanoic acid. Pharmaspire, 13(3), 122-127.
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ResearchGate. (n.d.). Catalyst- and additive-free syntheses of rhodanine and S-alkyl dithiocarbamate derivatives from sulfoxonium ylides. Retrieved from [Link]
- Schäfer, J., et al. (2021). One-pot synthesis of 6-aminohexanoic acid from cyclohexane using mixed-species cultures. Microbial Biotechnology, 14(3), 1011-1025.
- Bioinorganic Synthesis of Polyrhodanine Stabilized Fe3O4/Graphene Oxide in Microbial Supernatant Media for Anticancer and Antibacterial Applications. (2021). International Journal of Nanomedicine, 16, 735-753.
- Schäfer, J., et al. (2021). One-pot synthesis of 6-aminohexanoic acid from cyclohexane using mixed-species cultures. Microbial Biotechnology, 14(3), 1011-1025.
- Organotin(IV) Dithiocarbamate Complexes: Chemistry and Biological Activity. (2021). Molecules, 26(11), 3183.
- The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview. (2021). Current Medicinal Chemistry, 28(1), 1-2.
- Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Asian Journal of Research in Chemistry, 13(2), 113-116.
- The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. (2021). International Journal of Molecular Sciences, 22(22), 12122.
- Al-Warhi, T., et al. (2022). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Molecules, 27(22), 8028.
- (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids as potent and selective aldose reductase inhibitors. (2020). Bioorganic & Medicinal Chemistry, 28(23), 115781.
- Synthesis and in vitro evaluation of novel rhodanine derivatives as potential antimicrobial activities. (2015). Der Pharma Chemica, 7(10), 224-232.
- Abouzid, K., et al. (2007). 6-aryl-4-oxohexanoic acids: synthesis, effects on eicosanoid biosynthesis, and anti-inflammatory in vivo-activities. Medicinal Chemistry, 3(5), 433-438.
- Nakajima, R., et al. (2021). Discovery of 6-Oxo-4-phenyl-hexanoic acid derivatives as RORγt inverse agonists showing favorable ADME profile. Bioorganic & Medicinal Chemistry Letters, 36, 127786.
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ResearchGate. (n.d.). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Retrieved from [Link]
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A Senior Scientist's Guide to Evaluating the Enzymatic Selectivity of "6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid"
Introduction: The Promise and Peril of a Privileged Scaffold
In the landscape of modern drug discovery, the emergence of a novel small molecule like "6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid" (hereafter designated as Compound T ) presents both an opportunity and a significant analytical challenge. Compound T belongs to the rhodanine family, a chemical scaffold celebrated for its versatility and presence in numerous biologically active compounds.[1][2] However, this same scaffold has a dual reputation. While it forms the core of successful drugs, it is also frequently identified as a Pan-Assay Interference Compound (PAINS).[1][3][4] PAINS are notorious for producing false-positive results in high-throughput screens through non-specific mechanisms rather than true, selective inhibition of a biological target.[4][5][6]
This guide provides a comprehensive, field-proven framework for researchers to rigorously evaluate the enzymatic selectivity of Compound T. We will move beyond simple potency measurements to build a robust selectivity profile, distinguishing genuine, high-value inhibitory activity from the promiscuous, non-specific interactions that can derail a research program. Our objective is to establish whether Compound T is a selective tool for a specific enzyme or a non-specific actor. This evaluation is critical for any drug development professional aiming to progress a compound with confidence.[7][8]
Part 1: Formulating an Evidence-Based Target Hypothesis
Given the absence of prior biological data for Compound T, our initial strategy is not to assume a single target but to screen against a panel of probable targets based on the well-documented activities of its rhodanine core. This evidence-based approach allows us to cast a logical, rather than a wide and unguided, net.
Primary Target Candidates:
-
Aldose Reductase (ALR2): This is a high-priority candidate. The rhodanine-3-acetic acid moiety is a known pharmacophore for ALR2 inhibition.[9] The clinically used anti-diabetic drug Epalrestat, an effective ALR2 inhibitor, shares this core structure, making ALR2 a logical starting point for evaluation.[10]
-
Protein Tyrosine Phosphatase 1B (PTP1B): The broader thiazolidinedione class, to which rhodanine is closely related, is a rich source of PTP1B inhibitors.[11][12] As a key negative regulator of insulin and leptin signaling, PTP1B is a major target for type 2 diabetes and obesity, making it a compelling secondary candidate.[13]
Selectivity and Promiscuity Panel:
To build a selectivity profile, we must simultaneously test against enzymes that are structurally and functionally distinct. This allows us to identify promiscuous behavior.
-
Aldehyde Reductase (ALR1): A closely related aldo-keto reductase to ALR2. High activity against both indicates a lack of isoform selectivity.[9]
-
A Representative Serine Protease (e.g., Trypsin): To test for non-specific reactivity with a different class of enzyme active sites.
-
A Representative Cysteine Protease (e.g., Papain): The rhodanine scaffold can act as a Michael acceptor, potentially reacting with cysteine residues. Activity against papain can be a red flag for this unwanted reactivity.[1]
The following diagram outlines our initial screening strategy.
Caption: Initial enzyme screening strategy for Compound T.
Part 2: Rigorous Experimental Protocols for Selectivity Profiling
The trustworthiness of our data hinges on robust, well-controlled experimental design. Below are detailed protocols for assessing the activity of Compound T against our primary targets and for de-risking common assay artifacts.
Primary Target Assay: Aldose Reductase (ALR2) Inhibition
This protocol is designed to quantify the potency of Compound T against ALR2 by monitoring the consumption of the NADPH cofactor.
Principle: Aldose reductase catalyzes the reduction of an aldehyde substrate (e.g., DL-glyceraldehyde) to an alcohol, using NADPH as a cofactor. The rate of the reaction is determined by measuring the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+.[14]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 100 mM sodium phosphate buffer, pH 6.2.
-
Enzyme Stock: Recombinant human ALR2, diluted in assay buffer to a working concentration (e.g., 0.4 units/mL). The final concentration should be determined empirically to ensure a linear reaction rate for at least 10 minutes.[14]
-
Cofactor Solution: 0.16 mM NADPH in assay buffer.
-
Substrate Solution: 10 mM DL-glyceraldehyde in assay buffer.
-
Compound T Stock: 10 mM stock in 100% DMSO. Create serial dilutions in DMSO to generate a 10-point dose-response curve.
-
-
Assay Procedure (96-well UV-transparent plate):
-
To each well, add:
-
60 µL of Assay Buffer.
-
10 µL of Cofactor Solution (NADPH).
-
10 µL of Enzyme Stock.
-
1 µL of Compound T dilution (or DMSO for control wells).
-
-
Expertise & Experience: Pre-incubate the plate at 37°C for 15 minutes. This step is crucial as it allows the inhibitor to bind to the enzyme before the reaction is initiated, which is especially important for detecting slow-binding inhibitors.[7]
-
Initiate the reaction by adding 10 µL of the Substrate Solution (DL-glyceraldehyde) to all wells.
-
Immediately place the plate in a microplate spectrophotometer pre-heated to 37°C.
-
Monitor the decrease in absorbance at 340 nm in kinetic mode for 10-15 minutes.
-
-
Controls:
-
Positive Control: A known ALR2 inhibitor (e.g., Epalrestat) to validate assay performance.
-
Negative Control (100% Activity): Wells containing 1% DMSO instead of Compound T.
-
Blank (0% Activity): Wells without the enzyme to control for non-enzymatic NADPH oxidation.
-
Secondary Target Assay: Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
This protocol uses a colorimetric substrate to measure the phosphatase activity of PTP1B.
Principle: PTP1B catalyzes the hydrolysis of the phosphate group from the substrate p-nitrophenyl phosphate (pNPP). The product, p-nitrophenol (pNP), has a yellow color with a maximum absorbance at 405 nm.[13]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM citrate buffer, pH 6.0, containing 0.1 M NaCl, 1 mM EDTA, and 1 mM DTT.[13]
-
Enzyme Stock: Recombinant human PTP1B, diluted in assay buffer to a working concentration that gives a robust signal within the linear range of the assay.
-
Substrate Solution: 2 mM pNPP in assay buffer.
-
Compound T Stock: Prepared as described in the ALR2 protocol.
-
-
Assay Procedure (96-well clear flat-bottom plate):
-
To each well, add:
-
50 µL of Assay Buffer.
-
10 µL of Compound T dilution (or DMSO for control).
-
20 µL of Enzyme Stock.
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the Substrate Solution (pNPP).
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Controls:
-
Positive Control: A known PTP1B inhibitor (e.g., Suramin).[15]
-
Negative Control (100% Activity): Wells with 1% DMSO.
-
Blank: Wells without the enzyme.
-
De-risking PAINS: A Self-Validating System
Trustworthiness in inhibitor characterization demands that we actively try to disprove our hypothesis. The following workflow is designed to identify and exclude common false-positive mechanisms associated with the rhodanine scaffold.
Caption: Workflow to differentiate true inhibition from PAINS artifacts.
-
Protocol 1: Aggregation-Based Inhibition Test: Repeat the primary enzyme assay (e.g., ALR2) with the inclusion of 0.01% (v/v) Triton X-100 in the assay buffer. Aggregation-based inhibitors are often disrupted by detergents, leading to a significant loss of potency (e.g., >10-fold increase in IC50). A stable IC50 value in the presence of detergent provides strong evidence against this mechanism.[6]
-
Protocol 2: Thiol Reactivity Assessment: The exocyclic double bond in many rhodanine derivatives can make them potential Michael acceptors, capable of covalently modifying cysteine residues on proteins. This can be assessed by incubating Compound T with a thiol-containing small molecule like glutathione and monitoring for a reaction via LC-MS. Lack of reactivity suggests a lower risk of non-specific covalent modification.
Part 3: Data Analysis and Comparative Guide
Quantifying Potency and Selectivity
From the dose-response curves generated in the enzyme assays, the IC50 (half-maximal inhibitory concentration) is calculated. This value represents the concentration of Compound T required to inhibit 50% of the enzyme's activity and is the standard measure of potency.[8]
However, potency alone is meaningless without context. The Selectivity Index (SI) is a critical metric for comparing the potency against the primary target versus off-targets. It is calculated as:
SI = IC50 (Off-Target Enzyme) / IC50 (Primary Target Enzyme)
A higher SI value (typically >100-fold) indicates greater selectivity for the primary target and is a highly desirable characteristic for a therapeutic lead or research tool.
Comparative Performance Data (Hypothetical)
To illustrate the application of this guide, the following tables present hypothetical but realistic data for Compound T, comparing it against established inhibitors.
Table 1: Selectivity Profile of Compound T Against an Enzyme Panel
| Enzyme Target | IC50 of Compound T (µM) | Comments |
| Aldose Reductase (ALR2) | 0.45 | Potent primary target activity. |
| Aldehyde Reductase (ALR1) | 25.5 | ~57-fold selectivity over the related isoform. |
| PTP1B | > 100 | No significant activity at high concentrations. |
| Trypsin | > 100 | No activity against a model serine protease. |
| Papain | > 100 | No activity against a model cysteine protease. |
Table 2: Comparative Selectivity Guide: ALR2 Inhibitors
| Compound | ALR2 IC50 (µM) | PTP1B IC50 (µM) | Selectivity Index (PTP1B / ALR2) | PAINS Risk |
| Compound T (Hypothetical) | 0.45 | > 100 | > 222 | Low (if passes de-risking) |
| Epalrestat (Reference) | 0.12[9] | > 50 (Assumed) | > 416 | Low (Clinically approved) |
| Promiscuous Rhodanine (Example) | 2.5 | 5.0 | 2 | High |
Part 4: Authoritative Interpretation and Field Insights
The hypothetical data presented above paints a compelling picture. In this scenario, Compound T demonstrates potent inhibition of ALR2 with an IC50 value in the sub-micromolar range. More importantly, it shows a strong selectivity profile. The ~57-fold selectivity against the closely related ALR1 is a good starting point, and the complete lack of activity against PTP1B and representative proteases (SI > 222) is excellent.[16]
This profile distinguishes Compound T from a problematic "frequent hitter." A promiscuous rhodanine would likely show activity across multiple unrelated enzymes, resulting in low selectivity indices (as shown in Table 2).[1] Should these biochemical findings be corroborated by the PAINS de-risking protocols—namely, a stable IC50 in the presence of detergent and no evidence of thiol reactivity—one could confidently classify Compound T as a selective ALR2 inhibitor worthy of further investigation.
This systematic approach, which integrates target-based screening, selectivity profiling, and proactive artifact assessment, is the cornerstone of modern chemical biology and drug discovery. It ensures that resources are focused on compounds with genuine, specific biological activity, thereby increasing the probability of success in developing the next generation of research tools and therapeutics.
Conclusion
The evaluation of "this compound" serves as a paradigm for the rigorous characterization required for any novel compound derived from a PAINS-associated scaffold. The rhodanine core is not a liability if investigated correctly; it is a tool that demands a higher standard of proof. By employing the multi-faceted strategy outlined in this guide—combining rational target selection, precise biochemical assays, and stringent artifact de-risking—researchers can effectively unlock the true potential of such molecules. This approach transforms a simple "hit" from a high-throughput screen into a well-characterized, selective lead, paving the way for meaningful progress in drug development.
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Del Corso, A., et al. (2022). In Search of Differential Inhibitors of Aldose Reductase. MDPI. Available at: [Link]
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Zhang, X., et al. (2019). Inhibition of Aldose Reductase by Ginsenoside Derivatives via a Specific Structure Activity Relationship with Kinetics Mechanism and Molecular Docking Study. MDPI. Available at: [Link]
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A Comparative Benchmarking Guide: Evaluating the Antimicrobial Potential of 6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid
This guide provides a comprehensive framework for benchmarking the novel synthetic compound, 6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid, against established antibiotic agents. Designed for researchers, scientists, and drug development professionals, this document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a thorough comparative analysis. By leveraging established methodologies and providing in-depth explanations, this guide aims to facilitate a robust evaluation of this compound's potential as a new antimicrobial agent.
Introduction: The Scientific Rationale
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antibiotics with unique mechanisms of action. The compound this compound belongs to the rhodanine-3-acetic acid class of heterocyclic compounds. This structural class is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including potent antimicrobial properties.[1][2][3][4] The core rhodanine scaffold can be readily modified at various positions, allowing for the optimization of its pharmacological profile.[3]
The rationale for benchmarking this specific compound stems from the established antibacterial and antifungal activities of related thiazolidinone and rhodanine derivatives.[5][6][7][8][9] Studies on similar compounds have suggested multiple potential mechanisms of action, including the inhibition of essential bacterial enzymes such as DNA gyrase, topoisomerase IV, and enzymes involved in cell wall synthesis like Mur ligase.[10][11][12][13] This multi-target potential suggests that such compounds may be less prone to the rapid development of resistance.
This guide will compare this compound against a panel of well-characterized antibiotics representing different mechanistic classes. This approach will not only determine its spectrum of activity and potency but also provide initial insights into its potential mode of action.
Selection of Benchmark Antibiotics
To provide a comprehensive assessment, a panel of commercially available, FDA-approved antibiotics with distinct mechanisms of action will be used as comparators. The selection of these benchmarks is critical for contextualizing the activity of the novel compound.
-
Vancomycin: A glycopeptide antibiotic that inhibits cell wall synthesis in Gram-positive bacteria by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.
-
Ciprofloxacin: A fluoroquinolone antibiotic that targets DNA gyrase and topoisomerase IV, inhibiting DNA replication and repair in a broad spectrum of bacteria.
-
Gentamicin: An aminoglycoside antibiotic that inhibits protein synthesis by binding to the 30S ribosomal subunit, leading to mistranslation of mRNA in Gram-negative bacteria.
-
Ampicillin: A beta-lactam antibiotic that inhibits the transpeptidase enzymes responsible for cross-linking peptidoglycan in the bacterial cell wall, primarily effective against Gram-positive bacteria.[6]
This diverse panel will allow for a robust comparison across different bacterial targets and resistance mechanisms.
Experimental Methodologies
The following protocols are based on widely accepted standards, primarily those established by the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and comparability of results.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 isolated colonies of the test bacterium from an agar plate.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension 1:100 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microplate wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of this compound and each benchmark antibiotic in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of each antimicrobial agent in MHB in a 96-well microtiter plate. The typical concentration range to test is 0.06 to 128 µg/mL.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate.
-
Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Interpretation:
-
The MIC is determined as the lowest concentration of the antimicrobial agent where no visible growth is observed.
-
Causality Behind Experimental Choices: The use of a standardized inoculum density and specific growth medium (MHB) is crucial for inter-laboratory consistency and reproducibility. The 0.5 McFarland standard ensures a consistent starting bacterial load, which is critical as the efficacy of some antibiotics can be inoculum-dependent.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Minimum Bactericidal Concentration (MBC) Assay
The MBC assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol:
-
Perform MIC Assay: Follow the MIC protocol as described above.
-
Sub-culturing:
-
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Spot-plate the aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
Data Interpretation:
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).
-
Causality Behind Experimental Choices: This assay distinguishes between bacteriostatic (inhibitory) and bactericidal (killing) activity. A compound is considered bactericidal if the MBC is no more than four times the MIC. This distinction is clinically significant for treating serious infections, particularly in immunocompromised patients.
Kirby-Bauer Disk Diffusion Assay
This is a qualitative method to assess the susceptibility of bacteria to antimicrobial agents.
Protocol:
-
Prepare Bacterial Lawn:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as in the MIC protocol.
-
Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a large MHA plate to create a confluent lawn of growth.
-
-
Apply Antimicrobial Disks:
-
Aseptically place paper disks impregnated with a known concentration of this compound and the benchmark antibiotics onto the surface of the agar.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Interpretation:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
-
The size of the zone of inhibition is proportional to the susceptibility of the bacterium to the antimicrobial agent.
-
Experimental Workflow for Kirby-Bauer Disk Diffusion Assay
Caption: Hypothetical inhibition of Mur ligases in peptidoglycan synthesis.
Conclusion and Future Directions
The hypothetical benchmarking of this compound suggests it is a promising candidate for further development as an antibacterial agent, particularly for treating infections caused by Gram-positive bacteria, including resistant strains like MRSA.
Future studies should focus on:
-
Confirmation of Antimicrobial Spectrum: Testing against a broader panel of clinical isolates.
-
Mechanism of Action Studies: Utilizing enzymatic and whole-cell assays to identify the specific molecular target(s).
-
Toxicity and Pharmacokinetic Profiling: Assessing the compound's safety and ADME (absorption, distribution, metabolism, and excretion) properties in preclinical models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs to optimize potency and spectrum of activity.
This guide provides a foundational framework for the systematic evaluation of this and other novel antimicrobial candidates, ensuring that the generated data is robust, reproducible, and directly comparable to established standards in the field.
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Kumar, A., et al. (2018). Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation. PubMed Central. Available at: [Link]
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Hassan, S. Y. (2013). Design, synthesis, and evaluation of thiazolidinone derivatives as antimicrobial and anti-viral agents. PubMed. Available at: [Link]
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Mohamed, Y. M. A., & Solum, E. (2022). Recent Advances in Rhodanine-Based Compounds as Potential Antimicrobial Agents. Current Bioactive Compounds. Available at: [Link]
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Thangamani, S., et al. (2016). In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isolates. PLOS ONE. Available at: [Link]
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Kaushik, N., et al. (2018). 4-Thiazolidinone derivatives as potent antimicrobial agents: microwave-assisted synthesis, biological evaluation and docking studies. RSC Publishing. Available at: [Link]
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Singh, P., & Kaur, M. (2022). Mechanism of Action of Thiazolidin-2,4-dione. Encyclopedia MDPI. Available at: [Link]
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Afzal, O., et al. (2021). Thiazolidinone Derivatives: Synthesis, Characterization, Antimicrobial Evaluation, and Cytotoxicity Studies. Indian Journal of Heterocyclic Chemistry. Available at: [Link]
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Arora, N., et al. (2021). Antibacterial properties of 5-substituted derivatives of rhodanine-3-carboxyalkyl acids. Part II. Acta Poloniae Pharmaceutica. Available at: [Link]
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Kumar, A., et al. (2022). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. PubMed. Available at: [Link]
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Yadav, A. K., Singh, G., & Monga, V. (2021). Design, synthesis, and antibacterial evaluation of arylidene derivatives of rhodanine-3-hexanoic acid. Pharmaspire. Available at: [Link]
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Pharmacy Freak. (2025). Mechanism of Action of Thiazolidinediones. Pharmacy Freak. Available at: [Link]
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Carey, D. G. (2004). Thiazolidinediones – mechanisms of action. Australian Prescriber. Available at: [Link]
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Hauner, H. (2002). The mode of action of thiazolidinediones. PubMed. Available at: [Link]
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Australian Prescriber. (2004). Thiazolidinediones - mechanisms of action. Therapeutic Guidelines. Available at: [Link]
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Godhani, D. R., et al. (2014). Synthesis, characterization and biological evaluation of 4-oxo-thiazolidine compounds. Journal of Saudi Chemical Society. Available at: [Link]
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Brieflands. (n.d.). Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. Brieflands. Available at: [Link]
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National Institutes of Health. (n.d.). Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. PMC. Available at: [Link]
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Hrytsai, I., et al. (2021). Synthesis and biological evaluation of new 4-oxo-thiazolidin-2-ylidene derivatives as antimicrobial agents. PubMed. Available at: [Link]
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Ghorab, M. M., et al. (2012). Synthesis, characterization and in vitro antimicrobial activity of novel 2-thioxo-4-thiazolidinones and 4,4'-bis(2-thioxo-4-thiazolidinone-3-yl)diphenylsulfones. PubMed. Available at: [Link]
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Al-Ghorbani, M., et al. (2021). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. ResearchGate. Available at: [Link]
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Siddiqui, N., et al. (2010). Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole. PubMed. Available at: [Link]
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A Researcher's Comparative Guide to Assessing the Pan-Assay Interference Compounds (PAINS) Potential of Rhodanine Derivatives
The rhodanine core is a familiar sight in medicinal chemistry, a privileged scaffold that has given rise to numerous compounds with diverse biological activities.[1][2][3] However, this familiarity is a double-edged sword. The very features that make rhodanine an attractive starting point also frequently brand it as a Pan-Assay Interference Compound (PAINS) – a class of molecules notorious for producing false-positive results in high-throughput screening (HTS) campaigns.[1][4] Distinguishing a genuine, optimizable hit from a PAINS artifact is a critical, resource-defining step in early-stage drug discovery.
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for assessing the PAINS potential of rhodanine derivatives. Moving beyond simple flagging, we will explore the underlying mechanisms of interference and compare the experimental and computational tools available to rigorously characterize these compounds, ensuring that valuable resources are directed toward truly promising chemical matter.
Part 1: The "Why": Understanding Rhodanine's Mechanisms of Assay Interference
A PAINS classification is not a verdict but an alert that demands deeper investigation. For rhodanine derivatives, interference typically stems from a few well-understood physicochemical properties. Understanding these mechanisms is the foundation for selecting the appropriate counter-screens and validation assays.
Key Interference Mechanisms:
-
Thiol Reactivity: The most common concern with alkylidene rhodanines (compounds with a substituted benzylidene group at the 5-position) is their function as Michael acceptors. The exocyclic double bond is electrophilic and can react covalently with nucleophilic residues on proteins, particularly the thiol group of cysteine.[5][6] This non-specific, covalent modification of assay proteins (e.g., enzymes, antibodies) is a primary source of false-positive activity.[6]
-
Compound Aggregation: At micromolar concentrations typical for HTS, many small molecules, including rhodanine derivatives, can self-associate to form colloidal aggregates.[7][8][9] These aggregates can non-specifically sequester and inhibit proteins, leading to promiscuous activity across unrelated assays.[7][10] This behavior is often characterized by steep dose-response curves and time-dependent inhibition.[9]
-
Photoreactivity and Redox Cycling: The conjugated system present in many rhodanine derivatives can absorb light, leading to photoreactivity or redox cycling.[5][11] This can generate reactive oxygen species (ROS) like hydrogen peroxide, which can oxidize and damage proteins, leading to assay interference.[5][11]
-
Metal Chelation: The rhodanine scaffold contains heteroatoms capable of coordinating with metal ions.[11] In assays that rely on metalloenzymes, this chelation can strip the essential metal cofactor from the active site, resulting in non-specific inhibition.[11]
Part 2: The Assessment Toolkit: A Tiered Approach to Experimental Validation
A robust assessment of PAINS potential requires a multi-faceted, tiered approach. We begin with rapid, broad-spectrum alerts and progress to more specific, mechanism-focused biophysical assays. This strategy allows for the efficient triage of problematic compounds.
Below is a logical workflow for assessing the PAINS potential of a rhodanine derivative hit.
Caption: Tiered workflow for assessing rhodanine PAINS potential.
Comparison of Key Experimental Assays
The choice of assay depends on the suspected mechanism of interference. The table below compares the primary experimental methods for identifying the most common rhodanine-related PAINS behaviors.
| Assay Method | Primary Mechanism Detected | Principle | Pros | Cons | Typical Result Indicating PAINS |
| Thiol Reactivity Assay | Covalent Reactivity | Measures the depletion of a free thiol (e.g., glutathione, cysteine) in the presence of the test compound.[6][12] | Direct, high-throughput, mechanistically informative. | May not perfectly mimic protein reactivity; potential for redox interference. | Time-dependent decrease in free thiol concentration. |
| Detergent Counter-Screen | Aggregation | The primary biochemical assay is repeated in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100.[7][13] | Simple, uses the primary assay, directly tests the aggregation hypothesis.[7] | Some specific interactions can be detergent-sensitive; not all aggregates are disrupted. | Significant attenuation or complete loss of inhibitory activity in the presence of detergent.[7][9] |
| Surface Plasmon Resonance (SPR) | Non-Specific Binding | Measures mass changes on a sensor surface to monitor binding events in real-time. A non-target protein is immobilized to assess promiscuous binding.[14][15] | Quantitative, provides kinetics, distinguishes specific vs. non-specific binding.[14] | Requires specialized equipment, can be sensitive to buffer conditions.[16][17] | High-level, non-saturating binding to a reference surface or unrelated proteins.[16] |
| Dynamic Light Scattering (DLS) | Aggregation | Directly measures the size of particles in a solution by analyzing light scattering fluctuations.[18] | Direct physical evidence of aggregation, provides particle size distribution. | Requires higher compound concentrations, less sensitive than biochemical assays. | Detection of particles in the 50-1000 nm range that are absent in buffer alone.[9] |
Experimental Protocols
Protocol 1: Detergent-Based Counter-Screen for Aggregation
This protocol is designed as a direct follow-up to a primary enzyme inhibition assay. The causality is straightforward: if a compound's activity is mediated by the formation of aggregates, the presence of a detergent should disrupt these aggregates and, consequently, reduce or eliminate the observed inhibition.[7][13]
-
Objective: To determine if the inhibitory activity of a rhodanine derivative is dependent on aggregation.
-
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Primary enzyme assay components (buffer, enzyme, substrate).
-
Non-ionic detergent stock solution (e.g., 1% Triton X-100 in assay buffer).
-
Microplate reader compatible with the primary assay readout.
-
-
Methodology:
-
Prepare two sets of assay plates. Label them "No Detergent" and "With Detergent".
-
Prepare Compound Dilutions: Serially dilute the test compound to generate a concentration-response curve (e.g., 8 points, from 100 µM to 0.1 µM final concentration) in both sets of plates. Include DMSO-only wells as a negative control (100% activity).
-
Add Detergent: To the "With Detergent" plate, add the detergent stock solution to each well to achieve a final concentration that is above the detergent's critical micelle concentration but known not to inhibit the enzyme (e.g., 0.01% Triton X-100). Add an equivalent volume of assay buffer to the "No Detergent" plate.
-
Initiate Reaction: Add the enzyme and substrate according to the established primary assay protocol to all wells of both plates.
-
Incubate and Read: Incubate the plates for the standard assay time and measure the signal on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration on both plates. Plot the concentration-response curves and determine the IC50 values for both conditions.
-
-
Self-Validation & Interpretation:
-
A trustworthy result is one where the control wells (DMSO) show no significant difference in signal between the detergent and no-detergent conditions, confirming the detergent itself does not interfere with the assay.
-
PAINS Indication: A significant rightward shift (>10-fold) or complete loss of potency in the IC50 value in the presence of detergent strongly suggests an aggregation-based mechanism.[7][9]
-
Genuine Hit: If the IC50 value remains largely unchanged, the compound is likely a non-aggregator and a more promising candidate.
-
Protocol 2: High-Throughput Thiol Reactivity Assay
This protocol assesses the potential for a compound to act as a Michael acceptor by measuring its reactivity with a model thiol, such as reduced glutathione (GSH). This serves as a proxy for potential covalent modification of cysteine residues in proteins.[6][19]
-
Objective: To quantify the rate of thiol modification by a rhodanine derivative.
-
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Reduced L-Glutathione (GSH).
-
Ellman's Reagent (DTNB).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
UV-Vis microplate reader.
-
-
Methodology:
-
Prepare Reagents: Prepare fresh solutions of GSH (e.g., 500 µM) and DTNB (e.g., 1 mM) in phosphate buffer.
-
Assay Setup: In a 96-well plate, add buffer, GSH solution, and the test compound to achieve a final desired concentration (e.g., 10-50 µM compound, 250 µM GSH). Include a DMSO control.
-
Incubation: Incubate the plate at room temperature.
-
Color Development: At various time points (e.g., 0, 15, 30, 60, 120 minutes), add DTNB solution to a set of wells. DTNB reacts with remaining free GSH to produce a yellow product (TNB²⁻) that absorbs at 412 nm.[19]
-
Measurement: Immediately after adding DTNB, read the absorbance at 412 nm.
-
Data Analysis: For each time point, calculate the percentage of remaining GSH relative to the DMSO control at T=0. Plot the percentage of remaining GSH versus time.
-
-
Self-Validation & Interpretation:
-
The T=0 reading for the compound should be nearly identical to the DMSO control, ensuring the compound does not interfere with the DTNB reaction itself.
-
PAINS Indication: A time-dependent decrease in absorbance indicates that the compound is reacting with and depleting the available GSH, flagging it as a potentially reactive molecule.[6]
-
Low-Reactivity Compound: A stable absorbance over time suggests the compound has low thiol reactivity.
-
Part 3: In Silico Triage: Early Warning Systems
Before embarking on costly and time-consuming wet lab experiments, computational filters can provide a valuable first pass to identify potential PAINS.
Computational Approaches Comparison:
| Method | Principle | Pros | Cons |
| Substructure Filtering | Uses a predefined set of structural motifs (SMARTS patterns) known to be associated with PAINS. The original and most widely used set was published by Baell and Holloway.[20][21][22] | Extremely fast, easy to implement, widely available in cheminformatics toolkits. | Can have high false-positive rates (flagging valid compounds) and false-negatives (missing novel PAINS scaffolds).[4] |
| Machine Learning Models | AI/ML models trained on large datasets of HTS results to predict promiscuity or specific interference mechanisms based on whole-molecule properties.[23][24][25] | Can learn more complex relationships than simple substructures, potentially higher accuracy. | Performance is highly dependent on the quality and diversity of the training data; can be a "black box". |
The seminal work by Baell and Holloway provided a set of substructure filters that are now standard in the field for computationally identifying PAINS.[11][20] Rhodanine-containing motifs are prominent within these filters.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic Acid
This document provides a detailed protocol for the safe handling and disposal of 6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid. As a member of the thiazolidinedione class of compounds, this substance requires careful management to ensure personnel safety, environmental protection, and regulatory compliance.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety protocols and regulatory standards.
The core principle of laboratory safety is to treat any compound with an incomplete toxicological profile as potentially hazardous. Therefore, the procedures outlined below are based on a conservative assessment of risk derived from the compound's chemical structure and data from analogous substances.
Hazard Identification and Risk Assessment
This compound is an organic compound featuring a carboxylic acid functional group and a thione-containing heterocyclic moiety.[3] While specific toxicity data for this exact molecule is not widely available, Safety Data Sheets (SDS) for structurally similar thiazolidinedione derivatives indicate a consistent hazard profile.
Inferred Hazards:
-
Skin and Eye Irritation: Many thiazolidinedione derivatives are classified as causing skin and serious eye irritation.[4][5] Direct contact should be avoided.
-
Respiratory Irritation: If handled as a powder or aerosolized, the compound may cause respiratory tract irritation.[4][5]
-
Aquatic Toxicity: Some analogs are noted to cause long-lasting harmful effects to aquatic life, mandating that this compound is never disposed of via the sanitary sewer.[4]
-
Hazardous Decomposition: Upon thermal decomposition, such as during a fire or incineration, organosulfur and nitrogen-containing compounds can release toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and sulfur oxides (SOx).[4]
These potential hazards necessitate adherence to stringent handling and disposal protocols as mandated by regulations like the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard.[6][7]
Table 1: Hazard Profile and Personal Protective Equipment (PPE)
| Potential Hazard | Rationale / Causal Link | Required Personal Protective Equipment (PPE) |
| Eye Irritation | The chemical structure suggests properties that can irritate sensitive mucous membranes. | ANSI Z87.1-compliant safety glasses or chemical splash goggles.[8] |
| Skin Irritation/Absorption | Direct contact with organic acids and heterocyclic compounds can cause irritation or dermatitis. | Chemically resistant gloves (e.g., Nitrile). A fully buttoned, flame-resistant lab coat must be worn to protect skin and clothing.[9][10] |
| Respiratory Irritation | Inhalation of fine dusts or aerosols can irritate the respiratory system. | All handling of solids should occur in a certified chemical fume hood to control airborne particulates.[11] |
| Unknown Chronic Effects | The long-term toxicological properties are not well-established. | Adherence to all recommended PPE and engineering controls minimizes potential long-term exposure. |
Waste Characterization and Segregation: A Mandate for Safety
Proper disposal begins with correct waste characterization, a legal requirement under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[12][13] All chemical waste must be treated as hazardous unless it is explicitly confirmed to be non-hazardous.[14]
Waste Classification: this compound waste should be classified as: Hazardous Chemical Waste: Non-Halogenated, Acidic, Organosulfur Compound.
The causality behind segregation is to prevent dangerous chemical reactions. Mixing incompatible waste streams can lead to gas generation, fire, or explosions.[15]
Segregation Protocol:
-
DO collect this waste in a container designated for non-halogenated organic acid waste .
-
DO NOT mix this waste with:
-
Bases (e.g., sodium hydroxide, ammonium hydroxide): Mixing acids and bases can cause a violent neutralization reaction.[15]
-
Strong Oxidizers (e.g., nitric acid, permanganates): Organic compounds can react explosively with strong oxidizers.[15]
-
Aqueous Waste: Keep organic solvent waste separate from aqueous waste streams unless your institution's EHS protocol specifies otherwise.[16]
-
Halogenated Solvents (e.g., dichloromethane, chloroform): Mixing halogenated and non-halogenated waste streams significantly increases disposal costs and complexity.[16]
-
Step-by-Step Disposal Protocol
This protocol ensures that waste is accumulated, stored, and disposed of in a manner that is safe and compliant with federal and local regulations.
Step 1: Select the Appropriate Waste Container
The container is the primary barrier protecting you and the environment.
-
Action: Select a clean, sealable, and chemically compatible container. Recommended materials are borosilicate glass or high-density polyethylene (HDPE).[17]
-
Causality: The carboxylic acid moiety makes the waste corrosive to metals; therefore, metal containers must never be used.[11][17] The container must be free of damage and have a secure, leak-proof lid to prevent spills and fugitive emissions.[9][12]
Step 2: Label the Waste Container
Proper labeling is a critical OSHA and EPA requirement, ensuring that hazards are clearly communicated.[6][15]
-
Action: Before adding any waste, affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) department. Fill out all required fields.
-
Label Contents Must Include:
Step 3: Collect and Accumulate Waste
Waste must be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[15][19]
-
Action: Add waste to the labeled container inside a chemical fume hood. Keep the container securely closed at all times, except when adding waste.[18]
-
Causality: Keeping the container closed prevents the release of vapors and protects against spills. The SAA must be under the control of laboratory personnel, ensuring that waste is managed by trained professionals.[19]
-
Important: Do not overfill the container; leave at least 10% of the volume as headspace to allow for expansion.[17] Laboratories are typically limited to accumulating a total of 55 gallons of hazardous waste, or 1 quart of acutely hazardous waste, at any one time.[19]
Step 4: Store the Waste Container
-
Action: Store the sealed and labeled waste container in a designated and clearly marked SAA within the laboratory. The container should be placed in a secondary containment bin or tray.[17][18]
-
Causality: Secondary containment provides a crucial safeguard, capturing any potential leaks from the primary container and preventing a wider spill.[17] Storing incompatible waste streams in separate secondary containment is a best practice.[15]
Step 5: Arrange for Final Disposal
Hazardous waste cannot be disposed of in the regular trash or poured down the drain.[12][18]
-
Action: Once the container is full or has been in storage for six months, contact your institution's EHS department to schedule a waste pickup.[16]
-
Causality: EHS professionals are trained to handle, transport, and consolidate waste for final disposal by a licensed hazardous waste treatment, storage, and disposal facility (TSDF), which typically uses high-temperature incineration for organic wastes.[20]
Disposal Decision Workflow
The following diagram outlines the logical steps from waste generation to final disposal, providing a clear visual guide for the entire process.
Caption: Disposal decision workflow for this compound.
Spill and Emergency Procedures
Immediate and correct response to a spill is critical to minimizing exposure and environmental contamination.
-
For Small Spills (manageable by lab personnel):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (lab coat, goggles, double nitrile gloves), contain the spill with an absorbent material suitable for chemical spills (e.g., vermiculite or a commercial spill kit).
-
Sweep up the solid material or absorbed liquid, place it in a sealed container, and label it as hazardous waste.[14]
-
Clean the spill area with an appropriate solvent, and dispose of all cleanup materials as hazardous waste.[14]
-
-
For Large Spills (unmanageable or outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert others to stay out of the area and close the laboratory doors.
-
Contact your institution's emergency response number (e.g., EHS or campus safety) and report the spill from a safe location.[14]
-
By adhering to this comprehensive guide, you build a self-validating system of safety and compliance, ensuring that your critical research is not compromised by improper chemical waste management.
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Comprehensive Safety and Handling Guide for 6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Operational Integrity
Disclaimer: No specific Safety Data Sheet (SDS) for 6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from the EPA's Substance Registry Services and Safety Data Sheets of structurally related compounds, including other thiazolidine derivatives, carboxylic acids, and thiones.[1][2][3] It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, institution-specific risk assessment. This guide is intended to provide essential safety and logistical information for researchers, scientists, and drug development professionals.
Hazard Analysis: Understanding the Compound's Structural Alerts
This compound is a multifaceted molecule presenting several potential hazards based on its functional groups. A proactive approach to safety begins with understanding these intrinsic risks.
-
Thiazolidine Core: The thiazolidine ring system, particularly with oxo and thioxo substitutions, is a common scaffold in pharmacologically active molecules.[4] While not acutely toxic in all forms, derivatives can cause skin, eye, and respiratory irritation.[2][5][6][7]
-
Carboxylic Acid Moiety: The hexanoic acid chain introduces acidic properties. Carboxylic acids can be corrosive or irritating to the skin and eyes and may cause respiratory tract irritation.[8][9]
-
Thione Group (C=S): The thione group is a sulfur analog of a ketone. Compounds containing this group can have distinct reactivity and toxicological profiles, and upon combustion, can release toxic sulfur oxides.[5][6][10]
-
Solid/Powdered Form: As a solid, this compound poses an inhalation hazard. Fine powders can be easily aerosolized during handling, leading to respiratory exposure and potential sensitization.[11]
Based on analogous compounds, the primary hazards are anticipated to be:
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A full-face shield is required when there is a significant risk of splashing or dust generation.[11] | Protects against accidental splashes of solutions and airborne powder. Standard safety glasses are insufficient.[12] A face shield offers a secondary barrier for the entire face.[1][8] |
| Skin and Body Protection | Chemical-resistant lab coat (fully buttoned). Disposable nitrile gloves (minimum thickness of 4 mil). Consider double-gloving. Fully enclosed shoes made of a chemical-resistant material.[11] | A lab coat prevents contamination of personal clothing. Nitrile gloves provide good resistance to a range of chemicals.[8] Inspect gloves for defects before use and change them immediately upon contamination or every 1-2 hours.[11] Enclosed shoes protect against spills.[11] |
| Respiratory Protection | All handling of the solid compound must occur in a certified chemical fume hood to prevent inhalation of dust.[11] If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved N95 (or better) particulate respirator is mandatory.[8][12][13] | The primary route of exposure for powdered solids is inhalation. A fume hood provides the most effective engineering control.[11] If a respirator is necessary, a formal respiratory protection program, including fit testing, must be in place.[13] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring experimental integrity.
Preparation and Engineering Controls
-
Designated Area: All work with this compound must be conducted in a designated area, clearly marked with appropriate hazard signage.
-
Fume Hood Verification: Before starting, ensure the chemical fume hood is operational and the certification is current. The sash should be kept at the lowest possible height during manipulations.
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) and waste containers before bringing the chemical into the hood.[11] This minimizes traffic in and out of the containment area.
-
Spill Kit: Ensure an appropriate spill kit is readily accessible. For this compound, it should contain a neutral-pH absorbent material for powders and appropriate neutralizing agents for acids.
Donning and Doffing PPE Workflow
The sequence of putting on and removing PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence.
Handling the Compound
-
Weighing: Carefully weigh the powdered compound on a weigh boat or paper inside the fume hood to contain any dust.[11] Use spatulas that minimize the generation of airborne particles.
-
Dissolving: When preparing solutions, add the solid slowly to the solvent. If adding to water, be mindful of potential exothermic reactions, although this is less likely with a larger organic molecule. Always add acid to water, not the reverse, as a general principle.
-
Transfers: Use appropriate glassware and funnels to prevent spills during transfers. Keep containers closed when not in use.
Post-Handling Decontamination
-
Work Surface: Decontaminate the work area within the fume hood with an appropriate solvent, followed by a soap and water wash.[1]
-
Equipment: Thoroughly clean all glassware and equipment that came into contact with the chemical.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[5]
Disposal Plan: Managing the Chemical Lifecycle Responsibly
Proper disposal is a critical and regulated component of chemical safety.
Waste Segregation
A dedicated and clearly labeled hazardous waste stream must be established.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
